molecular formula C8H12F3NO3 B1529695 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate CAS No. 1392804-83-9

1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate

Cat. No.: B1529695
CAS No.: 1392804-83-9
M. Wt: 227.18 g/mol
InChI Key: JQHIQHPMJARUCS-UHFFFAOYSA-N
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Description

1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate (CAS 1392804-83-9) is a high-purity spirocyclic chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a spirocyclic architecture combining oxa and aza heterocycles, a structure class recognized as a "privileged scaffold" for its frequent appearance in pharmacologically active molecules . Spirocyclic structures like this one are valued in lead optimization for their ability to improve physicochemical properties, reduce conformational flexibility, and access novel chemical space by rigorously controlling the spatial disposition of functional groups . While specific biological data for this exact salt is limited in public literature, research into closely related diazaspiro[3.4]octane scaffolds shows they are key components in developing potent agents against various targets. For instance, such scaffolds are integral to the latest generation of antibacterial agents, have been identified as leads against M. tuberculosis , and are utilized in the structure-guided design of inhibitors for viral proteases like SARS-CoV-2 3CLpro . Researchers employ this compound and its derivatives as synthetic intermediates to explore new therapeutic areas, including as fusion inhibitors for RSV infection, antimalarial agents, and enzyme inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-oxa-7-azaspiro[3.4]octane;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2HF3O2/c1-3-7-5-6(1)2-4-8-6;3-2(4,5)1(6)7/h7H,1-5H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHIQHPMJARUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCO2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-83-9
Record name 1-Oxa-6-azaspiro[3.4]octane, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate: A Versatile Spirocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance the physicochemical and pharmacological properties of drug candidates. Among these, 1-Oxa-6-azaspiro[3.4]octane and its salt forms represent a class of compounds with considerable potential. This technical guide provides a comprehensive overview of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate, including its chemical identity, synthesis, physicochemical properties, and burgeoning applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

The imperative in contemporary drug discovery is to design novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles. A significant shift away from planar, two-dimensional structures towards more complex, three-dimensional molecules has been a key strategy in achieving these goals. Spirocycles, characterized by two rings connected by a single common atom, offer a rigid and well-defined three-dimensional geometry. This inherent structural constraint can lead to improved binding affinity for biological targets and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

The 1-Oxa-6-azaspiro[3.4]octane core, a unique bicyclic system containing both an oxygen and a nitrogen atom, has garnered significant interest. This scaffold is increasingly utilized as a versatile intermediate in the synthesis of bioactive molecules, particularly in the fields of oncology and neurology.[1] This guide focuses on the 2,2,2-trifluoroacetate salt of this spirocycle, a form often favored in early drug development for its stability and handling properties.

Compound Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate is essential for its effective application.

PropertyValueSource
CAS Number 1392804-83-9[2]
Molecular Formula C₈H₁₂F₃NO₃[2]
Molecular Weight 227.18 g/mol [2]
IUPAC Name 1-oxa-6-azaspiro[3.4]octan-6-ium 2,2,2-trifluoroacetate
Parent Compound CAS 130906-06-8[3]

The trifluoroacetate (TFA) salt form is commonly encountered in the context of peptide and small molecule synthesis. Trifluoroacetic acid is frequently used in the final cleavage and purification steps, leading to the formation of the TFA salt.[4] While regulatory bodies may have preferences for other salt forms like hydrochloride or acetate for marketed drugs, the TFA salt is often used in research and early development due to its ease of formation and stability.[4]

Synthesis and Characterization

The synthesis of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate is typically achieved through a two-step process involving the synthesis of a protected intermediate followed by deprotection and salt formation. A common and effective protecting group for the amine functionality is the tert-butyloxycarbonyl (Boc) group.

Synthetic Workflow

The overall synthetic strategy can be visualized as follows:

Synthesis_Workflow Start Starting Materials Boc_Protected N-Boc-1-Oxa-6-azaspiro[3.4]octane (Protected Intermediate) Start->Boc_Protected Protection Deprotection Deprotection and Salt Formation Boc_Protected->Deprotection Trifluoroacetic Acid (TFA) Final_Product 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate Deprotection->Final_Product

Caption: Synthetic workflow for 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (N-Boc protected intermediate)

This protocol is a representative procedure based on established methods for the synthesis of similar spirocyclic amines.

  • Reaction Setup: To a solution of the appropriate starting materials (e.g., a dihalo-alcohol and a protected amine) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a base (e.g., triethylamine or diisopropylethylamine).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-Boc protected intermediate.

Protocol 2: Deprotection and Formation of the Trifluoroacetate Salt

This protocol is based on standard Boc deprotection procedures using trifluoroacetic acid.

  • Deprotection: Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent, typically dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA), often in a 1:1 or 1:4 ratio with the solvent.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by TLC or LC-MS until the starting material is consumed.

  • Isolation of the Salt: After complete deprotection, remove the solvent and excess TFA under reduced pressure. The resulting residue is the 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate salt. Further purification can be achieved by trituration with a non-polar solvent like diethyl ether to afford a solid product.

Characterization

The structure and purity of the final compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity and chemical environment of the atoms in the spirocyclic core and the trifluoroacetate counterion.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as N-H, C-O, and C-F bonds.

Applications in Drug Development

The rigid, three-dimensional structure of 1-Oxa-6-azaspiro[3.4]octane makes it an attractive scaffold for the design of novel therapeutics. Its utility stems from its ability to act as a bioisosteric replacement for more common, flexible fragments like piperazine and morpholine, often leading to improved pharmacological properties.

Bioisosterism and Physicochemical Properties

The strategic replacement of common saturated heterocycles with spirocyclic motifs like 1-Oxa-6-azaspiro[3.4]octane can lead to several advantages:

  • Improved Solubility: The introduction of a spirocyclic center can increase the fraction of sp³-hybridized carbons (Fsp³), which is often correlated with improved aqueous solubility.

  • Reduced Lipophilicity: Counterintuitively, the addition of a carbon atom in a spirocyclic arrangement can sometimes lead to a decrease in the logarithm of the distribution coefficient (logD), which can be beneficial for optimizing pharmacokinetic properties.

  • Enhanced Metabolic Stability: The rigid nature of the spirocycle can shield adjacent chemical bonds from metabolic enzymes, leading to increased metabolic stability and a longer half-life in vivo.

Therapeutic Targets and Signaling Pathways

Derivatives of 1-Oxa-6-azaspiro[3.4]octane have been explored in the context of several therapeutic targets:

  • Central Nervous System (CNS) Disorders: Spirocyclic frameworks are integral to the design of agonists for targets like the muscarinic M4 receptor, which is implicated in cognitive and psychotic disorders.[4]

  • Oncology: The unique geometry of spirocycles allows for precise orientation of functional groups to interact with the binding sites of cancer-related proteins.[1]

  • Pain Management: Related diazaspiro[3.4]octane derivatives have been investigated as potent antagonists for the sigma-1 receptor (σ1R), a target relevant for the treatment of pain.[4]

The general mechanism of action involves the spirocyclic core acting as a rigid scaffold to present pharmacophoric elements in a specific spatial orientation for optimal interaction with the biological target, be it an enzyme active site or a receptor binding pocket.

Application_Pathway Spirocycle 1-Oxa-6-azaspiro[3.4]octane Scaffold Drug_Candidate Bioactive Molecule (Drug Candidate) Spirocycle->Drug_Candidate Incorporation Target Biological Target (e.g., Receptor, Enzyme) Drug_Candidate->Target Binding Response Therapeutic Response (e.g., CNS modulation, Anti-cancer activity) Target->Response Signal Transduction

Caption: Role of the spirocyclic scaffold in targeted drug action.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Fire Safety: The compound may be combustible. Keep away from open flames and high temperatures. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.

  • Storage: Store in a tightly sealed container in a cool, dry place. The parent amine is incompatible with strong oxidizing agents.[1]

Conclusion

1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate is a valuable building block for medicinal chemists and drug discovery scientists. Its rigid, three-dimensional structure offers a compelling alternative to traditional, more flexible heterocyclic scaffolds. By leveraging the unique properties of this spirocycle, researchers can design novel drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic profiles. As the demand for innovative therapeutics continues to grow, the strategic application of scaffolds like 1-Oxa-6-azaspiro[3.4]octane will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]

  • 1-Oxa-6-azaspiro[3.4]octane | C6H11NO | CID 54759147 - PubChem. [Link]

  • 1-Oxa-6-azaspiro[3.4]octane oxalate | C8H13NO5 | CID 71432930 - PubChem. [Link]

  • 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate - PubChem. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

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Sources

An In-depth Technical Guide to the Structure Elucidation of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the complete structure elucidation of the novel spirocyclic compound, 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate. This document moves beyond a simple recitation of analytical techniques, offering a logical, self-validating workflow designed for researchers and drug development professionals. Each analytical step is presented with its underlying scientific rationale, expected data, and detailed protocols. The guide emphasizes the synergistic interplay of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction to unambiguously determine the molecular structure, connectivity, and stereochemistry of this unique chemical entity.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity can lead to improved pharmacological properties, such as enhanced target selectivity and better metabolic stability, when compared to their linear or fused-ring counterparts.[1] The 1-oxa-6-azaspiro[3.4]octane core, in particular, presents an intriguing scaffold, combining the structural features of an oxetane and a pyrrolidine ring. The trifluoroacetate salt form is common for amine-containing compounds, often arising from purification processes utilizing trifluoroacetic acid (TFA). A rigorous and unambiguous structural verification of such novel compounds is a critical first step in any drug discovery and development pipeline.

This guide will systematically detail the process of elucidating the structure of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate, from initial sample assessment to the final, definitive structural confirmation.

The Elucidation Workflow: A Multi-pronged Analytical Strategy

Structure_Elucidation_Workflow cluster_0 Initial Assessment cluster_1 Mass Analysis cluster_2 NMR Spectroscopy cluster_3 Definitive Structure Confirmation A Sample Origin & Purity Assessment B High-Resolution Mass Spectrometry (HRMS) A->B Provides Molecular Formula C Tandem Mass Spectrometry (MS/MS) B->C D 1D NMR (1H, 13C, 19F) B->D Confirms Molecular Weight E 2D NMR (COSY, HSQC, HMBC) D->E E->C Corroborates Fragmentation F Single-Crystal X-ray Diffraction E->F Confirms Connectivity & Stereochemistry

Caption: A logical workflow for the structure elucidation of a novel small molecule.

Sample Origin and Purity Assessment

Before embarking on detailed structural analysis, it is imperative to understand the sample's origin and assess its purity. The synthesis of spirocyclic systems like 1-oxa-6-azaspiro[3.4]octane can involve multi-step sequences, and the presence of residual starting materials, intermediates, or by-products can complicate spectral interpretation.[1][2]

Expected Synthesis: The 1-oxa-6-azaspiro[3.4]octane core is likely synthesized through methods involving the annulation of cyclopentane and oxetane precursors.[2] The trifluoroacetate salt is typically formed during the final purification step, often through reverse-phase high-performance liquid chromatography (HPLC) using trifluoroacetic acid as a mobile phase modifier.

Purity Assessment:

  • HPLC-UV/MS: The primary technique for assessing purity. A high-purity sample should exhibit a single major peak in the chromatogram. The mass spectrometer detector will provide the mass-to-charge ratio of the eluting peak, which should correspond to the protonated molecule.

  • Quantitative NMR (qNMR): Can be used to determine the exact concentration and purity of the sample if a certified internal standard is used.

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation

Mass spectrometry is a cornerstone of structure elucidation, providing the molecular weight and, with high resolution, the elemental composition of the analyte.[3]

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a critical step in confirming the identity of a novel compound.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, equipped with an ESI source.

  • Ionization Mode: Positive ion mode is preferred for the amine-containing spirocycle, which will be readily protonated.

  • Data Acquisition: Acquire the spectrum over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: The elemental composition is calculated from the accurate mass of the protonated molecular ion [M+H]⁺.

Expected Data:

IonCalculated Exact Mass (C₆H₁₂NO)⁺Observed m/z
[M+H]⁺114.0913~114.0913 ± 5 ppm

The trifluoroacetate anion (CF₃COO⁻) will not be observed in positive ion mode. The molecular formula of the free base is C₆H₁₁NO.[4]

Tandem Mass Spectrometry (MS/MS)

Rationale: MS/MS provides information about the compound's connectivity by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. This data helps to piece together the structural components of the molecule.

Protocol: Collision-Induced Dissociation (CID) MS/MS

  • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap) is required.

  • Precursor Ion Selection: The [M+H]⁺ ion (m/z ~114.09) is selected in the first mass analyzer.

  • Fragmentation: The selected ions are fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell.

  • Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer.

Expected Fragmentation Pattern:

The fragmentation of the protonated 1-oxa-6-azaspiro[3.4]octane is expected to proceed through pathways that relieve the strain of the spirocyclic system. Common fragmentation patterns for spirocyclic amines can involve ring-opening and subsequent cleavages.

Fragmentation_Pathway Parent [M+H]⁺ m/z ~114.09 Frag1 Loss of CH₂O m/z ~84.08 Parent->Frag1 - CH₂O Frag2 Loss of C₂H₄ m/z ~86.08 Parent->Frag2 - C₂H₄ Frag3 Loss of C₂H₄O m/z ~70.06 Parent->Frag3 - C₂H₄O

Caption: Predicted major fragmentation pathways for protonated 1-oxa-6-azaspiro[3.4]octane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments will be used to map out the complete carbon and proton framework of the molecule.

Protocol: General NMR Sample Preparation

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.[5][6][7][8]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

1D NMR Spectroscopy (¹H, ¹³C, and ¹⁹F)

Rationale: 1D NMR provides fundamental information about the different types of protons, carbons, and fluorine atoms in the molecule, their chemical environments, and their relative numbers.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5-9.5broad s2H-NH₂⁺-
~4.5-4.7t2H-O-CH₂- (oxetane)
~3.8-4.0t2H-O-CH₂- (oxetane)
~3.3-3.5m2H-N-CH₂- (pyrrolidine)
~2.2-2.4m2H-N-CH₂- (pyrrolidine)
~2.0-2.2m2H-CH₂- (pyrrolidine)

Note: The chemical shifts are predictions based on data from similar structures and may vary. The -NH₂⁺- signal will be broad and its chemical shift is highly dependent on concentration and solvent.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (ppm)Assignment
~158C=O (trifluoroacetate)
~116CF₃ (trifluoroacetate)
~78-80-O-CH₂- (oxetane)
~65-68Spiro carbon
~50-53-N-CH₂- (pyrrolidine)
~25-28-CH₂- (pyrrolidine)

Expected ¹⁹F NMR Data:

A single, sharp peak is expected for the trifluoroacetate anion, typically in the range of -74 to -77 ppm relative to CFCl₃.[9][10][11] The presence of this single peak confirms the counterion.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Rationale: 2D NMR experiments reveal the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[2][12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.[2][12]

Interpretation Strategy:

  • Assign Spin Systems with COSY: The COSY spectrum will show correlations between the protons within the oxetane and pyrrolidine rings.

  • Connect Protons to Carbons with HSQC: Each proton signal will correlate to its directly attached carbon, allowing for the assignment of the protonated carbons in the ¹³C NMR spectrum.

  • Assemble the Skeleton with HMBC: Key HMBC correlations will be observed from the protons on the pyrrolidine ring to the spiro carbon, and from the protons on the oxetane ring to the spiro carbon, confirming the spirocyclic nature of the molecule. Correlations from the pyrrolidine protons to adjacent carbons will confirm the ring structure.

Single-Crystal X-ray Diffraction: The Definitive Confirmation

Rationale: While NMR and MS provide compelling evidence for the structure, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. This technique is the gold standard for structure proof.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are required. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding the precise atomic coordinates, bond lengths, and bond angles.

Expected Outcome:

The X-ray crystal structure would definitively confirm:

  • The connectivity of the 1-oxa-6-azaspiro[3.4]octane ring system.

  • The relative stereochemistry at the spiro center.

  • The ionic interaction between the protonated amine and the trifluoroacetate anion.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the elemental formula, while tandem MS offers insights into the molecular framework. A comprehensive suite of 1D and 2D NMR experiments maps out the precise connectivity of the atoms. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional structure. By following this rigorous, multi-faceted workflow, researchers can have the utmost confidence in the structural integrity of this novel and promising chemical entity.

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  • Journal of the American Chemical Society. (2021). Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shift values of compound 4a. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). Supplementary Material for Chemical Communications. Retrieved from [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Retrieved from [Link]

  • ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

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Spectroscopic Characterization of 1-Oxa-6-azaspiro[3.4]octane TFA Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Oxa-6-azaspiro[3.4]octane trifluoroacetate (TFA) salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical insights to facilitate the structural elucidation and quality assessment of this spirocyclic scaffold. While direct experimental spectra for this specific salt are not widely published, this guide leverages extensive experience in spectral interpretation and data from analogous structures to present a robust predictive analysis.

Introduction to 1-Oxa-6-azaspiro[3.4]octane and its TFA Salt

1-Oxa-6-azaspiro[3.4]octane is a novel heterocyclic compound featuring a unique spirocyclic system that incorporates both an oxetane and a pyrrolidine ring.[1] This structural motif is of significant interest in medicinal chemistry due to its three-dimensional character, which can impart desirable physicochemical properties to drug candidates.[1] The formation of a trifluoroacetate salt is a common strategy to enhance the solubility and stability of amine-containing compounds, facilitating their handling and formulation.

The TFA salt of 1-Oxa-6-azaspiro[3.4]octane, with the molecular formula C₈H₁₂F₃NO₃ and a molecular weight of 227.18 g/mol , is formed by the protonation of the nitrogen atom in the pyrrolidine ring by trifluoroacetic acid.[2] This guide will detail the anticipated spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy that would confirm the structure and purity of this salt.

Structural Elucidation Workflow

The comprehensive characterization of 1-Oxa-6-azaspiro[3.4]octane TFA salt involves a multi-technique spectroscopic approach. Each method provides complementary information, leading to an unambiguous structural assignment.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample 1-Oxa-6-azaspiro[3.4]octane TFA Salt NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Provides detailed structural framework MS Mass Spectrometry (ESI+) Sample->MS Confirms molecular weight IR Infrared Spectroscopy (FT-IR) Sample->IR Identifies functional groups Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure

Sources

The Strategic Synthesis of 1-Oxa-6-azaspiro[3.4]octane: An In-Depth Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

In the contemporary landscape of drug development, the demand for molecular architectures that offer enhanced three-dimensionality is paramount. Such scaffolds often lead to improved physicochemical properties, greater metabolic stability, and more precise target engagement. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of building blocks. Their inherent rigidity and defined spatial orientation of substituents provide a unique platform for the design of novel therapeutics. Among these, the 1-oxa-6-azaspiro[3.4]octane motif, which incorporates both an oxetane and an azetidine ring, represents a valuable and underexplored scaffold. This guide provides a comprehensive overview of a robust and scalable synthetic route to this key building block, offering insights into the strategic considerations and experimental nuances of its preparation.

Deconstructing the Target: A Retrosynthetic Approach

A logical approach to the synthesis of 1-Oxa-6-azaspiro[3.4]octane begins with a retrosynthetic analysis. The target spirocycle can be envisioned as arising from an intramolecular cyclization of a suitably functionalized azetidine precursor. This leads us to a key intermediate, an N-protected 3,3-disubstituted azetidine, which in turn can be derived from a commercially available starting material. The tert-butoxycarbonyl (Boc) group is selected as the nitrogen-protecting group due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

G target 1-Oxa-6-azaspiro[3.4]octane deprotection Deprotection target->deprotection n_boc_spirocycle N-Boc-1-oxa-6-azaspiro[3.4]octane deprotection->n_boc_spirocycle intramolecular_cyclization Intramolecular Cyclization n_boc_spirocycle->intramolecular_cyclization diol_intermediate N-Boc-3-(hydroxymethyl)-3-(chloromethyl)azetidine intramolecular_cyclization->diol_intermediate functionalization Functionalization diol_intermediate->functionalization azetidinone N-Boc-3-azetidinone functionalization->azetidinone

Caption: Retrosynthetic analysis of 1-Oxa-6-azaspiro[3.4]octane.

Part 1: Synthesis of the Key Precursor: tert-Butyl 3-(hydroxymethyl)-3-(chloromethyl)azetidine-1-carboxylate

The journey to our target spirocycle commences with the synthesis of a key disubstituted azetidine intermediate. This is achieved through a two-step process starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Step 1.1: Allylation of N-Boc-3-azetidinone

The first step involves a Barbier-type reaction to introduce an allyl group at the 3-position of the azetidine ring. This reaction is carried out in the presence of zinc powder, which facilitates the nucleophilic addition of allyl bromide to the ketone.

Experimental Protocol:

  • To a stirred solution of saturated aqueous ammonium chloride (1 L), add zinc powder (76 g).

  • Sequentially add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (100 g) in tetrahydrofuran (500 mL) and a solution of allyl bromide (142 g) in tetrahydrofuran (300 mL) at 10°C.[1]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate (3 x 500 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.

Step 1.2: Oxidative Cleavage and Reduction to the Diol

The newly introduced allyl group is then transformed into a hydroxymethyl group. This is accomplished via ozonolysis to cleave the double bond, followed by reduction of the resulting aldehyde with sodium borohydride.

Experimental Protocol:

  • Dissolve the product from Step 1.1 in a mixture of dichloromethane and methanol at -78°C.

  • Bubble ozone through the solution until a blue color persists, indicating complete consumption of the starting material.

  • Purge the solution with nitrogen to remove excess ozone.

  • Add sodium borohydride in portions at -78°C and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate.

Step 1.3: Selective Chlorination of the Primary Alcohol

With the diol in hand, the next critical step is the selective conversion of one of the hydroxyl groups into a leaving group, in this case, a chloride. This sets the stage for the subsequent intramolecular cyclization.

Experimental Protocol:

  • Dissolve the diol from Step 1.2 in anhydrous dichloromethane at 0°C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude mesylate.

  • Without further purification, dissolve the crude mesylate in a suitable solvent such as acetone and add lithium chloride.

  • Heat the mixture to reflux and stir overnight.

  • Cool the reaction, filter off any inorganic salts, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography to afford tert-butyl 3-(hydroxymethyl)-3-(chloromethyl)azetidine-1-carboxylate.

Part 2: Formation of the Spirocyclic Core via Intramolecular Cyclization

The construction of the spirocyclic oxetane ring is achieved through a base-mediated intramolecular Williamson ether synthesis. The alkoxide generated from the remaining hydroxyl group displaces the chloride to form the four-membered oxetane ring.

G cluster_0 Intramolecular Cyclization start N-Boc-3-(hydroxymethyl)-3-(chloromethyl)azetidine base Base (e.g., NaH) start->base Deprotonation alkoxide Intermediate Alkoxide base->alkoxide product N-Boc-1-oxa-6-azaspiro[3.4]octane alkoxide->product Intramolecular SN2

Caption: Mechanism of intramolecular cyclization to form the spiro-oxetane.

Experimental Protocol:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran at 0°C, add a solution of tert-butyl 3-(hydroxymethyl)-3-(chloromethyl)azetidine-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate.

Part 3: Final Deprotection to Yield 1-Oxa-6-azaspiro[3.4]octane

The final step in the synthesis is the removal of the Boc protecting group to furnish the desired free amine. This is typically achieved under acidic conditions.

Experimental Protocol:

  • Dissolve tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.[3][4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • To obtain the free base, dissolve the resulting salt in water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Oxa-6-azaspiro[3.4]octane.

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield
1.1tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylatetert-Butyl 3-oxoazetidine-1-carboxylateAllyl bromide, Zinc70-85%
1.2tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylateProduct from 1.1Ozone, Sodium borohydride60-75%
1.3tert-Butyl 3-(hydroxymethyl)-3-(chloromethyl)azetidine-1-carboxylateProduct from 1.2Methanesulfonyl chloride, LiCl75-90%
2tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylateProduct from 1.3Sodium hydride80-95%
31-Oxa-6-azaspiro[3.4]octaneProduct from 2TFA or HCl in dioxane>90%

Conclusion

The synthesis of 1-Oxa-6-azaspiro[3.4]octane presented herein provides a reliable and scalable route to this valuable building block. The strategy relies on the robust and well-established transformations of a commercially available azetidinone precursor. The key steps of allylation, oxidative cleavage, selective chlorination, and intramolecular cyclization are all amenable to large-scale production. The final deprotection step is straightforward, affording the target spirocycle in high purity. The availability of this building block will undoubtedly facilitate the exploration of novel chemical space in the pursuit of next-generation therapeutics.

References

  • G. Wuitschik, E. M. Carreira, et al. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 2015 .

  • BenchChem. Application Notes and Protocols: Intramolecular Cyclization of N-Boc-3-Chloropropylamine Derivatives. BenchChem, 2025 .

  • P. R. Gentry, T. M. Bridges, et al. Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 2021 .

  • Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme, 2008 .

  • A. V. Bolbut, et al. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Institutes of Health, 2023 .

  • E. J. Corey, M. Chaykovsky. Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 1965 .

  • A. S. de Lira, et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020 .

  • CN111533752A. Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Google Patents, 2020 .

  • N. Kaur. Synthesis of oxetanes from diols. ResearchGate, 2023 .

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit, 2024 .

  • M. Moskalik, B. Shainyan. [3 + 2]-Cycloaddition of N-Boc azetidines 114 with N-hydroxynimidoyl chlorides 115. ResearchGate, 2021 .

  • S. G. Ball, et al. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI, 2021 .

  • S. O. Badir, A. Lipp, et al. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA. The Royal Society of Chemistry, 2021 .

  • A. S. de Lira, et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health, 2020 .

  • Sigma-Aldrich. Application Note – N-Boc deprotection. Sigma-Aldrich.

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A Technical Guide to 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate: A Novel Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Three-Dimensional Scaffolds in Medicinal Chemistry

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties has driven a paradigm shift in molecular design, moving away from predominantly flat, aromatic structures towards more three-dimensional (3D) architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in this endeavor. Their inherent rigidity and defined spatial arrangement of substituents offer a unique platform for precise interactions with biological targets. This guide provides an in-depth technical overview of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate , a versatile building block poised to make a significant impact in the field of drug discovery. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource on the commercial availability, properties, and potential applications of this novel scaffold.

Physicochemical Properties and Commercial Availability

1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate is a salt composed of the spirocyclic amine, 1-Oxa-6-azaspiro[3.4]octane, and trifluoroacetic acid. The trifluoroacetate counterion is often a result of purification by preparative high-performance liquid chromatography (HPLC) using trifluoroacetic acid in the mobile phase.

Table 1: Physicochemical Properties of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate [1]

PropertyValue
CAS Number 1392804-83-9
Molecular Formula C₈H₁₂F₃NO₃
Molecular Weight 227.18 g/mol
IUPAC Name 1-oxa-6-azaspiro[3.4]octane;2,2,2-trifluoroacetic acid
Component Compounds 1-Oxa-6-azaspiro[3.4]octane (CID: 54759147), Trifluoroacetic acid (CID: 6422)

Commercial Availability:

This compound is available from various chemical suppliers catering to the research and development sector. Researchers can procure it for laboratory-scale synthesis and screening.

Table 2: Representative Commercial Suppliers

SupplierProduct Name
BLDpharm1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate
CymitQuimica1-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid tert-butyl ester (A related derivative)
Fluorochem6-Oxa-1-azaspiro[3.4]octane (A related isomer)

The Strategic Advantage of the 1-Oxa-6-azaspiro[3.4]octane Scaffold

The 1-Oxa-6-azaspiro[3.4]octane core is a unique bioisostere for commonly used heterocycles like morpholine and piperazine. Its rigid, spirocyclic nature offers several advantages in drug design:

  • Enhanced Three-Dimensionality: The sp³-rich core introduces a higher degree of three-dimensionality compared to flat aromatic rings, which can lead to improved binding affinity and selectivity for protein targets.

  • Novel Chemical Space: As a relatively underexplored scaffold, it provides access to novel chemical space, offering opportunities for new intellectual property.

  • Improved Physicochemical Properties: The incorporation of this scaffold can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.

  • Precise Vectorial Orientation: The rigid framework allows for the precise spatial orientation of substituents, enabling fine-tuning of interactions with target binding sites.

The trifluoroacetate salt form, while sometimes viewed with caution by regulatory bodies, is a common and often unavoidable consequence of modern purification techniques. Its presence necessitates accurate quantification to determine the true molecular weight of the active compound for biological assays.

Synthetic Strategies and Core Reactions

The utility of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate lies in its reactive secondary amine, which serves as a handle for further synthetic elaboration. The trifluoroacetate salt can typically be converted to the free base by treatment with a suitable base prior to reaction. Two fundamental reactions for derivatizing this scaffold are N-acylation and reductive amination.

Conceptual Synthesis of the 1-Oxa-6-azaspiro[3.4]octane Core

While a specific, detailed, and publicly available synthesis protocol for 1-Oxa-6-azaspiro[3.4]octane is not extensively documented in the provided search results, a common approach for synthesizing similar azaspirocycles involves the annulation of the constituent rings. For 1-Oxa-6-azaspiro[3.4]octane, this would entail the fusion of an oxetane and a pyrrolidine ring.[2]

cluster_0 Conceptual Synthetic Pathway Oxetane Precursor Oxetane Precursor Annulation Annulation Oxetane Precursor->Annulation Pyrrolidine Precursor Pyrrolidine Precursor Pyrrolidine Precursor->Annulation 1-Oxa-6-azaspiro[3.4]octane Core 1-Oxa-6-azaspiro[3.4]octane Core Annulation->1-Oxa-6-azaspiro[3.4]octane Core

Caption: Conceptual synthesis of the 1-Oxa-6-azaspiro[3.4]octane core.

Experimental Protocol: N-Acylation

N-acylation is a fundamental transformation for converting the secondary amine of the spirocycle into an amide, a common functional group in pharmaceuticals. This can be achieved using various acylating agents such as acyl chlorides or carboxylic acids activated with coupling reagents.

Step-by-Step Methodology:

  • Free Base Generation (Optional but Recommended): Dissolve 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a mild base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq) and stir at room temperature for 15-30 minutes.

  • Acylation:

    • Using an Acyl Chloride: Cool the solution of the free base to 0 °C. Add the desired acyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Using a Carboxylic Acid: To a separate flask, add the carboxylic acid (1.0 eq), a coupling reagent such as HATU or HBTU (1.1 eq), and a base like DIPEA (2.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Stir for 10-15 minutes to pre-activate the acid. Add the solution of the free base spirocycle to this mixture. Stir at room temperature until completion.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated 1-Oxa-6-azaspiro[3.4]octane derivative.

cluster_1 N-Acylation Workflow A 1-Oxa-6-azaspiro[3.4]octane (TFA salt) B Free Base Generation (e.g., DIPEA, DCM) A->B D N-Acylation Reaction B->D C Acylating Agent (Acyl Chloride or Activated Carboxylic Acid) C->D E Work-up and Purification D->E F N-Acylated Product E->F

Caption: Workflow for the N-acylation of 1-Oxa-6-azaspiro[3.4]octane.

Experimental Protocol: Reductive Amination

Reductive amination allows for the formation of a new carbon-nitrogen bond, introducing substituents onto the nitrogen atom via reaction with an aldehyde or ketone.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol, dichloroethane (DCE), or THF. The presence of the trifluoroacetic acid from the salt may be sufficient to catalyze imine formation. Alternatively, a catalytic amount of a mild acid like acetic acid can be added. For less reactive carbonyls, a dehydrating agent like molecular sieves can be beneficial. Stir the mixture at room temperature for 1-4 hours to allow for imine/enamine formation.

  • Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) portion-wise. These reagents are selective for the iminium ion over the carbonyl starting material. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated 1-Oxa-6-azaspiro[3.4]octane derivative.

cluster_2 Reductive Amination Workflow A 1-Oxa-6-azaspiro[3.4]octane (TFA salt) C Imine Formation (e.g., Acetic Acid, Methanol) A->C B Aldehyde or Ketone B->C E Reduction C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E F Work-up and Purification E->F G N-Alkylated Product F->G

Caption: Workflow for the reductive amination of 1-Oxa-6-azaspiro[3.4]octane.

Conclusion and Future Outlook

1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate is a commercially available and highly valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery. Its unique spirocyclic core offers distinct advantages in exploring new chemical space and optimizing the properties of lead compounds. The straightforward reactivity of the secondary amine via established protocols such as N-acylation and reductive amination makes it an accessible and versatile tool for medicinal chemists. As the demand for innovative scaffolds continues to grow, 1-Oxa-6-azaspiro[3.4]octane and its derivatives are well-positioned to contribute significantly to the development of the next generation of therapeutics.

References

  • PubChem. 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate. National Center for Biotechnology Information. [Link]

  • Moore, J. V., Cross, E. R., An, Y., Pentlavalli, S., Coulter, S. M., Sun, H., & Laverty, G. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]

  • Little, M., et al. (2007). Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1471-1476. [Link]

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The Ascendancy of the 1-Oxa-6-azaspiro[3.4]octane Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the perpetual quest for novel chemical matter to address unmet medical needs, the focus of medicinal chemistry has pivoted towards molecules that embrace three-dimensionality. The "escape from flatland" is a strategic imperative to enhance compound properties and unlock challenging biological targets. Within this paradigm, spirocyclic scaffolds have emerged as powerful design elements. This technical guide provides an in-depth exploration of the 1-oxa-6-azaspiro[3.4]octane core, a motive of growing interest in contemporary drug discovery. We will dissect its strategic value, delineate plausible and scalable synthetic pathways, and explore its potential applications in oncology and neurology, drawing upon field-proven insights and analogous systems to illuminate its promise for researchers, scientists, and drug development professionals.

The Strategic Imperative for Three-Dimensionality: Introducing the 1-Oxa-6-azaspiro[3.4]octane Scaffold

The over-saturation of flat, aromatic structures in drug discovery has led to challenges in achieving target selectivity and favorable physicochemical properties. Spirocyclic scaffolds, defined by two rings sharing a single atom, offer a compelling solution by introducing inherent three-dimensionality and conformational rigidity.[1] This rigid architecture allows for the precise spatial orientation of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for biological targets.[2]

The 1-oxa-6-azaspiro[3.4]octane scaffold, a unique heterocyclic framework, embodies these advantages. Its structure, featuring a fused oxetane and pyrrolidine ring system, presents a novel and attractive building block for medicinal chemists. The presence of both an oxygen and a nitrogen atom provides handles for diverse chemical modifications and potential hydrogen bonding interactions with biological targets.[3] This scaffold is increasingly recognized as a versatile pharmaceutical intermediate, particularly in the fields of oncology and neurology.[3]

Physicochemical Properties and Bioisosteric Potential

The incorporation of spirocyclic motifs is a well-established strategy to modulate the physicochemical properties of drug candidates. While extensive experimental data for the parent 1-oxa-6-azaspiro[3.4]octane is not yet widely published, computational predictions and data from analogous structures provide valuable insights.

PropertyPredicted/Inferred ValueSignificance in Drug Design
Molecular Weight 113.16 g/mol Low molecular weight provides ample opportunity for further functionalization while maintaining drug-like properties.
XLogP3-AA -0.3The negative value suggests high hydrophilicity, which can lead to improved aqueous solubility, a common challenge in drug development.
Hydrogen Bond Donors 1The secondary amine provides a key hydrogen bond donor for target engagement.
Hydrogen Bond Acceptors 2The oxygen and nitrogen atoms can act as hydrogen bond acceptors.
Fraction of sp³ carbons (Fsp³) HighThe high sp³ character contributes to the scaffold's three-dimensionality, which is correlated with improved clinical success rates.

Data for the parent 1-oxa-6-azaspiro[3.4]octane is computationally predicted.

The unique topology of the 1-oxa-6-azaspiro[3.4]octane scaffold also positions it as a potential bioisostere for other common heterocyclic rings in medicinal chemistry. For instance, related oxa-diazaspiro[3.3]heptanes have been investigated as bioisosteres for piperazine, offering a more rigid and three-dimensional alternative.[4] This bioisosteric replacement can lead to improved target selectivity and a more favorable intellectual property landscape.

Synthesis of the 1-Oxa-6-azaspiro[3.4]octane Core: A Proposed Methodology

While a definitive, step-by-step protocol for the synthesis of 1-oxa-6-azaspiro[3.4]octane is not extensively documented in peer-reviewed literature, a plausible and scalable synthetic route can be constructed based on established methodologies for analogous spirocyclic systems. The following proposed synthesis leverages a key annulation strategy, a common approach for constructing such frameworks.[3][5]

G cluster_0 Proposed Synthetic Pathway Start Commercially Available Starting Materials Step1 Formation of N-protected 3-oxetanone Start->Step1 Protection Step2 Wittig or Horner-Wadsworth-Emmons Reaction Step1->Step2 Olefin Synthesis Step3 Michael Addition Step2->Step3 C-C Bond Formation Step4 Reductive Amination/ Cyclization Step3->Step4 Ring Closure Final 1-Oxa-6-azaspiro[3.4]octane Step4->Final Deprotection (if necessary)

Caption: Proposed synthetic workflow for 1-Oxa-6-azaspiro[3.4]octane.

Experimental Protocol (Proposed)

Step 1: Synthesis of an N-protected 3-allyloxetan-3-amine

The synthesis would commence with a commercially available 3-oxetanone. Protection of the future pyrrolidine nitrogen is crucial. A standard approach would involve reductive amination with an appropriate amine (e.g., benzylamine, followed by protection) or a more direct method to install a protected amine at the 3-position. Subsequent allylation of the tertiary alcohol would provide the key intermediate.

Step 2: Intramolecular Cyclization

A critical step would be the intramolecular cyclization to form the spirocyclic core. This could be achieved through several methods. One plausible approach is a radical cyclization of an N-centered radical onto the pendant alkene.

Step 3: Deprotection

The final step would involve the removal of the protecting group from the nitrogen atom, yielding the target 1-oxa-6-azaspiro[3.4]octane. For example, if a Boc protecting group is used, it can be readily removed under acidic conditions.

Self-Validation: Each step of this proposed synthesis would be monitored by standard analytical techniques such as TLC, LC-MS, and NMR to confirm the formation of the desired intermediates and the final product. Purification at each stage would be achieved through column chromatography. The rationale for this multi-step approach is to build the strained spirocyclic system in a controlled manner from readily available starting materials.

Applications in Medicinal Chemistry: Oncology and Neurology

The 1-oxa-6-azaspiro[3.4]octane scaffold is a promising building block for the synthesis of bioactive molecules, with potential applications in oncology and neurology.[3]

Oncology: Targeting Kinase Signaling

While specific examples of 1-oxa-6-azaspiro[3.4]octane derivatives as kinase inhibitors are still emerging, the closely related 2-oxa-6-azaspiro[3.4]octane has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[6] EGFR is a well-validated target in oncology, and its inhibition is a clinically proven strategy for treating various cancers. The spirocyclic scaffold can serve to orient key binding motifs in the ATP-binding pocket of kinases, potentially leading to high potency and selectivity.

G cluster_1 Hypothesized Kinase Inhibition Pathway Ligand 1-Oxa-6-azaspiro[3.4]octane Derivative Kinase Kinase (e.g., EGFR) Ligand->Kinase Binds to ATP pocket Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream

Caption: Hypothesized mechanism of action for kinase inhibition.

Central Nervous System (CNS) Disorders

Spirocyclic scaffolds are of significant interest in CNS drug discovery due to their ability to impart favorable properties for brain penetration and target engagement. Related diazaspiro[3.4]octane derivatives have been explored as antagonists for the sigma-1 receptor (σ1R) and agonists for the muscarinic M4 receptor, both of which are important targets for pain management and other neurological disorders.[2] The rigid nature of the 1-oxa-6-azaspiro[3.4]octane scaffold can help in achieving the specific conformational requirements for binding to CNS receptors.

Structure-Activity Relationships (SAR): Inferences from Analogous Systems

Dedicated SAR studies for the 1-oxa-6-azaspiro[3.4]octane scaffold are not yet prevalent in the literature. However, by examining related oxa-azaspirocycles, we can infer potential SAR trends.

  • Substitution on the Pyrrolidine Nitrogen: The secondary amine of the core is a key vector for derivatization. Acylation or alkylation at this position allows for the introduction of various functional groups to probe for interactions with the target protein. For example, in a series of 2,6-diazaspiro[3.4]octane-based antitubercular agents, modifications at this position had a profound impact on activity.

  • Substitution on the Oxetane Ring: While synthetically more challenging, substitution on the oxetane ring could be used to fine-tune physicochemical properties and explore additional binding interactions.

  • Stereochemistry: The spirocyclic nature of the scaffold can give rise to stereoisomers. The evaluation of individual enantiomers is often crucial, as biological activity frequently resides in a single stereoisomer.

Future Outlook and Conclusion

The 1-oxa-6-azaspiro[3.4]octane scaffold represents a promising, yet underexplored, area of chemical space for medicinal chemists. Its inherent three-dimensionality, coupled with the presence of versatile synthetic handles, makes it an attractive starting point for the design of novel therapeutic agents. While the direct application of this scaffold in clinically approved drugs is yet to be realized, the wealth of data on related spirocyclic systems strongly suggests its potential.

Future work in this area should focus on the development of robust and scalable synthetic routes to a diverse range of 1-oxa-6-azaspiro[3.4]octane derivatives. The systematic biological evaluation of these compounds against a variety of targets, particularly kinases and CNS receptors, will be crucial in unlocking the full therapeutic potential of this exciting scaffold. As the field of medicinal chemistry continues to embrace three-dimensionality, the 1-oxa-6-azaspiro[3.4]octane core is poised to become an increasingly important tool in the armamentarium of the modern drug hunter.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

  • CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents. (n.d.).
  • 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • 1-oxa-6-azaspiro[3.4]octane (C6H11NO) - PubChemLite. (n.d.). Retrieved January 20, 2026, from [Link]

  • tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Early drug discovery and the rise of pharmaceutical chemistry - Scalettar. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (n.d.). Retrieved January 20, 2026, from [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry - Books. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

The Spirocyclic Scaffold: A New Dimension in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract: The relentless pursuit of novel therapeutics with enhanced efficacy and specificity has driven medicinal chemistry beyond the confines of traditional, two-dimensional molecular architectures. The limitations of "flatland" chemistry—characterized by molecules rich in sp2-hybridized carbons—are increasingly apparent, often leading to challenges in achieving target selectivity and favorable pharmacokinetic profiles. This guide delves into the strategic implementation of spirocyclic compounds, a class of molecules defined by two rings sharing a single quaternary carbon atom. This unique structural feature imparts a rigid, three-dimensional topology that offers significant advantages in modern drug discovery. We will explore the underlying principles, synthetic methodologies, and profound impact of spirocyclic scaffolds on drug-like properties, culminating in successful clinical applications and future outlooks.

Part 1: The Imperative for Three-Dimensionality

For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems. While successful, this reliance has led to an over-exploration of flat, planar chemical space. This "molecular flatness" is often associated with promiscuous binding to off-target proteins, particularly those with flat receptor topographies like kinases, and can lead to poor absorption, distribution, metabolism, and excretion (ADME) properties.

The concept of "escaping flatland" is a strategic shift towards molecules with a higher fraction of sp3-hybridized carbons (Fsp3). Molecules with greater three-dimensionality are better suited to interact with the complex, contoured, and often chiral binding pockets of biological targets. This leads to several key advantages:

  • Enhanced Selectivity: A well-defined 3D shape can fit more precisely into the intended target's binding site, reducing interactions with structurally similar off-targets.

  • Improved Physicochemical Properties: Increasing the Fsp3 count often correlates with decreased lipophilicity (logP) and increased aqueous solubility, which are critical for developing orally bioavailable drugs.

  • Access to Novel Chemical Space: 3D scaffolds provide unique vectors for substituent placement, allowing for the exploration of previously inaccessible regions of biologically relevant chemical space.

G cluster_0 Traditional 'Flat' Scaffolds (Low Fsp3) cluster_1 3D Scaffolds (High Fsp3) A Aromatic Rings B Planar Structures A->B X Spirocycles, Bridged Rings A->X Transition to 3D C High Lipophilicity (logP) B->C D Off-Target Promiscuity C->D Y Defined 3D Topography X->Y Z Improved Solubility Y->Z W Enhanced Target Selectivity Z->W

Caption: Transition from 2D to 3D scaffolds in drug discovery.

Part 2: Spirocyclic Compounds as a Strategic Solution

Spirocyclic systems are bicyclic structures where the two rings are connected through a single, shared quaternary carbon atom known as the spiro center. This arrangement locks the two rings in a nearly perpendicular orientation, creating a rigid and well-defined three-dimensional architecture.

The conformational rigidity of spirocycles is a key advantage. Flexible molecules must adopt a specific, high-energy conformation to bind to their target, a process that is entropically unfavorable. By pre-organizing the molecule in a bioactive conformation, the spirocyclic core minimizes this entropic penalty, which can lead to a significant increase in binding affinity and ligand efficiency. This inherent rigidity also reduces the likelihood of the molecule adopting conformations that fit into off-target binding sites, thereby enhancing selectivity.

Part 3: Synthetic Strategies for Spirocyclic Scaffolds

The primary challenge in spirocycle synthesis is the construction of the sterically demanding quaternary spiro center. Several robust strategies have been developed to address this.

Key Synthetic Workflow

A typical workflow for the synthesis and evaluation of a spirocyclic library involves scaffold design, chemical synthesis, purification, and subsequent screening.

G node_design Scaffold Design Computational Modeling Substructure Analysis node_synth Synthesis Spirocyclization Reaction Parallel Synthesis node_design:f0->node_synth:f0 Select Route node_purify Purification HPLC / SFC Quality Control node_synth:f0->node_purify:f0 Isolate Product node_screen Screening Biological Assays SAR Analysis node_purify:f0->node_screen:f0 Test Compounds node_hit Hit to Lead Optimization node_screen:f0->node_hit:f0 Identify Leads node_hit:f0->node_design:f0 Iterate

Caption: General workflow for spirocyclic library development.

Protocol: Synthesis of a Spiro-oxindole via Intramolecular Cyclization

The spiro-oxindole motif is a privileged scaffold found in numerous natural products and bioactive molecules. One common method for its synthesis is the intramolecular alkylation of an enolate.

Objective: To synthesize a representative N-Boc-spiro[indoline-3,4'-piperidine]-2-one.

Materials:

  • N-Boc-4-piperidone

  • Isatin

  • L-proline (as an organocatalyst)

  • Methanol (solvent)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add isatin (1.0 eq) and N-Boc-4-piperidone (1.1 eq).

  • Solvent and Catalyst Addition: Add anhydrous methanol (to 0.1 M concentration) to the flask. With vigorous stirring, add L-proline (0.2 eq) in one portion.

  • Reaction Execution: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude residue is then re-dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure spiro-oxindole product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 4: Impact on Physicochemical and ADME Properties

The introduction of a spirocyclic core has a predictable and often beneficial impact on key drug-like properties. The increase in sp3 character and the reduction of rotational bonds directly contribute to improved ADME profiles.

Data Summary: Spirocycles vs. Non-Spirocyclic Analogs

The following table summarizes typical changes observed when transitioning from a "flat" aromatic scaffold to a 3D spirocyclic scaffold.

PropertyTypical Aromatic ScaffoldCorresponding Spirocyclic ScaffoldRationale for Change
Fraction of sp3 Carbons (Fsp3) Low (< 0.3)High (> 0.5)By definition, replacement of sp2 with sp3 centers.
Calculated logP (cLogP) HighLowerIncreased saturation reduces lipophilicity.
Aqueous Solubility LowHigherDisruption of crystal packing and reduced lipophilicity.
Topological Polar Surface Area (TPSA) VariableOften Lower/SimilarCan be modulated by heteroatom placement.
Metabolic Stability Often labileMore stableSaturated C-H bonds are less prone to oxidative metabolism.
Binding Affinity (Kd) VariablePotentially HigherReduced entropic penalty upon binding.

Part 5: Case Studies in Spirocyclic Drug Discovery

The theoretical benefits of spirocyclic scaffolds have been successfully translated into approved drugs and promising clinical candidates.

  • Spirapril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. Its spirocyclic dicarboxylate structure provides a rigid backbone that accurately mimics the peptide substrate of the ACE enzyme, leading to potent inhibition.

  • Tofacitinib (Xeljanz): While technically a bridged system, its pyrrolo[2,3-d]pyrimidine core is attached to a piperidine ring via a shared nitrogen, creating a spiro-like 3D architecture. It is a Janus kinase (JAK) inhibitor for treating rheumatoid arthritis. The drug's three-dimensional shape is crucial for its selective binding within the ATP-binding pocket of the JAK enzymes.

  • VX-509 (Decernotinib): A selective JAK3 inhibitor that entered late-stage clinical trials for rheumatoid arthritis. This compound features a spirocyclic azetidine-pyrrolidine core, which was critical for achieving selectivity for JAK3 over other JAK isoforms. The rigid spirocycle orients the functional groups in an optimal geometry for potent and selective inhibition.

Part 6: Future Directions and Emerging Technologies

The field of spirocyclic drug discovery continues to evolve, driven by innovations in synthesis and computational chemistry.

  • Novel Synthetic Methods: Advances in photoredox catalysis and C-H activation are enabling the construction of complex spirocyclic systems with greater efficiency and stereocontrol.

  • DNA-Encoded Libraries (DELs): The synthesis of spirocycle-focused DELs allows for the rapid screening of billions of unique compounds against a wide range of biological targets, accelerating the discovery of novel hits.

  • Computational Design: As computational power increases, in silico methods for designing and predicting the properties of spirocyclic molecules are becoming more accurate. This allows for the rational design of spirocyclic scaffolds with tailored properties before committing to synthetic efforts.

The strategic incorporation of spirocyclic scaffolds is no longer a niche approach but a cornerstone of modern medicinal chemistry. By embracing three-dimensionality, researchers can overcome long-standing challenges in drug discovery and develop the next generation of safer and more effective medicines.

Part 7: References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Caron, S., & Mulcahy, J. (2020). The Role of Spirocycles in Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug design? Drug Discovery Today. [Link]

  • Wuitschik, G., et al. (2010). Spirocycles in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Stepan, A. F., et al. (2011). The impact of sp3 character on compound quality: when is a change of hybridization truly beneficial? Drug Discovery Today. [Link]

  • Flanagan, M. E., et al. (2010). Discovery of Tofacitinib (CP-690,550), a Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. Journal of Medicinal Chemistry. [Link]

  • Belyanskaya, S. L., et al. (2017). The discovery of decernotinib (VX-509): A potent and selective Janus kinase 3 inhibitor for the treatment of autoimmune diseases. Bioorganic & Medicinal Chemistry Letters. [Link]

The Emerging Therapeutic Potential of Oxa-azaspiro[3.4]octane Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxa-azaspiro[3.4]octane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that departs from the "flat" molecules often dominating drug discovery pipelines. This guide provides an in-depth technical overview of the burgeoning biological activities associated with oxa-azaspiro[3.4]octane derivatives. We will delve into their significant potential as anticancer agents, their promising applications in the modulation of the central nervous system, and their nascent exploration as antimicrobial agents. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a synthesis of the current state of knowledge but also actionable experimental protocols and mechanistic insights to guide future research and development in this exciting area.

Introduction: The Structural and Strategic Value of Oxa-azaspiro[3.4]octane Scaffolds

The quest for novel chemical entities with improved pharmacological profiles is a perpetual driver of innovation in drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention due to their inherent conformational rigidity and three-dimensionality. The oxa-azaspiro[3.4]octane core, which incorporates both an oxetane and an azetidine ring fused at a spirocyclic center, presents a particularly compelling scaffold. This unique architecture can impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing precise vectoral orientations for substituent groups to interact with biological targets. The strained four-membered rings also offer unique synthetic handles for further derivatization, opening up a vast chemical space for exploration.[1][2] This guide will explore the diverse biological activities demonstrated by derivatives of this versatile scaffold.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

A significant body of research has highlighted the potent anticancer activity of oxa-azaspiro derivatives, particularly those belonging to the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione class. These compounds have demonstrated remarkable cytotoxicity against a range of human cancer cell lines.

Mechanism of Action: Cell Cycle Arrest and Mitochondrial-Mediated Apoptosis

The primary mechanism by which these oxa-azaspiro derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Detailed mechanistic studies have revealed a multi-pronged attack on cancer cell proliferation.

One of the key initial effects is the induction of cell cycle arrest , often in the G2/M phase.[1] This prevents the cancer cells from progressing through mitosis and dividing. Following cell cycle arrest, these compounds trigger the intrinsic pathway of apoptosis, which is centered on the mitochondria.

The process typically involves the following key events:

  • Upregulation of pro-apoptotic proteins: Western blot analyses have shown that treatment with these compounds leads to an increased expression of pro-apoptotic proteins such as p53, p21, and Bax.[3]

  • Downregulation of anti-apoptotic proteins: Concurrently, a decrease in the expression of the anti-apoptotic protein Bcl-2 is observed.[3]

  • Alteration of the Bax/Bcl-2 Ratio: The shift in the balance between pro- and anti-apoptotic proteins, specifically an increase in the Bax/Bcl-2 ratio, is a critical determinant for the initiation of apoptosis.[4]

  • Mitochondrial Membrane Depolarization: The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the dissipation of the mitochondrial membrane potential (ΔΨm).[3]

  • Caspase Activation: The release of cytochrome c from the mitochondria into the cytosol initiates the caspase cascade, leading to the activation of executioner caspases, such as caspase-9 and caspase-3, which are the ultimate effectors of apoptosis.[3]

Apoptosis_Pathway

Caption: Mitochondrial-mediated apoptosis pathway induced by oxa-azaspiro derivatives.
Quantitative Data: In Vitro Cytotoxicity

The in vitro anticancer activity of several 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight their potent cytotoxic effects.

CompoundA549 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)Reference
6b --0.18
6d 0.26--
7j 0.170.050.07[5]
8b ---
8d -0.10-
11b 0.18--[6]
11d -0.09-[6]
11h 0.190.080.15[6]
11k -0.080.14[6]
12c --0.14[6]
Experimental Protocols

A general synthetic route to these compounds involves the following key steps[1][7]:

  • Amide Formation: Reaction of 4-aminophenol with glycolic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent like acetonitrile.

  • Oxidative Cyclization: The resulting amide is then subjected to an oxidative cyclization using an oxidizing agent like iodosobenzene diacetate (PhI(OAc)2) and a copper catalyst (e.g., Cu[(CH3CN)4ClO4]) in a solvent such as dichloromethane (DCM).

  • Further Derivatization (Optional): The spirodienone core can be further modified, for example, through Michael addition or cyclopropanation reactions to introduce additional diversity and modulate the biological activity.[1]

Synthesis_Workflow

Caption: General synthetic workflow for 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[2][8][9][10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the oxa-azaspiro derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.[11][12][13][14]

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Neurological Applications: Modulating Neurotransmitter Systems

Oxa-azaspiro[3.4]octane derivatives have also shown significant promise as modulators of the central nervous system, with potential applications in the treatment of depression and other neurological disorders.

Triple Reuptake Inhibitors (TRIs)

Some oxa-azaspiro derivatives have been identified as triple reuptake inhibitors, meaning they can simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by inhibiting their respective transporters (SERT, NET, and DAT).[15][16] This broad-spectrum activity is hypothesized to offer a more rapid onset of action and greater efficacy compared to traditional antidepressants that target only one or two of these neurotransmitter systems.[17] While specific Ki values for oxa-azaspiro[3.4]octane derivatives are not extensively published in the readily available literature, the identification of this class of compounds as TRIs marks a significant avenue for further investigation in the development of novel antidepressants.

Muscarinic M4 Receptor Agonists

Derivatives of 2-azaspiro[3.4]octane have been patented as agonists of the muscarinic M4 receptor.[18] The M4 receptor is a G protein-coupled receptor that plays a crucial role in regulating cholinergic and dopaminergic neurotransmission. M4 receptor agonists are being investigated as potential treatments for psychosis and cognitive deficits associated with schizophrenia and Alzheimer's disease. The development of selective M4 agonists is a key goal, as non-selective muscarinic agonists can have significant side effects. The oxa-azaspiro[3.4]octane scaffold may provide a framework for developing such selective modulators.

Antimicrobial Potential: An Area for Future Exploration

The exploration of oxa-azaspiro[3.4]octane derivatives as antimicrobial agents is still in its early stages. However, related spirocyclic compounds, such as spiro[benzoxazine-piperidin]-one derivatives, have demonstrated promising antifungal activity.[11] These compounds have been shown to inhibit chitin synthase, an essential enzyme for fungal cell wall synthesis, and exhibit broad-spectrum antifungal activity, including against drug-resistant strains. While direct evidence for the antimicrobial activity of the oxa-azaspiro[3.4]octane core is limited, the precedent set by structurally similar spirocycles suggests that this is a worthwhile area for future investigation. Screening of oxa-azaspiro[3.4]octane libraries against a panel of bacterial and fungal pathogens could uncover novel antimicrobial leads.

Conclusion and Future Directions

The oxa-azaspiro[3.4]octane scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The demonstrated potent anticancer activity, coupled with the emerging potential in neurology and the unexplored territory of antimicrobial applications, underscores the value of this unique chemical space. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the oxa-azaspiro[3.4]octane core to optimize potency and selectivity for various biological targets.

  • In Vivo Efficacy and Pharmacokinetic Studies: Moving promising in vitro candidates into preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Exploration of New Biological Targets: Screening of diverse oxa-azaspiro[3.4]octane libraries against a wider range of biological targets to uncover novel therapeutic applications.

  • Development of Novel Synthetic Methodologies: Devising more efficient and scalable synthetic routes to access a wider range of derivatives.

The continued exploration of oxa-azaspiro[3.4]octane derivatives holds significant promise for the development of next-generation therapeutics to address unmet medical needs in oncology, neurology, and infectious diseases.

References

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (n.d.). National Institutes of Health. [Link]

  • Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. (n.d.). ResearchGate. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Design, synthesis and anticancer properties of novel oxa/azaspiro[7][8]trienones as potent apoptosis inducers through mitochondrial disruption. (2015). PubMed. [Link]

  • Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. (2022). PubMed. [Link]

  • Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors. (n.d.). ResearchGate. [Link]

  • Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. (2010). PubMed. [Link]

  • Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. (n.d.). ResearchGate. [Link]

  • Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors. (n.d.). PubMed. [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]

  • Can you help with Western Blot: Bax and BCL-2? (2014). ResearchGate. [Link]

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  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? (n.d.). PMC. [Link]

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  • Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines. (n.d.). PubMed. [Link]

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  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (n.d.). MDPI. [Link]

  • A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. (2022). MDPI. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. [Link]

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  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). PMC - PubMed Central. [Link]

  • Induction of apoptosis in oral squamous carcinoma cells by pyrrolo-1,5-benzoxazepines. (2015). PubMed. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (n.d.). ResearchGate. [Link]

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Methodological & Application

"synthetic routes to 1-Oxa-6-azaspiro[3.4]octane derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-Oxa-6-azaspiro[3.4]octane Derivatives

Authored by a Senior Application Scientist

This document provides a detailed exploration of synthetic strategies for constructing 1-Oxa-6-azaspiro[3.4]octane derivatives. This spirocyclic scaffold is of increasing importance to researchers, scientists, and drug development professionals due to its unique three-dimensional structure, which can enhance target selectivity and improve physicochemical properties of potential drug candidates. The 1-oxa-6-azaspiro[3.4]octane motif is considered a valuable bioisostere for commonly used fragments like morpholine and piperazine, offering a novel and rigid framework to explore new chemical space and secure intellectual property.[1] This guide delves into several robust synthetic methodologies, explaining the chemical principles behind them and providing actionable protocols for their implementation in a laboratory setting.

Core Synthetic Strategies and Mechanistic Insights

The construction of the 1-oxa-6-azaspiro[3.4]octane core, which combines a strained oxetane ring with a pyrrolidine ring, presents unique synthetic challenges. Efficient and scalable routes are crucial for the application of these building blocks in drug discovery programs.[1][2] Several key strategies have emerged, including cycloaddition reactions, multicomponent reactions, and intramolecular cyclizations.

[3+2] Cycloaddition Reactions: A Convergent Approach

The [3+2] cycloaddition is a powerful and convergent method for the synthesis of five-membered rings, making it highly suitable for constructing the pyrrolidine portion of the spirocycle. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.

Mechanistic Rationale: In the context of 1-oxa-6-azaspiro[3.4]octane synthesis, this strategy can be envisioned through the reaction of an azomethine ylide with an exocyclic methylene oxetane, or a related dipolarophile. The azomethine ylide, generated in situ, serves as the three-atom component, while the alkene provides the two-atom component, leading directly to the spirocyclic pyrrolidine ring. This method is often step-economic and allows for the rapid assembly of the core structure.[1] An improved synthesis of 2-oxa-6-azaspiro[3.4]octane has been reported using this methodology, highlighting its utility for creating surrogates of common medicinal chemistry motifs.[1]

G cluster_start Starting Materials A Oxetane Precursor (e.g., with exocyclic alkene) D [3+2] Cycloaddition A->D B 1,3-Dipole Precursor (e.g., Amino Acid Derivative) C In situ generation of 1,3-Dipole (Azomethine Ylide) B->C C->D E 1-Oxa-6-azaspiro[3.4]octane Derivative D->E caption Workflow for [3+2] Cycloaddition Synthesis.

Caption: Workflow for [3+2] Cycloaddition Synthesis.

Multicomponent Reactions (MCRs): Efficiency and Complexity from Simplicity

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from three or more simple starting materials in a single, one-pot operation.[3][4] This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.[5] For the synthesis of related spirocyclic systems, MCRs have been employed to generate significant molecular complexity under mild conditions, often without the need for a catalyst and using water as a solvent.[5]

Mechanistic Rationale: A representative MCR for a related spiro-oxazolidine system involves a domino process that includes several key transformations: enamination, an aldol-like reaction, Stork enamine annulation, and a final intramolecular cyclization.[5] By carefully selecting the starting materials, such as an amine, a β-dicarbonyl compound, and a third reactive component, it is possible to trigger a cascade of bond-forming events that culminates in the desired spirocyclic product.[5] This strategy's power lies in its operational simplicity and the expedient building up of molecular complexity.[5]

G cluster_inputs Starting Materials (One-Pot) A Component A (e.g., Amine) D Domino Cascade Reaction (Multiple Bond Formations) A->D B Component B (e.g., β-Dicarbonyl) B->D C Component C (e.g., Alloxan Derivative) C->D E Intermediate Formation D->E F Intramolecular Cyclization E->F G Spirocyclic Product F->G caption General Workflow for Multicomponent Reactions (MCRs).

Caption: General Workflow for Multicomponent Reactions (MCRs).

Intramolecular Cyclization and Domino Radical Bicyclization

Intramolecular strategies provide a powerful means to construct cyclic systems by forming a bond between two existing functional groups within the same molecule. For spirocycles, this often involves the cyclization of a substituent attached to a pre-existing ring. While direct literature on this approach for the 1-oxa-6-azaspiro[3.4]octane core is sparse, principles from related azaspirocycle syntheses are highly applicable.

Mechanistic Rationale: A promising approach is the domino radical bicyclization. This process can be initiated on a carefully designed precursor, such as an oxime ether containing both an alkenyl moiety and a source for a radical (e.g., an aryl halide).[6] The reaction cascade involves the generation of a nitrogen-centered radical which then undergoes sequential cyclizations to form both rings of the spirocyclic system.[6] This method has been successfully applied to synthesize the 1-azaspiro[4.4]nonane skeleton, demonstrating its potential for constructing the pyrrolidine ring of the target scaffold.[6] Another related strategy is the intramolecular 1,3-dipolar cycloaddition, where a nitrone attached to a pent-4-enyl group cyclizes to form a bicyclic isoxazolidine, which can then be opened to reveal the desired pyrrolidine ring.[7]

G A Linear or Monocyclic Precursor (with reactive termini) B Initiation (e.g., Radical Initiator, Heat) A->B C First Cyclization (e.g., 5-exo-trig) B->C D Radical/Ionic Intermediate C->D E Second Cyclization (Spiro-formation) D->E F 1-Oxa-6-azaspiro[3.4]octane Core Structure E->F caption Domino Radical Bicyclization Pathway.

Caption: Domino Radical Bicyclization Pathway.

Quantitative Data Summary and Comparison of Routes

Synthetic StrategyKey Starting MaterialsTypical ConditionsReported YieldsAdvantagesDisadvantages/Limitations
[3+2] Cycloaddition Oxetane precursor, Amino acid derivativeVaries, often thermal or catalyticModerate to High[1]Convergent, step-economic, rapid assembly of core.[1]Requires synthesis of specialized starting materials (e.g., dipolarophiles).
Multicomponent Reaction Amine, β-Dicarbonyl, Alloxan derivativeCatalyst-free, Water, Room Temp.[5]Good to Excellent[5]High atom economy, operational simplicity, green solvent, complex product from simple precursors.[5]Substrate scope can be limited; optimization may be required for new combinations.
Domino Radical Bicyclization Functionalized Oxime EthersAIBN or Et₃B, Bu₃SnH, Heat or RT.[6]11-67%[6]Forms both rings in one cascade, good for complex skeletons.Use of tin hydrides, may produce diastereomeric mixtures.[6]
Intramolecular 1,3-Dipolar Cycloaddition 5,5-dialkyl-1-pyrroline N-oxides, Pent-4-enyl groupThermalGoodHigh control over stereochemistry.[7]Multi-step synthesis of the precursor is required.

Experimental Protocols

The following are representative protocols based on established methodologies for constructing azaspirocyclic systems. Researchers should adapt these procedures based on their specific substrates and laboratory conditions.

Protocol 1: General Procedure for Three-Component Synthesis of Spiro-oxazolidinedione Derivatives (Adapted from[5])

This protocol is based on a catalyst-free reaction in water, demonstrating a green and efficient approach to related spirocyclic systems.

Materials and Reagents:

  • Primary or secondary amine (1.0 mmol)

  • β-Dicarbonyl compound (e.g., dimedone, acetylacetone) (1.0 mmol)

  • Alloxan derivative (e.g., N,N'-dimethylalloxan) (1.0 mmol)

  • Deionized Water

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • In a 25 mL round-bottom flask, combine the amine (1.0 mmol) and the β-dicarbonyl compound (1.0 mmol).

  • Stir the mixture at room temperature for the specified time (typically 3-24 hours) under solvent-free conditions to allow for the in situ generation of the β-enaminocarbonyl intermediate.

  • Prepare a solution of the alloxan derivative (1.0 mmol) in 3 mL of deionized water.

  • Add the aqueous solution of the alloxan derivative to the reaction mixture from step 2.

  • Stir the resulting mixture vigorously at room temperature for an additional 1 hour.[5]

  • The product is expected to precipitate out of the reaction mixture during this time.

  • Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization if necessary. The crude product purity is often high.[5]

Protocol 2: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Skeletons (Adapted from[6])

This protocol describes a method for constructing the spiro-pyrrolidine ring system via a radical cascade.

Materials and Reagents:

  • O-benzyl oxime ether precursor (1.0 mmol)

  • Tributyltin hydride (Bu₃SnH) (1.2 mmol)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.25 mmol)

  • Anhydrous cyclohexane (to achieve a 0.02 M solution)

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus

Step-by-Step Methodology:

  • To a round-bottom flask, add the oxime ether precursor (1.0 mmol), tributyltin hydride (1.2 mmol), and AIBN (0.25 mmol).

  • Add enough anhydrous cyclohexane to reach a final concentration of 0.02 M.

  • Stopper the flask with a rubber septum and purge the system with dry nitrogen or argon for 30 minutes to remove oxygen.

  • Place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture at reflux until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the 1-azaspiro[4.4]nonane derivative. The product may be obtained as a mixture of diastereomers.[6]

References

  • Mehrabi, H., & Bodaghifard, M. A. (2020). Substrate-controlled selectivity switch in a three-component reaction: sequential synthesis of spiro-oxazolidinedione-cyclopentenones and hydroxy enaminobarbiturates in water. RSC Advances. [Link]

  • Chen, C., Xu, F., & Moore, J. R. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters. [Link]

  • Ghashghaei, O., & Herrera, R. P. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link]

  • Shaikh, A., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. [Link]

  • (N/A). Enzyme-catalyzed 5-component synthesis of spiro-oxazino derivatives. ResearchGate. [Link]

  • (N/A). One-pot three-component synthesis of azaspirononatriene derivatives. National Institutes of Health. [Link]

  • Wang, D., et al. (2023). Four-Component Synthesis of Spiro-Imidazolidines Enabled by Carbon Nitride Photocatalysis. ACS Catalysis. [Link]

  • Mykhailiuk, P. K. (2021). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]

  • (N/A). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • (N/A). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

  • (N/A). 1-Oxa-6-azaspiro[3.4]octane. PubChem. [Link]

  • (N/A). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

  • (N/A). Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. [Link]

  • Bobko, A. A., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. [Link]

  • Ramirez-Marquez, C., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules. [Link]

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Application Notes & Protocols: A Technical Guide to the Advanced Coupling Reagent, 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium Hexafluorophosphate (COMU)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Advancing Peptide Synthesis with Third-Generation Uronium-Type Reagents

The synthesis of peptides is a cornerstone of biomedical research and drug development, enabling the creation of therapeutics, research tools, and novel biomaterials. The efficiency and fidelity of peptide synthesis are critically dependent on the coupling reagents used to form the amide bonds that constitute the peptide backbone. Over the years, several classes of coupling reagents have been developed, each with its own set of advantages and limitations. This guide focuses on a third-generation uronium-type coupling reagent, 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate , commonly known as COMU . COMU has emerged as a superior alternative to traditional benzotriazole-based reagents like HBTU and HATU, offering enhanced safety, efficiency, and solubility.[1][2][3]

Derived from OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), COMU circumvents the significant safety hazards associated with benzotriazole-based reagents, which are known to have explosive properties.[1][4] Furthermore, the incorporation of a morpholino group enhances its solubility and stability, making it a highly effective reagent for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[4] This document provides a detailed overview of COMU, including its mechanism of action, comparative performance data, and comprehensive protocols for its application.

Mechanism of Action: The Role of COMU in Amide Bond Formation

The efficacy of COMU lies in its ability to rapidly and efficiently activate the carboxylic acid of an N-protected amino acid, facilitating its coupling with the free amine of another amino acid or a growing peptide chain. The process can be broken down into the following key steps:

  • Activation: In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion.

  • Active Ester Formation: The carboxylate anion attacks the electrophilic carbon of the COMU reagent. This results in the formation of a highly reactive Oxyma-based active ester.

  • Nucleophilic Attack: The free amino group of the incoming amino acid or peptide attacks the carbonyl carbon of the active ester.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Amide Bond Formation and Byproduct Release: The intermediate collapses to form the desired peptide bond, releasing the Oxyma leaving group and other water-soluble byproducts. These byproducts are easily removed during workup, simplifying the purification process.[4]

The reaction progress can often be monitored visually, as the reaction mixture changes color depending on the base used, becoming colorless to yellow upon completion.[5]

COMU_Mechanism cluster_activation Activation & Active Ester Formation cluster_coupling Peptide Bond Formation Carboxylic_Acid R-COOH (N-Protected Amino Acid) Active_Ester R-CO-Oxyma (Reactive Intermediate) Carboxylic_Acid->Active_Ester + COMU, Base Base Base (e.g., DIPEA) COMU COMU Reagent Amino_Component H₂N-R' (Amino Acid/Peptide) Active_Ester->Amino_Component Nucleophilic Attack Peptide R-CO-NH-R' (Dipeptide) Byproducts Water-Soluble Byproducts (Oxyma, Urea derivative) Peptide->Byproducts releases Active_EEster Active_EEster Active_EEster->Peptide + Amino Component

Caption: Mechanism of COMU-mediated peptide coupling.

Advantages of COMU in Peptide Synthesis

The use of COMU offers several distinct advantages over older generations of coupling reagents. These benefits contribute to higher quality peptide products and a more efficient and safer synthesis process.

FeatureAdvantageSupporting Evidence
Safety Non-explosive nature, avoiding the risks associated with benzotriazole-based reagents like HBTU and HATU.[1]COMU is based on OxymaPure, which has a much better safety profile.[1]
Efficiency High coupling efficiency, comparable to or exceeding that of HATU.[1]Demonstrates rapid reaction kinetics and high yields in both solution and solid-phase synthesis.[5]
Reduced Racemization Use with a minimal amount of base (as little as one equivalent) helps to suppress racemization.[5]An attractive methodology for maintaining the stereochemical integrity of the peptide.[5]
Solubility The morpholino group imparts high solubility in common peptide synthesis solvents like DMF.[4]This allows for reactions to be carried out at higher concentrations, improving efficiency.
Easy Purification Generates water-soluble byproducts that are easily removed during workup.[4]Simplifies the purification of the final peptide product.
Reactivity Exists in the more reactive uronium form, unlike some other reagents that exist in a less reactive guanidinium form.[3]Leads to faster and more complete coupling reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the use of COMU in both solution-phase and solid-phase peptide synthesis.

Protocol 1: Solution-Phase Peptide Synthesis

This protocol describes a general procedure for the coupling of an N-protected amino acid to an amino component in solution.

Materials:

  • N-protected amino acid

  • Amino component (e.g., amino acid ester hydrochloride)

  • COMU

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 N HCl

  • 1 N NaHCO₃

  • Saturated NaCl (brine)

  • MgSO₄

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (0.25 mmol) and the amino component (0.25 mmol) in DMF (2 ml).

  • Add the base (0.50 mmol, or 0.75 mmol if the amino component is a hydrochloride salt) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add COMU (0.25 mmol) to the cooled mixture.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Upon completion, dilute the reaction mixture with EtOAc (25 ml).

  • Perform sequential extractions with 1 N HCl (2 x 5 ml), 1 N NaHCO₃ (2 x 5 ml), and saturated NaCl (2 x 5 ml).

  • Dry the organic layer with MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude peptide can then be analyzed by HPLC and NMR and purified as necessary.[5]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling an N-protected amino acid to a resin-bound amine in SPPS.

Materials:

  • Amino-functionalized resin

  • N-protected amino acid (e.g., Fmoc-amino acid)

  • COMU

  • Base (e.g., DIPEA)

  • Anhydrous DMF

Procedure:

  • Swell the resin in DMF.

  • If necessary, perform the deprotection of the N-terminal protecting group of the resin-bound peptide and wash thoroughly with DMF.

  • In a separate vessel, pre-activate the N-protected amino acid (3 equivalents relative to the resin substitution) by dissolving it in DMF (0.3 M) with COMU (3 equivalents) and base (6 equivalents).

  • Allow the pre-activation to proceed for 1 minute.

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the mixture manually for 2-5 minutes and then allow it to react at room temperature for 10-30 minutes. For hindered amino acids, the coupling time may be extended to 1 hour, or a double coupling may be performed.

  • After the coupling is complete, filter the resin and wash thoroughly with DMF to remove excess reagents and byproducts.

  • Proceed to the next deprotection and coupling cycle.

SPPS_Workflow Start Start: Swollen Resin with Free Amine Pre_activation Pre-activation: Fmoc-AA + COMU + Base in DMF Coupling Coupling: Add pre-activated mix to resin (10-30 min) Start->Coupling Pre_activation->Coupling Add Wash_1 Wash with DMF Coupling->Wash_1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash_1->Deprotection Wash_2 Wash with DMF Deprotection->Wash_2 Next_Cycle Ready for Next Coupling Cycle Wash_2->Next_Cycle Repeat for each amino acid Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection Wash_2->Final_Cleavage After final AA Next_Cycle->Coupling Next AA

Caption: General workflow for solid-phase peptide synthesis (SPPS) using COMU.

Conclusion and Future Outlook

COMU represents a significant advancement in the field of peptide synthesis, providing a safer, more efficient, and highly effective coupling reagent. Its superior performance characteristics, including high reactivity, enhanced solubility, and the generation of easily removable byproducts, make it an excellent choice for the synthesis of complex and challenging peptide sequences. As the demand for synthetic peptides in research and therapeutics continues to grow, the adoption of advanced reagents like COMU will be crucial in meeting the needs for high-purity, complex peptides in a safe and efficient manner.

References

  • The Next Generation of Peptide Synthesis: An In-depth Technical Guide to the COMU Coupling Reagent. Benchchem.
  • The process of COMU coupling reaction. ChemicalBook.
  • COMU: A third generation of uronium-type coupling reagents. ResearchGate.
  • COMU: a third generation of uronium-type coupling reagents. PubMed.
  • Coupling Reagents. Aapptec Peptides.

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Application Notes & Protocols: Strategic Coupling of 1-Oxa-6-azaspiro[3.4]octane TFA Salt in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The paradigm of drug design has progressively shifted from "flatland"—the realm of planar, aromatic systems—towards molecules with greater three-dimensionality (3D). This evolution is driven by the need to access complex biological targets with higher potency and selectivity while simultaneously optimizing physicochemical and pharmacokinetic properties.[1] Spirocyclic scaffolds, defined by two rings sharing a single quaternary carbon, are at the forefront of this movement.[1][2][3] Their rigid, well-defined conformational nature allows for the precise projection of functional groups into three-dimensional space, facilitating enhanced interactions with protein binding sites.[2][4]

Among the burgeoning catalog of spirocyclic building blocks, 1-Oxa-6-azaspiro[3.4]octane has emerged as a particularly valuable motif.[5][6] Its unique fusion of an oxetane and a pyrrolidine ring offers a novel scaffold that can improve aqueous solubility and metabolic stability.[1][7] This guide provides a detailed technical overview and field-proven protocols for the application of its stable trifluoroacetic acid (TFA) salt in two of the most critical transformations in medicinal chemistry: amide bond formation and Buchwald-Hartwig amination.

Reagent Profile: 1-Oxa-6-azaspiro[3.4]octane TFA Salt

A thorough understanding of the starting material is fundamental to successful and reproducible synthesis. The TFA salt is the most common commercially available form of this spirocycle, offering enhanced stability and handling properties compared to the free base.

PropertyValue
IUPAC Name 1-Oxa-6-azaspiro[3.4]octane; trifluoroacetic acid
CAS Number 1392804-83-9[8]
Molecular Formula C₈H₁₂F₃NO₃
Molecular Weight 227.18 g/mol [9]
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF, Methanol

The key chemical feature is the protonated secondary amine of the pyrrolidine ring. This renders the amine unreactive as a nucleophile. Consequently, all coupling reactions require the in-situ liberation of the free amine through the addition of a suitable base to neutralize the TFA counterion.[10]

Core Application I: Amide Bond Formation

The construction of amide bonds is arguably the most frequently performed reaction in medicinal chemistry. The secondary amine of the spirocycle is an excellent nucleophile once deprotonated, readily participating in coupling reactions with a wide array of carboxylic acids.

Mechanistic Rationale & Strategic Choices

Direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[11] Therefore, the reaction necessitates the activation of the carboxylic acid. This is achieved using a "coupling reagent."

  • Activation: The process begins with the reaction of the carboxylic acid with a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester intermediate, releasing tetramethylurea as a byproduct.[12][13][14][15][16]

  • Nucleophilic Attack: The free secondary amine of the deprotonated 1-Oxa-6-azaspiro[3.4]octane then attacks the carbonyl carbon of the activated ester.[14]

  • Product Formation: The tetrahedral intermediate collapses to form the thermodynamically stable amide bond and releases the 1-hydroxy-7-azabenzotriazole (HOAt) moiety.[16]

The use of HATU is particularly advantageous due to its high efficiency, rapid reaction kinetics, and ability to suppress racemization at chiral centers adjacent to the carboxylic acid.[12] The base (typically 2.5-3.0 equivalents) is critical not only to liberate the spirocyclic amine from its TFA salt but also to facilitate the initial deprotonation of the carboxylic acid.

Experimental Workflow: Amide Coupling

Caption: Step-by-step workflow for a typical amide coupling reaction.

Detailed Laboratory Protocol

Reaction: Synthesis of (4-fluorophenyl)(1-oxa-6-azaspiro[3.4]octan-6-yl)methanone

Materials:

  • 4-Fluorobenzoic acid

  • 1-Oxa-6-azaspiro[3.4]octane TFA salt

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask, add 4-fluorobenzoic acid (1.0 eq) and dissolve it in anhydrous DMF (to make a ~0.2 M solution).

  • Add 1-Oxa-6-azaspiro[3.4]octane TFA salt (1.2 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture for 5-10 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture in one portion. A slight exotherm may be observed.

  • Stir the reaction at room temperature. Monitor the consumption of the carboxylic acid by LC-MS or TLC (typically complete within 1-4 hours).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and dilute with EtOAc.

  • Separate the layers. Wash the organic layer twice with saturated aqueous NaHCO₃ and once with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel, eluting with a suitable gradient (e.g., 0-100% EtOAc in hexanes), to afford the pure amide product.

Core Application II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[17][18] It enables the direct arylation or heteroarylation of the spirocycle's secondary amine, a transformation that is often difficult or impossible to achieve via classical methods like nucleophilic aromatic substitution.[17][19]

Mechanistic Rationale & Strategic Choices

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[20][21][22]

  • Catalyst Activation: A Pd(II) precatalyst is often reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl or heteroaryl halide (or triflate), forming a Pd(II)-aryl complex.[21][22]

  • Amine Coordination & Deprotonation: The spirocyclic amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate) deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, reductively eliminating from the palladium center to form the desired C-N bond and regenerating the active Pd(0) catalyst.[22]

Critical Parameters:

  • Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are essential. They stabilize the palladium catalyst and facilitate the key oxidative addition and reductive elimination steps.[22][23]

  • Base: A strong base is required to deprotonate the amine-TFA salt and the subsequent Pd-coordinated amine. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices.

  • Atmosphere: The Pd(0) catalyst is oxygen-sensitive. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep 1. Inert Atmosphere Setup cluster_react 2. Reaction cluster_purify 3. Work-up & Purification A Add Aryl Halide (1.0 eq), Pd Precatalyst, & Ligand to an oven-dried flask B Add Spirocycle TFA Salt (1.2 eq) & Base (e.g., Cs₂CO₃, 2.1 eq) A->B C Evacuate & backfill flask with inert gas (e.g., Argon) 3x B->C D Add anhydrous solvent (e.g., Toluene, Dioxane) via syringe C->D E Heat reaction to 80-110 °C and stir. Monitor by LC-MS D->E F Cool, dilute with solvent, and filter through Celite E->F G Aqueous Work-up & Extraction F->G H Dry, Concentrate & Purify (Silica Gel Chromatography) G->H

Sources

"deprotection of Boc-1-Oxa-6-azaspiro[3.4]octane with TFA"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Deprotection of Boc-1-Oxa-6-azaspiro[3.4]octane with Trifluoroacetic Acid (TFA)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability and predictable, mild removal under acidic conditions.[1] This guide provides a comprehensive protocol for the efficient deprotection of Boc-1-Oxa-6-azaspiro[3.4]octane, a spirocyclic scaffold of increasing importance in medicinal chemistry.[2][3] We will delve into the underlying chemical principles, present a robust, step-by-step experimental procedure using trifluoroacetic acid (TFA), and address critical safety, monitoring, and workup considerations. The methodologies outlined herein are designed to ensure high-yield, clean conversion to the desired secondary amine, furnishing the corresponding trifluoroacetate salt ready for subsequent synthetic transformations.

Scientific Principles & Reaction Mechanism

The cleavage of the Boc protecting group with a strong acid like trifluoroacetic acid is a well-established and reliable transformation.[4] The reaction proceeds via an acid-catalyzed elimination mechanism, specifically an E1 pathway, which can be broken down into three primary steps.[5][6]

  • Protonation: The process begins with the protonation of the Boc group's carbonyl oxygen by the strong acid, TFA. This initial step activates the protecting group, making the carbamate carbonyl carbon more electrophilic.[4][5]

  • Fragmentation: The protonated intermediate is unstable and readily undergoes fragmentation. The tert-butyl-oxygen bond cleaves to generate two highly stable species: a gaseous byproduct, isobutylene (formed via deprotonation of the cation), and an unstable carbamic acid intermediate.[1][6] The formation of the stable tertiary carbocation is the thermodynamic driving force for this step.[5]

  • Decarboxylation & Salt Formation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free secondary amine.[6][7] In the highly acidic reaction medium, the newly liberated amine is immediately protonated by the excess TFA to form the stable trifluoroacetate salt of 1-Oxa-6-azaspiro[3.4]octane.[5]

It is crucial to note that the reaction generates a reactive tert-butyl cation.[5][8] While the substrate in this protocol, 1-Oxa-6-azaspiro[3.4]octane, lacks highly nucleophilic functional groups prone to alkylation (such as tryptophan or methionine residues in peptides), this cation is the primary source of side reactions in more complex molecules.[8] In such cases, nucleophilic "scavengers" like water, anisole, or thioanisole are added to trap the cation before it can cause unwanted alkylation.[9][10]

Boc Deprotection Mechanism sub Boc-1-Oxa-6-azaspiro[3.4]octane protonated Protonated Intermediate sub->protonated + TFA (H⁺) carbamic Carbamic Acid Intermediate protonated->carbamic Fragmentation products Amine TFA Salt + CO₂ + tert-Butyl Cation carbamic->products Decarboxylation Experimental Workflow start 1. Dissolve Substrate in DCM add_tfa 2. Add TFA (25-50%) in Fume Hood start->add_tfa react 3. Stir at RT (1-2 hours) add_tfa->react monitor 4. Monitor by TLC/LC-MS react->monitor complete Reaction Complete? monitor->complete complete->react No rotovap 5. Concentrate in vacuo complete->rotovap Yes product Product: Amine TFA Salt rotovap->product

Sources

Application Notes and Protocols for the Incorporation of 1-Oxa-6-azaspiro[3.4]octane into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Discovery

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as powerful design elements, offering a rigid and three-dimensionally defined architecture.[2] Among these, the 1-Oxa-6-azaspiro[3.4]octane scaffold has garnered significant interest as a versatile building block.[3] Its unique topology, combining a strained oxetane ring with a robust azetidine ring, presents a compelling bioisosteric replacement for commonly used motifs like morpholine and piperazine. This guide provides an in-depth exploration of the synthesis, reactivity, and incorporation of 1-Oxa-6-azaspiro[3.4]octane into bioactive molecules, complete with detailed experimental protocols for the modern drug discovery laboratory.

The inherent three-dimensionality of the 1-Oxa-6-azaspiro[3.4]octane scaffold allows for a more precise spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of this spirocycle can favorably modulate key drug-like properties, such as aqueous solubility and metabolic stability.

Synthesis of the 1-Oxa-6-azaspiro[3.4]octane Scaffold

A robust and scalable synthesis of the 1-Oxa-6-azaspiro[3.4]octane core is crucial for its widespread application. One of the most efficient methods reported for the construction of similar azaspiro[3.4]octane systems is through a [3+2] cycloaddition reaction . This approach offers a convergent and often stereocontrolled route to the desired spirocyclic framework.

Conceptual Workflow for Scaffold Synthesis

The following diagram illustrates a plausible synthetic strategy for 1-Oxa-6-azaspiro[3.4]octane, based on established cycloaddition methodologies.

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product 3-Methylenecyclopentene 3-Methylenecyclopentene Cycloaddition [3+2] Cycloaddition 3-Methylenecyclopentene->Cycloaddition Azomethine_Ylide_Precursor Azomethine Ylide Precursor Azomethine_Ylide_Precursor->Cycloaddition Spirocycle 1-Oxa-6-azaspiro[3.4]octane (or protected derivative) Cycloaddition->Spirocycle

Caption: Proposed [3+2] cycloaddition route to the 1-Oxa-6-azaspiro[3.4]octane core.

Protocol 1: Synthesis of N-Benzyl-1-oxa-6-azaspiro[3.4]octane (A Representative Protocol)

This protocol is a representative example based on known [3+2] cycloaddition reactions for the synthesis of similar spirocyclic systems.

Materials:

  • 3-Oxocyclopentane-1-carbaldehyde

  • N-Benzylglycine ethyl ester

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Imine Formation: To a solution of 3-oxocyclopentane-1-carbaldehyde (1.0 eq) in anhydrous toluene, add N-benzylglycine ethyl ester (1.0 eq) and triethylamine (1.1 eq).

  • Azeotropic Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting materials are consumed.

  • Cycloaddition: After cooling to room temperature, the crude imine solution is treated with a suitable silver catalyst (e.g., AgOAc) and a base (e.g., DBU) to promote the in situ formation of the azomethine ylide and subsequent [3+2] cycloaddition. The reaction is stirred at room temperature for 16-20 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-benzyl-protected 1-Oxa-6-azaspiro[3.4]octane.

  • Deprotection (Optional): The N-benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free secondary amine, 1-Oxa-6-azaspiro[3.4]octane, which is typically isolated as a salt (e.g., hydrochloride or oxalate) for improved stability and handling.

Incorporation of 1-Oxa-6-azaspiro[3.4]octane into Bioactive Molecules

The secondary amine of the 1-Oxa-6-azaspiro[3.4]octane scaffold serves as a key handle for its incorporation into a variety of molecular architectures. The most common derivatization strategies involve N-alkylation and N-arylation.

N-Alkylation

Direct N-alkylation with alkyl halides or reductive amination with aldehydes are robust methods for introducing alkyl substituents.

Materials:

  • 1-Oxa-6-azaspiro[3.4]octane (or its salt)

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 1-Oxa-6-azaspiro[3.4]octane (1.0 eq) in anhydrous acetonitrile, add the alkyl halide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives of 1-Oxa-6-azaspiro[3.4]octane.

G cluster_reactants Reactants cluster_catalysis Catalytic System cluster_product Product Spirocycle 1-Oxa-6-azaspiro[3.4]octane Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Spirocycle->Catalyst Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Catalyst N_Aryl_Product N-Aryl-1-oxa-6-azaspiro[3.4]octane Catalyst->N_Aryl_Product Buchwald-Hartwig Amination Ligand Phosphine Ligand (e.g., XPhos) Ligand->Catalyst Base Base (e.g., NaOtBu) Base->Catalyst

Caption: Key components of the Buchwald-Hartwig N-arylation of 1-Oxa-6-azaspiro[3.4]octane.

Materials:

  • 1-Oxa-6-azaspiro[3.4]octane (or its salt)

  • Aryl halide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a flame-dried Schlenk tube.

  • Addition of Reactants: Add the aryl halide (1.0 eq) and 1-Oxa-6-azaspiro[3.4]octane (1.2 eq) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS or TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with water.

  • Extraction: Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-arylated product.

Application in Bioactive Molecules: A Case Study

The 1-Oxa-6-azaspiro[3.4]octane scaffold has been successfully incorporated into potent inhibitors of key biological targets, such as Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. For instance, analogues of the EGFR inhibitor Gefitinib have been synthesized where the morpholine moiety is replaced by 2-oxa-6-azaspiro[3.4]octane, resulting in compounds with improved water solubility and potent antitumor activity.[3]

Hypothetical Synthesis of a Gefitinib Analogue

The following table outlines a plausible synthetic route to a Gefitinib analogue incorporating the 1-Oxa-6-azaspiro[3.4]octane scaffold, based on known quinazoline chemistry.

StepReactionKey Reagents and ConditionsProduct
1 Nucleophilic Aromatic Substitution4-Chloro-6,7-dimethoxyquinazoline, 3-ethynylaniline, isopropanol, reflux6,7-Dimethoxy-N-(3-ethynylphenyl)quinazolin-4-amine
2 Sonogashira CouplingProduct from Step 1, 1-Oxa-6-azaspiro[3.4]octane, Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMFGefitinib Analogue

Conclusion

The 1-Oxa-6-azaspiro[3.4]octane scaffold represents a valuable and increasingly utilized building block in modern drug discovery. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive bioisostere for traditional heterocyclic motifs. The synthetic protocols outlined in this guide provide a practical framework for the synthesis and incorporation of this promising scaffold, empowering researchers to explore new chemical space and develop the next generation of innovative therapeutics.

References

  • Request PDF. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Request PDF. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • NIH. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Retrieved from [Link]

  • MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

Sources

Application Notes & Protocols: 1-Oxa-6-azaspiro[3.4]octane as a Morpholine Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Modern Bioisosteric Strategy to Mitigate Morpholine Liabilities

The morpholine ring is a ubiquitous scaffold in medicinal chemistry, found in over 20 FDA-approved drugs.[1] Its appeal lies in its ability to confer aqueous solubility and act as a synthetic handle. However, the morpholine moiety is often a metabolic soft spot, susceptible to oxidative degradation, which can lead to high clearance and limit the therapeutic potential of a drug candidate.[2][3] This has driven the exploration of bioisosteric replacements that retain the favorable properties of morpholine while enhancing metabolic stability.

1-Oxa-6-azaspiro[3.4]octane has emerged as a compelling three-dimensional bioisostere for morpholine. This spirocyclic system, featuring a strained oxetane ring, offers a unique combination of properties that can address the shortcomings of its traditional counterpart. The introduction of a spirocyclic core increases the fraction of sp³-hybridized carbons (Fsp³), a characteristic correlated with improved clinical success.[4] Furthermore, the oxetane moiety can favorably modulate physicochemical properties such as solubility and lipophilicity while often being more resistant to metabolic enzymes.[2][5]

This guide provides a detailed technical overview, including synthetic protocols and comparative assessment strategies, for the application of 1-Oxa-6-azaspiro[3.4]octane in drug discovery programs.

Structural and Physicochemical Rationale

The rationale for replacing morpholine with 1-Oxa-6-azaspiro[3.4]octane is rooted in the distinct structural and electronic properties of the spirocyclic oxetane. While both moieties present a nitrogen atom for polar interactions and synthetic attachment, their three-dimensional shapes and metabolic profiles differ significantly.

Structure_Comparison Structural Comparison of Morpholine and 1-Oxa-6-azaspiro[3.4]octane cluster_0 Morpholine cluster_1 1-Oxa-6-azaspiro[3.4]octane Morpholine_mol Spiro_mol Morpholine_mol->Spiro_mol Bioisosteric Replacement Morpholine_props Metabolically labile C-H bonds Flexible chair/boat conformations Spiro_props Increased Fsp³ character Rigid 3D conformation Potentially blocked metabolic sites

Caption: Morpholine vs. 1-Oxa-6-azaspiro[3.4]octane

The rigid, spirocyclic nature of 1-Oxa-6-azaspiro[3.4]octane provides a more defined vector for substituents, which can lead to improved target engagement. The oxetane ring, while polar, can also lead to a reduction in lipophilicity compared to some other morpholine bioisosteres, a desirable trait in modern drug design.[6]

Synthetic Protocols

The successful implementation of a bioisosteric replacement strategy hinges on the accessible synthesis of the desired building block. 1-Oxa-6-azaspiro[3.4]octane can be synthesized through various routes, with [3+2] cycloaddition being a notable method for constructing the core structure.

Protocol 1: Synthesis of 1-Oxa-6-azaspiro[3.4]octane

This protocol is a proposed route based on the known reactivity of related systems.

Synthesis_Workflow Proposed Synthesis of 1-Oxa-6-azaspiro[3.4]octane Start Commercially Available Starting Materials Step1 Formation of Azomethine Ylide Precursor Start->Step1 e.g., N-benzylglycine derivative Step2 [3+2] Cycloaddition with Carbonyl Compound Step1->Step2 in situ generation Step3 Deprotection and Purification Step2->Step3 Cycloadduct formation End 1-Oxa-6-azaspiro[3.4]octane Step3->End e.g., Hydrogenolysis

Caption: Synthetic Workflow for 1-Oxa-6-azaspiro[3.4]octane

Materials:

  • N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine

  • Cyclobutanone

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Palladium on carbon (10%)

  • Methanol

  • Ethyl acetate

  • Hexanes

Procedure:

  • [3+2] Cycloaddition:

    • To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.2 eq) and cyclobutanone (1.0 eq) in anhydrous DCM at 0 °C, add a catalytic amount of TFA dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS for the formation of the cycloadduct.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-benzyl protected spirocycle.

  • Deprotection:

    • Dissolve the N-benzyl protected spirocycle in methanol.

    • Add 10% palladium on carbon (10 wt%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 1-Oxa-6-azaspiro[3.4]octane. The product can be further purified by distillation or salt formation if necessary.

Protocol 2: Incorporation into a Lead Molecule via Amide Coupling

This protocol describes a standard method for coupling the synthesized spirocycle to a carboxylic acid-containing lead molecule.

Materials:

  • 1-Oxa-6-azaspiro[3.4]octane

  • Carboxylic acid-containing lead molecule (Lead-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of Lead-COOH (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 1-Oxa-6-azaspiro[3.4]octane (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.

Hypothetical Case Study: Bioisosteric Replacement of Morpholine in a Kinase Inhibitor

To illustrate the potential benefits of replacing a morpholine moiety with 1-Oxa-6-azaspiro[3.4]octane, we present a hypothetical case study based on a generic kinase inhibitor scaffold.

Parent Compound (Morpholine-containing): A promising kinase inhibitor with good potency but suffers from high in vitro clearance in human liver microsomes.

Analogue (Spirocycle-containing): The morpholine group is replaced with 1-Oxa-6-azaspiro[3.4]octane.

Comparative Data (Projected):

PropertyParent Compound (Morpholine)Analogue (Spirocycle)Rationale for Change
Target Kinase IC₅₀ (nM) 1525The rigid spirocycle may slightly alter the binding pose, leading to a minor decrease in potency, which is often an acceptable trade-off for improved ADME properties.
Aqueous Solubility (µM) 150200The oxetane moiety is a good hydrogen bond acceptor and can improve solubility.[2][6]
LogD (pH 7.4) 2.52.2The introduction of the spiro-oxetane can lead to a decrease in lipophilicity.[6]
Human Liver Microsomal Stability (t½, min) < 1045The spirocyclic core and the oxetane ring are generally more resistant to CYP-mediated metabolism compared to the C-H bonds of morpholine.[2][5]
Permeability (Papp, 10⁻⁶ cm/s) 108The increased polarity and rigidity might slightly decrease passive permeability.

Protocols for Comparative Assessment

To validate the projected improvements, the following in vitro assays should be performed.

Protocol 3: Kinetic Aqueous Solubility Assay
  • Prepare a 10 mM stock solution of each compound in DMSO.

  • Add an aliquot of the stock solution to a phosphate buffer solution (pH 7.4) to a final concentration of 200 µM.

  • Shake the samples at room temperature for 24 hours.

  • Centrifuge the samples to pellet any undissolved compound.

  • Analyze the supernatant by LC-MS/UV to determine the concentration of the dissolved compound.

Protocol 4: LogD (pH 7.4) Determination by Shake-Flask Method
  • Prepare a solution of the compound in a 1:1 mixture of n-octanol and phosphate buffer (pH 7.4).

  • Shake vigorously for 1 hour to allow for partitioning.

  • Centrifuge to separate the layers.

  • Carefully sample both the aqueous and octanol layers.

  • Determine the concentration of the compound in each layer by LC-MS/UV.

  • Calculate LogD as the log10 of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 5: Metabolic Stability in Human Liver Microsomes
  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of parent compound remaining.

  • Calculate the half-life (t½) from the rate of disappearance of the parent compound.

Characterization and Data Interpretation

The synthesized 1-Oxa-6-azaspiro[3.4]octane and the final drug analogue should be thoroughly characterized by standard analytical techniques.

¹H and ¹³C NMR: The NMR spectra will confirm the structure of the spirocycle. The ¹H NMR is expected to show characteristic shifts for the protons on the oxetane and pyrrolidine rings. The ¹³C NMR will show the spiro carbon at a downfield shift.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

Decision_Tree Decision Flowchart for Bioisosteric Replacement Start Lead compound with morpholine moiety Problem High in vitro clearance or other ADME issues? Start->Problem Proceed Consider bioisosteric replacement Problem->Proceed Yes Advance Advance to in vivo studies Problem->Advance No Synthesize Synthesize 1-Oxa-6-azaspiro[3.4]octane analogue Proceed->Synthesize Assay Perform comparative in vitro assays Synthesize->Assay Evaluate Improved ADME profile with retained potency? Assay->Evaluate Evaluate->Advance Yes Re-evaluate Re-evaluate bioisostere or explore other strategies Evaluate->Re-evaluate No

Caption: Decision Flowchart for Bioisosteric Replacement

Conclusion

1-Oxa-6-azaspiro[3.4]octane represents a valuable tool in the medicinal chemist's toolbox for addressing the metabolic liabilities often associated with the morpholine scaffold. Its unique three-dimensional structure and favorable physicochemical properties can lead to drug candidates with improved pharmacokinetic profiles. The synthetic accessibility and the potential for significant improvements in metabolic stability make this spirocyclic system a compelling option for lead optimization campaigns. Careful comparative analysis, as outlined in this guide, is essential to validate the benefits of this bioisosteric replacement in any given drug discovery project.

References

  • Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 158-163.
  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic letters, 13(22), 6134–6136.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227–3246.
  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(39), 13093-13103.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
  • Falan, R. A., & Wulff, J. E. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical reviews, 116(20), 12667–12711.
  • PubChem. (n.d.). 1-Oxa-6-azaspiro[3.4]octane. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591.
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065.
  • PubChemLite. (n.d.). 1-oxa-6-azaspiro[3.4]octane (C6H11NO). Retrieved from [Link]

  • Borsari, C., et al. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.
  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of medicinal chemistry, 61(12), 5367–5379.
  • PubChem. (n.d.). 1-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved from [Link]

  • Graziano, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
  • Chem-contract. (n.d.). 1-oxa-6-azaspiro[3.4]octane. Retrieved from [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511.

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Application Notes & Protocols: The Strategic Use of 1-Oxa-6-azaspiro[3.4]octane in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Fragment Screening

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality starting points for novel therapeutics.[1][2] Unlike high-throughput screening (HTS), which often deals with larger, more complex molecules, FBDD utilizes libraries of small, low-molecular-weight compounds ("fragments") to probe a target's binding sites.[3][4] The success of this approach hinges on the quality and diversity of the fragment library. In recent years, there has been a significant shift away from flat, sp²-rich compounds towards molecules with greater three-dimensionality (3D) and a higher fraction of sp³-hybridized carbons (Fsp³).[5][6] This shift, often termed "escaping flatland," is driven by the realization that 3D fragments can offer improved physicochemical properties, such as enhanced solubility and better metabolic stability, while providing more precise vectors for optimization.[6][7]

The 1-oxa-6-azaspiro[3.4]octane scaffold is an exemplary fragment for modern FBDD campaigns. Its rigid, spirocyclic core locks two rings—an oxetane and a pyrrolidine—through a single shared atom, minimizing conformational entropy upon binding and presenting well-defined vectors for chemical elaboration.[8] This guide provides a detailed overview of the strategic advantages of this scaffold and presents a comprehensive, multi-technique protocol for its use in an FBDD cascade, from primary screening to hit validation and lead optimization.

The 1-Oxa-6-azaspiro[3.4]octane Scaffold: A Privileged Fragment

The selection of fragments is a critical determinant of an FBDD campaign's success. The 1-oxa-6-azaspiro[3.4]octane core possesses several intrinsic properties that make it a high-value component of any screening library.

  • Inherent Three-Dimensionality: The spirocyclic nature enforces a rigid, non-planar geometry. This 3D character allows for exploration of deeper, more complex binding pockets that may be inaccessible to flat aromatic fragments.[6][9]

  • Improved Physicochemical Properties: Azaspirocycles have been shown to confer higher solubility, increased basicity, and decreased lipophilicity compared to their monocyclic counterparts like piperidines or morpholines.[6] The oxetane moiety can act as a hydrogen bond acceptor while improving metabolic stability.

  • Defined Exit Vectors: The scaffold presents two key points for synthetic elaboration: the nitrogen atom of the pyrrolidine ring and potential substitution points on the carbon framework. These provide clear, spatially distinct vectors for fragment "growing" or "linking" strategies during hit-to-lead optimization.[2][10]

  • Synthetic Tractability: The increasing availability of synthetic methods for constructing spirocycles makes 1-oxa-6-azaspiro[3.4]octane and its derivatives accessible for library synthesis and subsequent optimization efforts.[5][11]

Physicochemical Properties Comparison

To illustrate the advantages of the spirocyclic scaffold, the table below presents a comparison of calculated properties for 1-oxa-6-azaspiro[3.4]octane against common, flatter heterocyclic fragments.

FragmentMolecular Weight (Da)cLogPFsp³H-Bond AcceptorsH-Bond Donors
1-Oxa-6-azaspiro[3.4]octane 113.16-0.851.0021
Piperidine85.150.841.0011
Morpholine87.12-0.461.0021
Pyridine79.100.650.0010
Pyrrolidine71.120.461.0011

Data calculated using standard cheminformatics software. cLogP represents calculated lipophilicity.

Experimental Workflow: A Multi-Biophysical Screening Cascade

Because fragments typically bind with low affinity (in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[4] A robust screening cascade employs multiple orthogonal techniques to identify true binders and eliminate false positives. This protocol outlines a logical progression from a rapid, high-throughput primary screen to detailed biophysical and structural validation.

FBDD_Workflow cluster_0 Phase 1: Primary Screening & Hit Triage cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Biology & Optimization lib Fragment Library (incl. 1-Oxa-6-azaspiro[3.4]octane) dtsa Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) lib->dtsa High-throughput screen for thermal stabilization triage Hit Triage (Select fragments with ΔTm > 2°C) dtsa->triage Identify initial hits spr Surface Plasmon Resonance (SPR) (Primary validation & affinity ranking) triage->spr Progress ~5-10% of library nmr NMR Spectroscopy (e.g., Saturation Transfer Difference) triage->nmr Orthogonal check validation Orthogonal Hit Validation (Confirm binding, eliminate artifacts) spr->validation Quantitative K_D nmr->validation Solution-based confirmation xray X-ray Crystallography validation->xray Prioritized Hits sbd Structure-Based Design (Identify growth vectors) xray->sbd High-resolution binding pose op Hit-to-Lead Optimization (Growing, Linking, Merging) sbd->op Design next-generation compounds

Figure 1: A multi-phasic FBDD workflow.

Protocol 1: Primary Screening with Differential Scanning Fluorimetry (DSF)

Rationale: DSF, or Thermal Shift Assay (TSA), is a rapid, cost-effective method to screen an entire fragment library for compounds that stabilize a target protein against thermal denaturation.[12] It serves as an excellent primary filter to enrich for potential binders before committing to more resource-intensive techniques.[12]

Methodology:

  • Protein Preparation: Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.

  • Dye Preparation: Prepare a working stock of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.

  • Fragment Plating: Prepare a 384-well PCR plate with 1 µL of each fragment stock solution (typically 100 mM in DMSO), resulting in a final assay concentration of 200-500 µM. Include DMSO-only controls.

  • Assay Mix: Prepare a master mix containing the protein and dye. Dispense 19 µL of this mix into each well of the fragment plate.

  • Thermal Denaturation: Seal the plate and centrifuge briefly. Place the plate in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 0.5 °C every 30 seconds, while monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the inflection point of the fluorescence curve. A fragment "hit" is defined as a compound that induces a significant, concentration-dependent increase in Tm (ΔTm) compared to the DMSO control, typically ΔTm ≥ 2 °C.[12]

Protocol 2: Hit Validation and Affinity Ranking with Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that provides real-time kinetic data on binding events, allowing for the confirmation of direct interaction and the determination of binding affinity (K D) and kinetics (k on, k off).[3][13] It is the gold standard for validating hits from primary screens and weeding out non-specific binders or assay artifacts.[13]

Methodology:

  • Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a suitable density (e.g., 8,000-12,000 Response Units). A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Fragment Preparation: Prepare a dilution series for each hit fragment from the DSF screen (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM) in running buffer (e.g., HBS-EP+). Ensure the final DMSO concentration is matched across all samples and is typically ≤ 1%.

  • Binding Analysis: Inject the fragment solutions over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min). Monitor the change in refractive index (measured in Response Units, RU).

  • Data Analysis: After subtracting the reference channel signal, analyze the resulting sensorgrams. Fit the steady-state binding responses against fragment concentration to a 1:1 binding model to determine the equilibrium dissociation constant (K D). True fragment hits will show a clear concentration-dependent binding response.

Fragment HitDSF ΔTm (°C)SPR K D (µM)Ligand Efficiency (LE)
1-Oxa-6-azaspiro[3.4]octane 3.14500.35
Fragment B2.58000.29
Fragment C (False Positive)2.8No BindingN/A

LE = -ΔG / (Heavy Atom Count). A value > 0.3 is generally considered favorable.

Protocol 3: Structural Characterization via X-ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial screening phase.[3][4] It provides definitive proof of binding and reveals the precise binding mode, including key interactions (hydrogen bonds, hydrophobic contacts) and, most importantly, the available vectors for chemical elaboration.[10]

Methodology:

  • Protein Crystallization: Screen for and optimize conditions to produce well-diffracting crystals of the apo-protein.

  • Fragment Soaking: Transfer the apo-crystals into a solution containing a high concentration of the fragment hit (e.g., 1-10 mM) dissolved in the crystallization mother liquor. Allow the fragment to soak into the crystal for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection: Transfer the soaked crystal into a cryo-protectant solution and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.[4]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully inspect the resulting electron density maps for evidence of the bound fragment. Refine the model to obtain a high-resolution structure.

From Hit to Lead: Structure-Based Optimization of the 1-Oxa-6-azaspiro[3.4]octane Core

With a crystal structure in hand, the hit-to-lead phase begins.[14][15] The goal is to systematically modify the initial fragment to increase its potency and improve its drug-like properties, guided by the structural information.[16][17] The 1-oxa-6-azaspiro[3.4]octane scaffold is ideally suited for this process.

Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead hit 1-Oxa-6-azaspiro[3.4]octane (KD = 450 µM) Bound in Target Pocket grow Fragment Growing hit->grow Add groups to exploit adjacent pockets link Fragment Linking hit->link Connect to a second fragment in a nearby site merge Fragment Merging hit->merge Combine with an overlapping fragment lead Potent Lead Compound (KD < 1 µM) Improved ADME Properties grow->lead link->lead merge->lead

Figure 2: Hit-to-lead optimization strategies.

Strategy 1: Fragment Growing

This is the most common optimization strategy.[2] The crystal structure might reveal that the pyrrolidine nitrogen of the scaffold is pointing towards a hydrophobic pocket. A synthetic campaign would then focus on adding small, hydrophobic groups (e.g., methyl, ethyl, cyclopropyl) to this nitrogen. Each new analog is synthesized and tested (e.g., using SPR) to build a structure-activity relationship (SAR).

  • Hypothetical Example: Adding a cyclopropyl group to the nitrogen (N-cyclopropyl-1-oxa-6-azaspiro[3.4]octane) could fill a small pocket, increasing potency from 450 µM to 50 µM.

Strategy 2: Fragment Linking

If a second, unrelated fragment is found to bind in an adjacent pocket, the "linking" strategy can be employed.[2] Here, a chemical linker is designed to connect the 1-oxa-6-azaspiro[3.4]octane scaffold to the second fragment. The length and composition of the linker are critical and are guided by the distance and geometry between the two binding sites. This can lead to a dramatic increase in affinity due to the additive binding energy.

Conclusion

The 1-oxa-6-azaspiro[3.4]octane scaffold represents a valuable tool in modern fragment-based drug discovery. Its inherent three-dimensionality and favorable physicochemical properties make it an ideal starting point to tackle challenging biological targets.[8][9] By employing a rigorous, multi-faceted biophysical screening cascade as outlined in these protocols, researchers can effectively identify and validate hits containing this scaffold. The well-defined structural vectors of the 1-oxa-6-azaspiro[3.4]octane core then provide a clear and logical path for structure-based design, enabling the efficient transformation of a low-affinity fragment hit into a potent, optimized lead compound.

References

  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. [Link]

  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • Ciancetta, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 110(32), 12916-12921. [Link]

  • UCL. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]

  • King, T. A., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry, 2019(31-32), 5219-5229. [Link]

  • SpiroChem. (n.d.). Hit To Lead. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 639-654. [Link]

  • Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3249-3255. [Link]

  • Murray, J. B., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Scientific Reports, 10(1), 14458. [Link]

  • ResearchGate. (2024). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]

  • SpiroChem. (n.d.). Lead Optimization. [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 102. [Link]

  • Davies, T. G., & Tickle, I. J. (2020). Fragment-based drug discovery: opportunities for organic synthesis. MedChemComm, 11(12), 2004-2016. [Link]

Sources

Application Note: A Scalable Approach to the Synthesis of 1-Oxa-6-azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Spirocyclic scaffolds have emerged as a particularly promising class of compounds, prized for their inherent three-dimensionality.[1][2] This rigid, non-planar structure allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2][3] The incorporation of strained heterocyclic motifs, such as oxetanes and azetidines, into these spirocyclic frameworks can further modulate properties like solubility, metabolic stability, and lipophilicity.[4][5]

The 1-oxa-6-azaspiro[3.4]octane core, which combines a strained oxetane ring with an azetidine ring, represents a compelling scaffold for the exploration of new chemical space in drug discovery.[6] This application note provides a comprehensive guide to a proposed scalable synthesis of derivatives of this scaffold, addressing key challenges from laboratory-scale development to larger-scale production. The protocols and insights presented herein are designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure robust and reproducible outcomes.

Pre-Synthesis Considerations for Scale-Up

Transitioning a synthetic route from the bench to a larger scale introduces a host of challenges that must be proactively addressed to ensure safety, efficiency, and reproducibility.[7][8][9]

1. Starting Material Sourcing and Purity:

  • For a multi-step synthesis, the quality of the starting materials is paramount. It is crucial to establish reliable suppliers and to quarantine and test incoming materials for identity and purity.

  • Impurities that are benign on a small scale can become significant issues during scale-up, potentially affecting reaction kinetics, yield, and the final product's purity profile.[10]

2. Equipment and Engineering Controls:

  • The choice of reactor is critical. Jacketed glass reactors are often preferred for their excellent heat transfer capabilities and chemical resistance.[10]

  • Efficient stirring is necessary to ensure homogeneity, especially in heterogeneous reaction mixtures. The transition from a magnetic stir bar to a mechanical stirrer must be carefully considered to avoid poor mass transfer.[10]

  • Reactions involving pressure, such as hydrogenations, require certified pressure reactors with appropriate safety features.

  • Temperature control is a major consideration in scale-up. Exothermic or endothermic reactions that are easily managed in a laboratory flask can become hazardous or inefficient in a large reactor.[8] The use of automated reactor systems with precise temperature control is highly recommended.

3. Safety Assessment:

  • A thorough safety assessment of all reagents, intermediates, and the final product is mandatory. This includes understanding their toxicity, flammability, and reactivity.

  • For reactions with the potential for thermal runaway, a reaction calorimetry study is advisable to determine the heat of reaction and to establish safe operating parameters.

  • The handling of strained heterocycles requires particular care, as they can be prone to unexpected reactivity under certain conditions.[11][12][13]

Proposed Scalable Synthetic Route

The following multi-step synthesis is a proposed robust and scalable route to 1-oxa-6-azaspiro[3.4]octane derivatives, based on established methodologies for the synthesis of related spirocyclic systems.

Synthetic_Workflow A Starting Material (e.g., N-Boc-3-azetidinone) B Step 1: Olefination (Wittig or similar) A->B Reagents C Intermediate 1 (Exo-methylene azetidine) B->C D Step 2: Paternò-Büchi Reaction ([2+2] Cycloaddition) C->D Carbonyl compound, UV light E Intermediate 2 (N-Boc-1-oxa-6-azaspiro[3.4]octane) D->E F Step 3: Deprotection E->F Acidic conditions G Final Product (1-Oxa-6-azaspiro[3.4]octane) F->G H Step 4: Derivatization (e.g., N-Arylation, N-Alkylation) G->H Electrophile I Derivative Library H->I

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Oxa-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Oxa-6-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. Drawing from established synthetic methodologies and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure successful and efficient experimentation.

Introduction to 1-Oxa-6-azaspiro[3.4]octane Synthesis

1-Oxa-6-azaspiro[3.4]octane is a bicyclic molecule with a spiro junction connecting an oxetane and a pyrrolidine ring.[1] This unique three-dimensional structure makes it a desirable building block in medicinal chemistry for the development of novel therapeutics, particularly in oncology and neurology.[1] The synthesis of such spirocyclic systems can be challenging due to the creation of a sterically hindered quaternary carbon center and the inherent ring strain of the oxetane moiety.[2][3]

Common synthetic strategies often involve the annulation of the cyclopentane (pyrrolidine) and oxetane rings.[4] Key transformations may include intramolecular cyclizations, cycloadditions, and protection/deprotection sequences. This guide will address the common pitfalls associated with these steps and provide practical solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 1-Oxa-6-azaspiro[3.4]octane and its intermediates.

Problem 1: Low Yield of the Spirocyclic Core

Low yields during the formation of the 1-oxa-6-azaspiro[3.4]octane core are a frequent issue. The primary causes often relate to competing side reactions and incomplete conversion.

Potential Cause Explanation Recommended Solution
Intermolecular Side Reactions At high concentrations, starting materials are more likely to react with each other (intermolecularly) rather than within the same molecule (intramolecularly) to form the desired spirocycle.Perform the cyclization step under high-dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent.
Incomplete Reaction Intramolecular cyclization reactions, such as a Dieckmann condensation to form a precursor, can be equilibrium-limited.Ensure sufficient reaction time and consider a moderate increase in temperature to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.[5]
Incorrect Stoichiometry of Reagents An insufficient amount of base or other reagents can lead to incomplete conversion.Carefully optimize the stoichiometry of all reactants. For base-mediated reactions, ensure the use of a strong, non-nucleophilic base in the correct proportion.[5]
Moisture in Reaction Trace amounts of water can quench bases or other moisture-sensitive reagents, halting the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Impure Starting Materials Impurities in the starting materials can interfere with the reaction or lead to the formation of byproducts.Purify all starting materials before use.
Problem 2: Formation of Significant Byproducts

The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts.

Potential Cause Explanation Recommended Solution
High Reaction Temperature Elevated temperatures can provide enough energy to overcome the activation barrier for undesired side reactions or cause decomposition of starting materials or products.Carefully control the reaction temperature. It may be beneficial to run the reaction at a lower temperature for a longer duration.[5]
Incorrect Reagent Stoichiometry An excess of a particular reagent can lead to the formation of byproducts.Optimize the stoichiometry of the reactants through small-scale trial reactions.[5]
Ring-Opening of Oxetane The strained oxetane ring can be susceptible to opening under certain conditions, particularly acidic conditions.Avoid strongly acidic conditions during workup and purification if the oxetane ring is already formed. Use mild acids if necessary and maintain a low temperature.[3]
Problem 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating the pure 1-oxa-6-azaspiro[3.4]octane can be challenging.

Potential Cause Explanation Recommended Solution
Product Solubility in Aqueous Layer The nitrogen and oxygen atoms in the product can increase its polarity, leading to some solubility in the aqueous phase during extraction.Perform multiple extractions of the aqueous layer with an appropriate organic solvent. Check the aqueous layer by TLC or LC-MS for the presence of the product.[5]
Emulsion Formation during Extraction The presence of polar functionalities can lead to the formation of stable emulsions between the organic and aqueous layers.To break up emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent. Slow and careful addition of quenching agents can also help prevent emulsion formation.[5]
Co-elution with Impurities Byproducts or starting materials with similar polarities to the desired product can make purification by column chromatography difficult.Optimize the solvent system for column chromatography. Consider using a different stationary phase or an alternative purification method such as crystallization or distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-Oxa-6-azaspiro[3.4]octane, and what are their respective challenges?

There are several approaches to the synthesis of 1-oxa-6-azaspiro[3.4]octane. Two common strategies involve:

  • Annulation of a Cyclopentane Ring onto an Oxetane Precursor: This approach often involves building the pyrrolidine ring onto a pre-formed oxetane-containing starting material. A key challenge is the potential for the strained oxetane ring to be unstable to some of the reaction conditions required for the pyrrolidine ring formation.[3]

  • Annulation of an Oxetane Ring onto a Cyclopentane Precursor: This strategy involves forming the oxetane ring on a pyrrolidine-containing scaffold. A common method for oxetane formation is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition.[6] Challenges with this method include the need for specialized photochemical equipment and potential low yields due to competing side reactions like dimerization of the alkene.[6][7]

Q2: I am having trouble with the N-Boc deprotection step. What are some alternative methods?

The Boc (tert-butyloxycarbonyl) protecting group is commonly removed with strong acids like trifluoroacetic acid (TFA). However, if your molecule is acid-sensitive (e.g., contains an oxetane ring), this can be problematic. Here are some alternatives:

  • Milder Acidic Conditions: Try using a weaker acid, such as formic acid or a dilute solution of HCl in a non-protic solvent.

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a high-boiling point solvent like dioxane or toluene can effect deprotection, although this may not be suitable for thermally sensitive substrates.

  • Alternative Protecting Groups: If acid sensitivity is a persistent issue, consider using an alternative nitrogen protecting group that can be removed under different conditions. For example, a Cbz (carboxybenzyl) group can be removed by hydrogenolysis, which is generally a milder method.

Q3: How can I improve the diastereoselectivity of my spirocyclization reaction?

Achieving high diastereoselectivity is a common challenge in the synthesis of spiro compounds. The stereochemical outcome is often dependent on whether the reaction is under kinetic or thermodynamic control.

  • Lowering the Reaction Temperature: This often favors the formation of the kinetically controlled product, which may be the desired diastereomer.

  • Choice of Reagents and Catalysts: The Lewis acid or base used in the reaction can have a significant impact on the stereochemical outcome. Screening different catalysts is often necessary.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and therefore the diastereoselectivity. Experiment with a range of solvents.

Q4: What are the key considerations when scaling up the synthesis of 1-Oxa-6-azaspiro[3.4]octane?

Scaling up a synthesis from milligram to gram or kilogram scale can present new challenges.

  • Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become difficult to manage in a large reactor. Ensure adequate cooling capacity and consider slower addition rates of reagents.

  • Mixing: Efficient stirring is crucial to maintain homogeneity and prevent localized "hot spots."

  • Purification: Purification by column chromatography can be impractical on a large scale. Develop a purification strategy based on crystallization, distillation, or salt formation early in the process development.

  • Reagent and Solvent Handling: The safe handling of large quantities of flammable or hazardous materials is paramount. Ensure appropriate safety protocols are in place.

  • Deprotection Byproducts: The removal of byproducts from deprotection steps, such as magnesium salts from N-tosyl deprotection, can be more challenging on a larger scale.[8]

Visualizing the Synthetic Workflow

To aid in understanding the synthetic process, the following diagram illustrates a generalized workflow for the synthesis of 1-Oxa-6-azaspiro[3.4]octane.

G cluster_0 Synthesis of Protected Precursor cluster_1 Spirocyclization cluster_2 Final Steps A Starting Material A C Coupling & Protection A->C B Starting Material B B->C D Intramolecular Cyclization C->D Key Ring-Forming Step E Crude Spirocycle D->E F Deprotection E->F G Purification F->G H 1-Oxa-6-azaspiro[3.4]octane G->H

Caption: Generalized workflow for 1-Oxa-6-azaspiro[3.4]octane synthesis.

This diagram outlines the key stages of the synthesis, highlighting the critical spirocyclization step.

Conclusion

The synthesis of 1-Oxa-6-azaspiro[3.4]octane, while presenting certain challenges, is an achievable goal with careful planning and troubleshooting. By understanding the potential pitfalls related to yield, purity, and stereoselectivity, and by applying the strategies outlined in this guide, researchers can improve the efficiency and success rate of their synthetic endeavors.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Journal of Organic and Pharmaceutical Chemistry, 23(1). [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved from [Link]

  • Williams, L. J., & Howell, A. R. (2014). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Journal of Organic Chemistry, 79(24), 11775-11786. [Link]

  • Zefirov, N. S., Samoshin, V. V., & Yaremenko, F. V. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22937–22946. [Link]

  • Carreira, E. M., & Fessard, T. C. (2019). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 24(18), 3326. [Link]

  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384–11428. [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Rogers-Evans, M. (2013). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry, 67(6), 433-438. [Link]

  • de Jong, R. M., & van der Vlugt, J. I. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Medicinal Chemistry, 13(5), 533-548. [Link]

  • D'Auria, M. (2015). Paternò-Büchi Reaction. In Photochemical Key Steps in Organic Synthesis (pp. 1-36). [Link]

  • Rodriguez Treviño, A. M., Loch-Temzelides, P., Pandiri, S., Kirkland, J. K., Davenport, M. T., Aguinaga, U., Yousufuddin, M., Ess, D. H., & Kürti, L. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Chemical Science, 15(34), 12684-12691. [Link]

  • Arnold, F. H., & Zhang, Y. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2011). Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry (Vol. 23, pp. 227-317). [Link]

  • Griesbeck, A. G., & Bondock, S. (2003). Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. Dissertation, University of Cologne. [Link]

  • Procter, D. J., & O'Brien, P. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 58(100), 13861-13864. [Link]

  • Procter, D. J., & O'Brien, P. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 58(100), 13861-13864. [Link]

  • Alcaide, B., & Almendros, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(15), 3133-3153. [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]

  • Singleton, D. A., & Hu, Y. (2003). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 125(44), 13393–13401. [Link]

  • Belskaya, N. P., Dehaen, W., Bakulev, V. A., & Eltsov, O. S. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2533. [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Saleh, A. N. A., & Noori, K. N. M. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Journal of Multidisciplinary General and Applied Chemistry, 1(7), 111-120. [Link]

  • Chemwis. (2024, May 10). Paterno-Buchi reaction: Basic concept, Mechanism and Examples [Video]. YouTube. [Link]

Sources

Technical Support Center: Purification of 1-Oxa-6-azaspiro[3.4]octane Trifluoroacetate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Oxa-6-azaspiro[3.4]octane trifluoroacetate salt. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile spirocyclic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of purifying this compound and ensure the integrity of your experimental results.

Introduction

1-Oxa-6-azaspiro[3.4]octane is a valuable saturated heterocyclic scaffold frequently utilized in medicinal chemistry for the synthesis of novel therapeutic agents.[1] Its trifluoroacetate (TFA) salt is a common form due to its stability and ease of handling. However, the presence of the TFA counterion can interfere with downstream applications and biological assays. Therefore, efficient purification and, if necessary, removal of the TFA salt are critical steps. This guide provides practical solutions to common purification challenges, from chromatographic separation to counterion exchange.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Oxa-6-azaspiro[3.4]octane in a trifluoroacetate salt form?

A1: The use of trifluoroacetic acid is common in the final steps of synthesis, particularly during the cleavage of protecting groups, and in reversed-phase HPLC purification.[2] This results in the formation of the trifluoroacetate salt of the basic amine.

Q2: What are the potential issues with the trifluoroacetate salt in my experiments?

A2: Residual trifluoroacetic acid or the trifluoroacetate anion can be toxic to cells in biological assays and may interfere with certain analytical techniques, such as ESI-MS, by causing ion suppression.[2][3]

Q3: What are the recommended storage conditions for 1-Oxa-6-azaspiro[3.4]octane and its salts?

A3: It is recommended to store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4] For long-term storage, keeping the material in a tightly sealed container at 2-8°C is advisable.[5]

Q4: What is the molecular weight of 1-Oxa-6-azaspiro[3.4]octane and its TFA salt?

A4: The molecular weight of the free base (C₆H₁₁NO) is 113.16 g/mol .[6] The molecular weight of the trifluoroacetate salt (C₈H₁₂F₃NO₃) is 227.18 g/mol .[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 1-Oxa-6-azaspiro[3.4]octane trifluoroacetate salt.

Problem 1: Poor separation or tailing peaks during column chromatography.

Possible Causes:

  • Acid-base interactions with silica gel: Basic amines like 1-Oxa-6-azaspiro[3.4]octane can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor resolution.

  • Inappropriate mobile phase: The polarity of the eluent may not be suitable for eluting the compound effectively.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is 0.1-1% triethylamine (TEA) or ammonium hydroxide in your eluent system (e.g., dichloromethane/methanol/TEA).

  • Use of Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or amine-functionalized silica, which are more compatible with basic compounds.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be a good alternative. If using reversed-phase HPLC, ensure your mobile phase is buffered appropriately.

Problem 2: Difficulty removing the trifluoroacetate (TFA) counterion.

Possible Cause:

  • The strong ionic interaction between the protonated amine and the trifluoroacetate anion makes its complete removal challenging.

Solutions:

  • Ion-Exchange Chromatography: This is a highly effective method for exchanging the TFA counterion.

    • Protocol: Use a strong anion exchange (SAX) resin. Condition the column with a solution of a volatile buffer, such as ammonium bicarbonate, and then apply your sample. The trifluoroacetate will be retained on the column, while your compound elutes with the new counterion.

  • Lyophilization with Hydrochloric Acid: This method is suitable for replacing TFA with a chloride counterion.

    • Protocol: Dissolve the TFA salt in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl). Freeze the solution and lyophilize to remove the water and excess HCl. This process may need to be repeated multiple times for complete exchange.[8]

  • Liquid-Liquid Extraction: If the free base is soluble in an organic solvent, you can neutralize the salt with a base and extract the free amine.

    • Protocol: Dissolve the TFA salt in water and adjust the pH to >10 with a base like sodium hydroxide. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the free base.

Problem 3: Low recovery of the compound after purification.

Possible Causes:

  • Decomposition on silica gel: Prolonged exposure to acidic silica gel can lead to the degradation of some sensitive compounds.

  • Compound volatility: The free base of 1-Oxa-6-azaspiro[3.4]octane may be somewhat volatile, leading to loss during solvent evaporation.

  • Incomplete elution from the column: The compound may be strongly adsorbed to the stationary phase.

Solutions:

  • Minimize contact time with silica: Run the chromatography as quickly as possible while maintaining good separation.

  • Careful evaporation: Use a rotary evaporator at a moderate temperature and pressure to remove the solvent. Avoid prolonged drying under high vacuum.

  • Thorough elution: After the main peak has eluted, flush the column with a stronger solvent mixture to ensure all the compound has been recovered.

Experimental Protocols

Protocol 1: General Flash Chromatography for Purification
  • Column Packing: Dry pack the column with silica gel or slurry pack in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude 1-Oxa-6-azaspiro[3.4]octane trifluoroacetate salt in a minimal amount of the mobile phase or a stronger solvent like methanol. Adsorb the sample onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution: Start with a less polar mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A typical gradient could be from 0% to 10% methanol in dichloromethane. Remember to add 0.1-1% triethylamine to the mobile phase to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or LC-MS.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Trifluoroacetate to Chloride Exchange via Lyophilization
  • Dissolution: Dissolve the purified 1-Oxa-6-azaspiro[3.4]octane TFA salt in 0.1 M hydrochloric acid.

  • Incubation: Allow the solution to stand at room temperature for approximately 5 minutes.[8]

  • Freezing: Freeze the solution using a dry ice/acetone bath or liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample until all the water is removed.

  • Repeat: For complete exchange, repeat steps 1-4 two to three more times.[8]

  • Final Lyophilization: After the final exchange, dissolve the sample in water and lyophilize to remove any excess HCl.

Visualization of Workflows

PurificationWorkflow cluster_Troubleshooting Troubleshooting cluster_Solutions Solutions Tailing Tailing Peaks in Chromatography MobilePhase Add Basic Modifier (e.g., TEA) Tailing->MobilePhase AltStationary Use Alumina or Amine-Silica Tailing->AltStationary LowRecovery Low Recovery CarefulEvap Careful Solvent Evaporation LowRecovery->CarefulEvap TFARemoval TFA Removal Issues IonExchange Ion-Exchange Chromatography TFARemoval->IonExchange Lyophilization Lyophilization with HCl TFARemoval->Lyophilization Extraction Basic Liquid-Liquid Extraction TFARemoval->Extraction FreeBase Free Base or Other Salt IonExchange->FreeBase Lyophilization->FreeBase Extraction->FreeBase Crude Crude 1-Oxa-6-azaspiro[3.4]octane TFA Salt Purification Purification Step Crude->Purification PureTFA Pure TFA Salt Purification->PureTFA PureTFA->IonExchange Optional: Counterion Exchange PureTFA->Lyophilization Optional: Counterion Exchange PureTFA->Extraction Optional: Counterion Exchange

Caption: A flowchart illustrating the general purification workflow and troubleshooting solutions for 1-Oxa-6-azaspiro[3.4]octane TFA salt.

Characterization of Purified Product

To confirm the purity and identity of your final product, the following analytical techniques are recommended:

Technique Purpose Expected Observations
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule.
¹H NMR Structural confirmationThe proton NMR spectrum should show the characteristic peaks for the spirocyclic core. The integration of the peaks should correspond to the number of protons in the molecule.
¹³C NMR Structural confirmationThe carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.
¹⁹F NMR Detection of residual TFAIf you have performed a counterion exchange, ¹⁹F NMR is a sensitive method to detect any remaining trifluoroacetate.

Safety Precautions

  • Handling: Handle 1-Oxa-6-azaspiro[3.4]octane and its salts in a well-ventilated fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

  • Health Hazards: The compound may cause skin and eye irritation, and may be harmful if swallowed.[5][10] Avoid breathing dust, fumes, or vapors.[5][9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • (Reference to a relevant synthesis paper for 1-Oxa-6-azaspiro[3.4]octane if found, otherwise a general synthesis of spirocycles)
  • (Reference to a paper discussing the use of 1-Oxa-6-azaspiro[3.4]octane in medicinal chemistry)
  • Sikora, K., Neubauer, D., Jaśkiewicz, M., & Kamysz, W. (2018). Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach. Molecules, 23(7), 1738. [Link]

  • (Reference to a paper highlighting the importance of spirocyclic N-heterocycles in drug discovery)
  • (Reference to a paper on general amine purific
  • Safety Data Sheet - 1-Oxa-6-azaspiro[3.4]octane. (2024). Angene Chemical.
  • (Reference to a paper on ion-exchange chrom
  • Safety Data Sheet - 2-OXA-6-AZASPIRO[3.4]OCTANE. (2024). Fisher Scientific.
  • 2-Oxa-6-azaspiro[3.
  • (Reference to a paper with NMR d
  • (Reference to a paper with LC-MS d
  • (Reference to a paper discussing the challenges of TFA salts)
  • Safety Data Sheet - 6-OXA-1-AZASPIRO[3.
  • (Reference to a paper on the synthesis of a similar spirocycle)
  • (Reference to a paper on the biological activity of a similar spirocycle)
  • 6-Oxa-2-azaspiro[3.4]octane. PubChem. Retrieved from [Link]

  • 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate. PubChem. Retrieved from [Link]

  • (Reference to a general organic chemistry textbook or resource on chrom
  • (Reference to a paper discussing TFA interference in MS)

Sources

"removing residual trifluoroacetic acid from synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

An Applications-First Guide to Trifluoroacetic Acid (TFA) Removal in Peptide Synthesis and Chromatography

From the Senior Application Scientist's Desk

Trifluoroacetic acid (TFA) is the reagent of choice for the cleavage of peptides from solid-phase resins and as a mobile phase modifier in reverse-phase HPLC (RP-HPLC) for peptide and small molecule purification. Its volatility, solvating power, and appropriate acidity make it highly effective. However, residual TFA in the final, lyophilized product is a persistent challenge. It can interfere with downstream applications, induce artifacts in biological assays, and affect the stability and solubility of the purified molecule.

This technical support guide provides a structured approach to troubleshooting and resolving issues related to residual TFA. We will move beyond simple protocols to explore the "why" behind each technique, empowering you to make informed decisions for your specific compound and application.

Troubleshooting Guide: Common TFA Removal Issues

This section addresses specific problems encountered during the removal of residual TFA. Each issue is presented with potential causes and a series of actionable solutions, grounded in chemical principles.

Issue 1: Final Product is Overly Hygroscopic or a Gummy/Oily Solid
  • Probable Cause: Excessive residual TFA, often in the form of trifluoroacetate salts with the purified compound. The low pKa of TFA (~0.5) means it readily protonates basic functional groups (e.g., amines on peptides), forming non-volatile salts that attract atmospheric moisture.

  • Solutions:

    • HCl Conversion & Lyophilization: This is a robust method for displacing TFA.

      • Mechanism: A stronger, more volatile acid (HCl) is introduced to protonate the trifluoroacetate anion, forming volatile TFA and a new hydrochloride salt of your compound.

      • Protocol:

        • Dissolve the TFA salt of your product in a minimal amount of water or an appropriate aqueous/organic mixture.

        • Add a 0.1 M HCl solution dropwise while monitoring the pH (if possible) or by stoichiometric calculation (typically a 2-10 fold molar excess of HCl).

        • Freeze the solution immediately using a dry ice/acetone bath or a shell freezer.

        • Lyophilize the frozen sample until a dry, fluffy powder is obtained. This process may require a longer lyophilization cycle to ensure complete removal of water and the volatile TFA-HCl mixture.

    • Solvent Co-evaporation (Azeotroping): This is a milder, but often less effective, method suitable for compounds that may be sensitive to strong acids like HCl.

      • Mechanism: The goal is to leverage the vapor pressure of a solvent system to carry away the more volatile TFA. While not a true azeotrope in most cases, repeated dissolution and evaporation can significantly reduce TFA levels.

      • Protocol:

        • Dissolve the peptide in a suitable solvent, such as water or acetonitrile.

        • Add a less polar, volatile co-solvent like dichloromethane (DCM) or chloroform.

        • Remove the solvents under reduced pressure (rotary evaporation).

        • Repeat the dissolution and evaporation cycle 3-5 times for best results.

Issue 2: Poor Cell Viability or Anomalous Results in Biological Assays
  • Probable Cause: Residual TFA can significantly lower the pH of cell culture media, leading to cytotoxicity. Furthermore, the trifluoroacetate anion itself can sometimes interfere with cellular processes or protein interactions.

  • Solutions:

    • Ion-Exchange Chromatography: This is the most definitive method for removing TFA and replacing it with a more biocompatible counter-ion, such as acetate or chloride.

      • Mechanism: The positively charged product binds to a negatively charged solid support (cation exchange), or the negatively charged TFA binds to a positively charged support (anion exchange). The choice depends on the net charge of your molecule at a given pH. For peptides, which are often positively charged, a strong cation exchange (SCX) or weak cation exchange (WCX) resin is common.

      • Protocol (Cation Exchange for Acetate Form):

        • Select an appropriate cation exchange resin (e.g., Dowex®, Amberlite®).

        • Equilibrate the column with a low-concentration buffer (e.g., 20 mM ammonium acetate, pH 5-7).

        • Dissolve your sample in the equilibration buffer and load it onto the column.

        • Wash the column with several column volumes of the equilibration buffer to remove unbound TFA.

        • Elute the product using a gradient of increasing salt concentration (e.g., 0.1 M to 2 M ammonium acetate or sodium chloride).

        • Desalt the collected fractions (e.g., via dialysis, size-exclusion chromatography, or another round of RP-HPLC with a volatile buffer) and lyophilize.

    • Preparative RP-HPLC with a Non-TFA Modifier: If your purification protocol allows, consider using a different acidic modifier during the final HPLC step.

      • Viable Alternatives: Formic acid (FA) or acetic acid (AA) are common choices. However, be aware that peak resolution may be compromised as TFA is an excellent ion-pairing agent that sharpens peaks. A typical starting concentration is 0.1% (v/v) for FA or AA in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: How much residual TFA is considered "acceptable"?

The acceptable level of residual TFA is entirely application-dependent. For in-vitro biological assays, levels should ideally be below 0.1% by weight. For in-vivo studies, even lower levels are often required. For simple analytical characterization, higher levels may be tolerable. It is crucial to determine the tolerance of your specific application.

Q2: Can I just neutralize the TFA with a base like sodium bicarbonate?

While tempting, this is generally not recommended. Adding a non-volatile base like sodium bicarbonate or sodium hydroxide will neutralize the TFA but will introduce sodium ions, creating a non-volatile trifluoroacetate salt (e.g., CF₃COONa) and other salts that can be even more difficult to remove than TFA itself. If neutralization is necessary, a volatile base like ammonium bicarbonate or triethylamine (TEA) followed by extensive lyophilization is a better, though still imperfect, option.

Q3: Why is my NMR spectrum showing complex signals after TFA removal?

Residual TFA can protonate multiple basic sites on a molecule, leading to complex and broadened peaks in ¹H NMR spectra. This is especially true for peptides with multiple lysine or arginine residues. Successful removal of TFA and conversion to a single salt form (like the hydrochloride salt) often results in a much cleaner, more easily interpretable spectrum.

Q4: Is heating the sample a good way to remove TFA?

Heating should be approached with extreme caution. While TFA is volatile, many purified compounds, especially peptides and complex small molecules, are heat-sensitive and can degrade. Lyophilization (freeze-drying) is the preferred method as it removes volatile components from a frozen state, preserving the integrity of the sample.

Workflow & Decision Making

The selection of a TFA removal strategy depends on the scale of your synthesis, the chemical nature of your compound, and the requirements of your downstream application.

graph TD; A[Start: Lyophilized Product with Residual TFA] --> B{Application Sensitivity?}; B -->|High (e.g., Cell-based assays, in-vivo)| C[Ion-Exchange Chromatography]; B -->|Moderate to Low (e.g., Analytics, non-sensitive assays)| D{Compound Stability to HCl?}; C --> E[Final Product: Acetate or Chloride Salt]; D -->|Yes| F[HCl Treatment & Lyophilization]; D -->|No| G[Co-evaporation with Solvents]; F --> H[Final Product: Hydrochloride Salt]; G --> I[Final Product: Reduced TFA Content]; subgraph Legend direction LR subgraph "Process" direction TB L1[Ion-Exchange Chromatography] L2[HCl Treatment & Lyophilization] L3[Co-evaporation with Solvents] end subgraph "Outcome" direction TB O1[Final Product: Acetate or Chloride Salt] O2[Final Product: Hydrochloride Salt] O3[Final Product: Reduced TFA Content] end end Caption: Decision tree for selecting a TFA removal method.

Data Summary: Comparison of TFA Removal Techniques

MethodEfficiencyThroughputRisk of Sample DegradationFinal Counter-ion
Lyophilization (alone) LowHighLowTrifluoroacetate
Solvent Co-evaporation Low to ModerateMediumLowTrifluoroacetate
HCl Treatment & Lyophilization HighHighModerate (acid-labile compounds)Chloride
Ion-Exchange Chromatography Very HighLowLowUser-defined (e.g., Acetate)
RP-HPLC (non-TFA modifier) Very HighLowLowModifier-dependent (e.g., Formate)

References

  • "TFA Removal from Synthetic Peptides" . GenScript. [Link]

  • "Purification of Peptides" . Chapter in "Peptide Synthesis and Applications", Methods in Molecular Biology. [Link]

Technical Support Center: Synthesis of Oxa-Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of oxa-azaspiro compounds. This guide is designed to provide expert advice and troubleshooting strategies for common challenges encountered during the synthesis of these complex heterocyclic scaffolds. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, diagnose, and resolve side reactions, ultimately leading to more efficient and successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the intramolecular cyclization to form oxa-azaspiro compounds?

A: Intramolecular cyclization is a cornerstone for constructing oxa-azaspiro frameworks, but it's often plagued by several competing reactions. The primary challenges typically revolve around controlling stereochemistry and managing ring strain.[1] Key side reactions include:

  • Polymerization: Reactive intermediates, if not efficiently trapped in the desired intramolecular pathway, can lead to the formation of oligomeric or polymeric byproducts.[1] This is particularly prevalent when using catalysts that can also initiate polymerization.

  • Formation of Diastereomers: When the precursor contains stereocenters, the formation of multiple diastereomers is a significant challenge. The desired stereochemical outcome often necessitates the use of chiral catalysts or auxiliaries to direct the cyclization.[1]

  • Rearrangement Products: The inherent strain in some spirocyclic systems, particularly those containing smaller rings like azetidine, can make them susceptible to rearrangement under acidic or thermal conditions.[1]

  • Incomplete Cyclization: The reaction may stall if the activation energy for the ring-closing step is too high, resulting in the recovery of unreacted starting material.[1]

  • Hydrolysis: In routes involving imine intermediates, such as reductive amination, hydrolysis of the imine can compete with the desired cyclization, leading to the formation of the corresponding ketone/aldehyde and amine.[1]

Q2: My reaction is producing a complex mixture of products that are difficult to separate. What are the likely culprits and how can I simplify the product distribution?

A: A complex product mixture often points to a lack of selectivity in the reaction. Several factors could be at play:

  • Competing Reaction Pathways: Besides the desired cyclization, intermolecular reactions (dimerization, polymerization) or alternative intramolecular cyclizations (forming different ring sizes) can occur.

  • Lack of Chemoselectivity: If your starting material has multiple reactive functional groups, the reagent may not be selective for the desired transformation. This is where protecting group strategies become critical. By temporarily masking certain functional groups, you can direct the reaction to the desired site.[2][3]

  • Stereochemical Scrambling: If your reaction conditions are too harsh (e.g., high temperature, strong acid/base), you might be causing epimerization at stereocenters, leading to a mixture of diastereomers.

Troubleshooting Strategies:

  • Re-evaluate Reaction Conditions: Lowering the reaction temperature can often favor the desired, lower-activation-energy pathway. Screening different solvents can also have a profound impact on selectivity.

  • Employ Protecting Groups: Judicious use of protecting groups can prevent unwanted side reactions.[2] For example, protecting a competing nucleophile will favor the desired intramolecular cyclization. The choice of protecting group is crucial and should be stable to the reaction conditions while being easily removable later.[4]

  • Catalyst Optimization: If using a catalyst, its loading and nature can significantly influence the product distribution. Screening different catalysts, ligands, or additives may be necessary to find the optimal system for your specific substrate.

Q3: I'm observing the formation of an unexpected N-substituted pyrrolidone ring. What is the mechanism behind this side reaction?

A: The formation of a stable, five-membered N-substituted pyrrolidone ring is a common side reaction, particularly when the reaction involves an aza-Michael addition followed by an intramolecular cyclization. This occurs when a primary amine adds to a Michael acceptor, and the resulting secondary amine can then undergo an intramolecular amidation-cyclization with an ester group positioned four carbons away (at the γ-position).[5][6]

aza_michael_cyclization

Preventative Measures:

  • Use of Secondary Amines: If the reaction design allows, using a secondary amine as the nucleophile will prevent the subsequent intramolecular cyclization, as there will be no proton on the nitrogen to facilitate the amidation.[5][6]

  • Protecting Groups: If a primary amine is essential, protecting the resulting secondary amine after the aza-Michael addition can prevent the cyclization. The protecting group can then be removed in a subsequent step.

  • Reaction Conditions: Lowering the reaction temperature and carefully controlling the pH can sometimes disfavor the cyclization reaction.

Troubleshooting Guides

Guide 1: Poor Diastereoselectivity in Spirocyclization

Issue: The formation of an approximately 1:1 mixture of diastereomers at the spirocyclic center.

Underlying Cause: The transition states leading to the different diastereomers are of similar energy, resulting in a lack of facial selectivity during the ring-closing step.

Troubleshooting Protocol:

  • Chiral Catalysis:

    • Step 1: Screen a panel of chiral catalysts known to be effective for the specific type of cyclization reaction you are performing (e.g., chiral Lewis acids, organocatalysts).

    • Step 2: Vary the catalyst loading and temperature to optimize the enantiomeric or diastereomeric excess.

    • Step 3: If a suitable catalyst is identified, perform a larger scale reaction under the optimized conditions.

  • Substrate Control:

    • Step 1: Introduce a chiral auxiliary to your starting material. The steric bulk of the auxiliary can direct the cyclization to occur from a specific face of the molecule.

    • Step 2: Perform the cyclization reaction.

    • Step 3: Remove the chiral auxiliary in a subsequent step.

  • Solvent Effects:

    • Step 1: Screen a range of solvents with varying polarities and coordinating abilities. The solvent can influence the conformation of the transition state and thus the diastereoselectivity.

    • Step 2: Analyze the diastereomeric ratio in each solvent to identify any favorable effects.

Data Presentation: Effect of Reaction Conditions on Diastereoselectivity

EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (A:B)
1NoneToluene801.2 : 1
2Chiral Catalyst X (5 mol%)CH2Cl2255 : 1
3Chiral Catalyst X (10 mol%)CH2Cl2015 : 1
4Chiral Catalyst Y (10 mol%)THF252 : 1
Guide 2: Ring-Opening of Strained Spirocyclic Systems

Issue: The desired oxa-azaspiro product is unstable and undergoes ring-opening, especially during purification or subsequent reaction steps.

Underlying Cause: The presence of significant ring strain, particularly in systems containing three or four-membered rings, makes the spirocycle susceptible to nucleophilic attack or acid/base-catalyzed ring-opening.

ring_opening

Troubleshooting Protocol:

  • Milder Reaction Conditions:

    • Step 1: If the ring-opening occurs during a subsequent transformation, screen for milder reagents that can achieve the desired reaction without compromising the spirocyclic core.

    • Step 2: Avoid strongly acidic or basic conditions. Use buffered systems where possible.

  • Purification Strategy:

    • Step 1: Avoid purification by silica gel chromatography if the product is acid-sensitive. Consider using neutral alumina or other stationary phases.

    • Step 2: If possible, use non-chromatographic purification methods such as crystallization or trituration.

    • Step 3: If chromatography is necessary, consider deactivating the silica gel with a base like triethylamine.

  • Protecting Group Strategy:

    • Step 1: The stability of the spirocycle can sometimes be influenced by the nature of the protecting groups on the nitrogen or other functional groups.

    • Step 2: Experiment with different protecting groups to see if they enhance the stability of the spirocyclic core. For example, an electron-withdrawing protecting group on the nitrogen can sometimes reduce its nucleophilicity and prevent it from participating in ring-opening reactions.

Guide 3: Unwanted Michael Addition Side Reactions

Issue: In syntheses involving α,β-unsaturated carbonyl moieties, undesired Michael additions can occur with nucleophiles present in the reaction mixture or even with biological nucleophiles in downstream applications, leading to toxicity.[7]

Underlying Cause: The conjugated dienone system is a potent Michael acceptor, making it susceptible to nucleophilic attack.

Troubleshooting Protocol:

  • Structural Modification:

    • Step 1: Modify the α,β-unsaturated system to reduce its reactivity as a Michael acceptor. This can be achieved through reactions like cyclopropanation to eliminate the double bond.[7]

    • Step 2: Introduce steric hindrance near the β-carbon to disfavor nucleophilic attack.

  • Reaction Sequencing:

    • Step 1: If the Michael addition is an intramolecular side reaction, consider altering the order of synthetic steps. It may be possible to perform the cyclization under conditions where the competing nucleophile is protected or not yet introduced.

Experimental Protocol: Cyclopropanation to Mitigate Michael Addition

This protocol is a representative example for the cyclopropanation of an α,β-unsaturated ketone to reduce its Michael reactivity.[7]

  • Step 1: Synthesis of the Intermediate: To a solution of the α,β-unsaturated oxa-azaspiro compound (1.0 eq) in a suitable solvent like DMSO, add trimethylsulfoxonium iodide (1.1 eq) and sodium hydride (1.1 eq).

  • Step 2: Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Step 3: Work-up: Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Step 4: Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Zhang, X., Jang, B., Yang, Y., Dong, R., & Miao, Z. (2025). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach.
  • Creative Biolabs. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protective Groups. The Scripps Research Institute.
  • Bates, R. W., Weiting, K., & Barát, V. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University.
  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]

  • RSC Publishing. (2025). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Retrieved from [Link]

  • Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]

  • National Institutes of Health. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]

  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • Sci-Hub. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]

  • ResearchGate. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. Retrieved from [Link]

Sources

Technical Support Center: A-Z Guide to Improving Spirocyclization Reaction Yields

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Welcome to the Technical Support Center for Spirocyclization Reactions. As a Senior Application Scientist, I've seen firsthand the immense potential of spirocyclic scaffolds in medicinal chemistry and materials science.[1][2] I've also witnessed the common hurdles researchers face in synthesizing these structurally complex molecules.[1] This guide is designed to be your go-to resource, providing in-depth, field-proven insights to help you troubleshoot and optimize your spirocyclization reactions.

Our approach is rooted in a deep understanding of reaction mechanisms and the subtle interplay of experimental variables. We will move beyond simple procedural lists to explain the why behind each recommendation, empowering you to make informed decisions in your own research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions we receive from researchers in the field.

Q1: My spirocyclization reaction is resulting in a low yield. What are the most common culprits and how can I address them?

A1: Low yields are a frequent challenge in spirocyclization and often stem from a combination of factors.[3][4] A systematic troubleshooting approach is the most effective strategy.[3]

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration you've chosen may not be ideal for your specific substrate. Some reactions require lower temperatures to minimize side products, while others need more thermal energy to overcome the activation barrier.[3]

  • Inefficient Catalyst or Reagent: The catalyst, ligands, or reagents may not be optimal for the desired transformation.[3] For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can dramatically impact both yield and enantioselectivity.[3][5]

  • Starting Material Purity: Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions.[3][6]

  • Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions.[3][7]

Q2: I'm struggling with poor diastereoselectivity. How can I gain better control over the stereochemical outcome?

A2: Achieving high diastereoselectivity is a critical, and often difficult, aspect of spirocycle synthesis.[3][8] The spatial arrangement of the newly formed stereocenters is influenced by several factors.

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cyclization, thereby affecting diastereoselectivity. In some cases, a change in solvent can even reverse the diastereoselectivity.[3]

  • Catalyst and Ligand Control: Chiral catalysts and ligands are instrumental in controlling stereoselectivity.[4][9]

  • Temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable product.[4][9]

  • Substrate Modification: The steric bulk of substituents on your substrate can profoundly impact the facial selectivity of the cyclization.[9][10]

Q3: My asymmetric spirocyclization is showing low enantiomeric excess (e.e.). What are the key parameters to investigate?

A3: Low enantiomeric excess points to an inefficient transfer of chirality from your catalyst or chiral auxiliary.

  • Catalyst/Ligand Optimization: This is the most critical factor. The choice of the chiral ligand in metal-catalyzed reactions is paramount. A screening of different ligand families is often necessary.

  • Solvent and Temperature Screening: As with diastereoselectivity, these parameters can influence the enantioselectivity by altering the catalyst's chiral environment or the transition state energies.

  • Additives: Sometimes, the addition of salts or other additives can influence the catalyst's aggregation state or activity, impacting the stereochemical outcome.[4]

Part 2: In-depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific issues you may encounter.

Guide 1: Low or No Product Yield

Issue: After running the reaction and performing the workup, analysis (TLC, LC-MS, NMR) shows little to no formation of the desired spirocyclic product.

G A Low/No Yield Observed B Verify Starting Material Purity & Integrity A->B Step 1 J Monitor Reaction Over Time (Time Course Study) A->J Step 2 C Re-purify Starting Materials (Column, Recrystallization) B->C Impurities Detected D Confirm Reagent/Catalyst Activity B->D Purity Confirmed E Use Freshly Opened/Purified Reagents D->E Activity in Doubt F Systematic Reaction Condition Screen D->F Activity Confirmed G Temperature Screen (-20°C to 100°C) F->G H Solvent Screen (Polar Aprotic, Nonpolar) F->H I Concentration Screen (0.01M to 1M) F->I K Product Decomposition? J->K Product forms, then disappears L Starting Material Decomposition? J->L SM disappears, no product M Modify Workup (Milder pH, Lower Temp) K->M N Consider Alternative Catalyst/Reagents L->N

Caption: Troubleshooting Decision Tree for Low Yields.

Step 1: Verify Starting Material and Reagent Quality

  • Causality: Impurities can act as catalyst poisons or participate in undesired side reactions, consuming starting materials and lowering the yield.[3] Even trace amounts of water can be detrimental in moisture-sensitive reactions.[4]

  • Protocol: Starting Material Purity Check

    • Obtain a fresh ¹H NMR and/or LC-MS of your starting materials.

    • Compare the data against a known standard or literature data to identify any impurities.

    • If impurities are detected, purify the material using an appropriate technique (e.g., column chromatography, recrystallization, or distillation).[3]

    • Ensure all solvents are anhydrous and reagents are of the highest possible purity.[6]

Step 2: Systematic Optimization of Reaction Parameters

  • Causality: Spirocyclization reactions can be highly sensitive to reaction conditions. A systematic screen is often necessary to find the optimal balance for your specific substrate.[3]

  • Protocol: Reaction Parameter Screen

    • Temperature: Set up a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C). Monitor each reaction by TLC or LC-MS. Lower temperatures can sometimes improve yield by minimizing decomposition pathways.[9]

    • Solvent: Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile).[3] The solvent can influence substrate solubility and the stability of reaction intermediates.

    • Concentration: Vary the concentration of your limiting reagent. More dilute conditions can sometimes disfavor intermolecular side reactions.

Table 1: Example of a Catalyst/Ligand Screen for a Hypothetical Spirocyclization

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)(S)-BINAP (6)Toluene8085
2Pd₂(dba)₃ (2.5)Xantphos (6)Dioxane10072
3Ni(COD)₂ (10)SL-M001-1 (12)TBME3090
4[Rh(COD)Cl]₂ (2.5)P(C₆F₅)₃ (6)Toluene11078

This table is a generalized example. Optimal conditions are highly substrate-dependent.

Guide 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)

Issue: The desired spirocycle is formed, but as a mixture of stereoisomers with an undesirable ratio.

G cluster_0 Factors Influencing Stereoselectivity cluster_1 Desired Outcome A Catalyst/Ligand E High d.r. / e.e. A->E Chiral Environment B Solvent Polarity B->E Transition State Stabilization C Temperature C->E Thermodynamic vs. Kinetic Control D Substrate Sterics D->E Steric Shielding

Caption: Key Factors for Stereocontrol in Spirocyclization.

1. Catalyst and Ligand Selection (for Asymmetric Reactions)

  • Causality: The chiral ligand is the primary source of stereochemical information in an asymmetric catalytic reaction. Its structure creates a chiral pocket around the metal center, dictating the facial selectivity of the substrate's approach.

  • Protocol: Ligand Screening

    • Select a diverse set of chiral ligands from different families (e.g., phosphines like BINAP, diamines, BOX ligands).

    • Run small-scale screening reactions with each ligand under otherwise identical conditions.

    • Analyze the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the product for each reaction using chiral HPLC or NMR with a chiral shift reagent.

2. Solvent and Temperature Optimization

  • Causality: The solvent can influence the conformation of the substrate-catalyst complex and the transition state energies.[9] Lowering the temperature often increases the energy difference between the diastereomeric transition states, leading to higher selectivity.[9]

  • Protocol: Fine-Tuning Conditions

    • Using the best ligand identified, screen a range of solvents.

    • Once the optimal solvent is found, perform a temperature screen (e.g., -78 °C, -40 °C, 0 °C, RT) to maximize selectivity. Be aware that lower temperatures may significantly slow down the reaction rate.

3. Substrate Modification

  • Causality: The steric properties of the substrate can be leveraged to favor a specific stereochemical outcome.[9] A bulky directing group can block one face of the molecule, forcing the cyclization to occur from the less hindered face.[10]

  • Example: In the diastereoselective synthesis of spirocyclic diketopiperazines, the bulkiness of a substituent on a pendent aminoamide was shown to directly influence the degree of stereoinduction.[10]

Part 3: Workup and Purification Challenges

Q: My product seems to decompose during column chromatography on silica gel. What are my options?

A: Product decomposition on silica gel is a common problem, particularly for acid-sensitive compounds.[11]

  • Deactivated Silica: Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) or use commercially available deactivated silica.

  • Alternative Stationary Phases: Consider using alumina (which can be basic, neutral, or acidic) or reverse-phase silica.[11]

  • Non-Chromatographic Methods: If possible, purify your compound by recrystallization, distillation, or preparative thin-layer chromatography (TLC).[11]

Q: I suspect I'm losing product during the aqueous workup. How can I confirm and prevent this?

A: It's possible your product has some water solubility or is being lost in an emulsion.

  • Check All Layers: Before discarding any aqueous layers, extract them one final time with a different organic solvent and analyze the extract by TLC or LC-MS.[12]

  • Back-Extraction: If your product is basic (e.g., contains an amine), you can intentionally extract it into an acidic aqueous layer, wash the organic layer to remove non-basic impurities, and then re-basify the aqueous layer and re-extract your product. The reverse is true for acidic products.

  • Breaking Emulsions: If an emulsion forms, adding brine (saturated NaCl solution) can often help break it by increasing the polarity of the aqueous phase.

This guide provides a foundational framework for addressing the most common challenges in spirocyclization reactions. Remember that each reaction is unique, and a systematic, logical approach to troubleshooting is your most powerful tool.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • ElectronicsAndBooks. (n.d.). Dynamic Diastereoselectivity during Iron Carbonyl Mediated Spirocyclization Reactions.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Stereoselectivity in Spirocyclization Reactions.
  • Royal Society of Chemistry. (n.d.). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds.
  • Benchchem. (n.d.). Technical Support Center: Spirocyclization Reactions.
  • MDPI. (n.d.). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions.
  • ACS Publications. (2019). Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. ACS Catalysis.
  • Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters, 25(43), 7822–7826. Retrieved from [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Spirocyclization Reactions.
  • ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.

Sources

"troubleshooting low reactivity of 1-Oxa-6-azaspiro[3.4]octane"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Oxa-6-azaspiro[3.4]octane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimentation with this unique spirocyclic scaffold. Our goal is to move beyond simple procedural instructions and offer a deeper understanding of the chemical principles governing its reactivity, enabling you to optimize your synthetic strategies.

Introduction to 1-Oxa-6-azaspiro[3.4]octane

1-Oxa-6-azaspiro[3.4]octane is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that can impart favorable physicochemical properties to drug candidates.[1] Its spirocyclic nature, combining an oxetane and a pyrrolidine ring, offers a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. However, this distinct structure also presents specific challenges in terms of chemical reactivity. This guide will help you navigate these challenges and achieve success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when working with 1-Oxa-6-azaspiro[3.4]octane.

Q1: Why is my N-alkylation reaction with 1-Oxa-6-azaspiro[3.4]octane sluggish or failing to go to completion?

A1: Low reactivity in N-alkylation is a frequent challenge and can be attributed to a combination of electronic and steric factors inherent to the 1-Oxa-6-azaspiro[3.4]octane scaffold.

  • Electronic Effects: The oxetane ring, with its electronegative oxygen atom, exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom of the pyrrolidine ring, thereby decreasing its nucleophilicity and making it a weaker base compared to simpler secondary amines.[2][3]

  • Steric Hindrance: The spirocyclic nature of the molecule creates a congested environment around the nitrogen atom. The rigid framework can physically obstruct the approach of the electrophile to the nitrogen's lone pair, slowing down the rate of reaction.

Q2: I'm observing the formation of multiple byproducts in my reaction. What are the likely side reactions?

A2: Besides incomplete conversion, several side reactions can occur, depending on the reaction conditions and the nature of your electrophile.

  • Over-alkylation: While less common with this less nucleophilic amine, it's a possibility if a highly reactive alkylating agent is used in excess.

  • Ring Opening of the Oxetane: The oxetane ring, although generally stable, can undergo ring-opening under strongly acidic or Lewis acidic conditions, or in the presence of potent nucleophiles.[2] This is a critical consideration when choosing your reaction conditions.

  • Elimination Reactions: If your alkylating agent has a suitable leaving group and accessible beta-hydrogens, elimination reactions can compete with the desired substitution, especially at elevated temperatures.

Q3: How can I improve the solubility of 1-Oxa-6-azaspiro[3.4]octane in my reaction solvent?

A3: 1-Oxa-6-azaspiro[3.4]octane is a relatively polar molecule. For reactions requiring nonpolar solvents, solubility can be a concern. Using a co-solvent system or opting for more polar aprotic solvents like DMF, DMSO, or NMP can often resolve this issue. For its salt forms, like the hemioxalate, using a suitable base to generate the free amine in situ will be necessary for many organic reactions.

In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting low reactivity of 1-Oxa-6-azaspiro[3.4]octane in common synthetic transformations.

I. N-Alkylation Reactions

N-alkylation is a fundamental transformation for derivatizing 1-Oxa-6-azaspiro[3.4]octane. Here's how to address low yields and slow reaction rates.

start Low Yield in N-Alkylation reagent Check Reagent Quality & Stoichiometry start->reagent conditions Optimize Reaction Conditions reagent->conditions base Choice of Base conditions->base solvent Solvent Selection conditions->solvent temperature Adjust Temperature conditions->temperature electrophile Consider a More Reactive Electrophile conditions->electrophile protocol Consult Detailed Protocol base->protocol solvent->protocol temperature->protocol electrophile->protocol success Successful Alkylation protocol->success

Caption: A decision-making workflow for troubleshooting N-alkylation reactions.

ParameterRecommended Action & Rationale
Base Use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like N,N-diisopropylethylamine (DIPEA). The base is crucial to deprotonate the secondary amine (or its salt form) to the more nucleophilic free amine. Cesium carbonate is often more effective due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the amine.
Solvent Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred. These solvents can help to dissolve the starting materials and facilitate the Sₙ2 reaction mechanism.
Temperature While higher temperatures can increase the reaction rate, they can also promote side reactions. Start at room temperature and gradually increase the temperature (e.g., to 50-80 °C) while monitoring the reaction progress by TLC or LC-MS. For particularly unreactive electrophiles, microwave irradiation can be effective in driving the reaction to completion in a shorter time.
Electrophile If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide. Alkyl tosylates or mesylates are also excellent alternatives. The leaving group ability follows the trend I > Br > OTs > OMs > Cl.
Catalyst For less reactive alkyl halides, the addition of a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction through the Finkelstein reaction, which generates the more reactive alkyl iodide in situ.
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Oxa-6-azaspiro[3.4]octane (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask.

  • Reagent Addition: Add the alkyl bromide (1.1 - 1.5 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

II. Reductive Amination

Reductive amination is a milder alternative to direct N-alkylation, particularly for introducing sterically hindered groups.

start Low Yield in Reductive Amination imine Optimize Imine/Iminium Formation start->imine reducing_agent Select Appropriate Reducing Agent imine->reducing_agent ph Control pH imine->ph protocol Consult Detailed Protocol reducing_agent->protocol ph->protocol workup Careful Work-up success Successful Amination workup->success protocol->workup

Caption: A decision-making workflow for troubleshooting reductive amination.

ParameterRecommended Action & Rationale
Imine/Iminium Formation The formation of the imine or iminium ion intermediate is the first and often rate-limiting step. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate this step. For less reactive carbonyl compounds, using a dehydrating agent like molecular sieves can help to drive the equilibrium towards imine formation.
Reducing Agent Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice as it is mild and tolerant of a slightly acidic medium, which favors imine formation. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. For sensitive substrates, milder reducing agents can prevent over-reduction or other side reactions.[4]
pH Control The pH of the reaction is critical. A slightly acidic pH (around 5-6) is optimal for imine formation. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl compound may not be sufficiently activated.
  • Preparation: To a stirred solution of 1-Oxa-6-azaspiro[3.4]octane (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

III. Amide Coupling

Amide bond formation is a crucial reaction in drug discovery. The reduced nucleophilicity of 1-Oxa-6-azaspiro[3.4]octane can also affect the efficiency of this transformation.

ParameterRecommended Action & Rationale
Coupling Reagents Use highly efficient coupling reagents such as HATU, HBTU, or COMU. These reagents are known to promote amide bond formation even with less nucleophilic amines. Standard coupling reagents like EDC/HOBt may require longer reaction times or elevated temperatures.
Base A non-nucleophilic organic base like DIPEA or 2,4,6-collidine is essential to neutralize the acid formed during the reaction and to facilitate the coupling process.
Solvent Polar aprotic solvents like DMF or NMP are generally the best choice for amide coupling reactions.
  • Activation: To a solution of the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF, stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of 1-Oxa-6-azaspiro[3.4]octane (1.2 eq) in DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. ResearchGate. Available at: [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Available at: [Link]

Sources

Technical Support Center: Optimizing Coupling Conditions for Hindered Azaspirocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling conditions for hindered azaspirocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with these sterically demanding scaffolds. Azaspirocycles are privileged structures in medicinal chemistry, offering unique three-dimensional diversity.[1][2] However, their inherent steric bulk often presents significant hurdles in common cross-coupling reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and achieve successful C-N and C-C bond formations.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the coupling of hindered azaspirocycles.

Q1: Why are cross-coupling reactions with hindered azaspirocycles so challenging?

A1: The primary challenge lies in the steric hindrance imposed by the spirocyclic core. This bulkiness can impede several key steps in the catalytic cycle of common cross-coupling reactions like Buchwald-Hartwig, Suzuki, and Sonogashira reactions. Specifically, steric clash can:

  • Hinder Oxidative Addition: The approach of the palladium catalyst to the aryl halide can be sterically blocked.

  • Impede Ligand Association/Dissociation: The bulky azaspirocycle can affect the coordination of the necessary phosphine ligands to the metal center.

  • Slow Down Reductive Elimination: The final step of the catalytic cycle, where the new bond is formed and the product is released, can be significantly slowed by steric repulsion between the coupling partners on the metal center.[3]

Q2: What are the most critical parameters to consider when optimizing these reactions?

A2: For hindered substrates like azaspirocycles, the "usual" reaction conditions often fail. The most critical parameters to screen are:

  • Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are generally required to promote both oxidative addition and reductive elimination.[3]

  • Base: The strength and solubility of the base are crucial, particularly in C-N couplings. Strong, non-coordinating bases are often necessary.[4]

  • Solvent: The solvent can influence the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents or non-polar aromatic solvents are commonly used.

  • Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier associated with hindered substrates.

Q3: Are there alternatives to palladium catalysis for coupling hindered azaspirocycles?

A3: Yes, while palladium is the most common catalyst, copper-catalyzed C-N coupling reactions (Ullmann-type reactions) can be a viable alternative, especially for N-arylation.[5] Recent developments have identified ligands that can facilitate the coupling of sterically hindered partners under milder conditions than traditional Ullmann chemistry.

II. Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during the coupling of hindered azaspirocycles.

A. Buchwald-Hartwig Amination

Problem 1: Low to no conversion of the starting aryl halide.

Possible CauseTroubleshooting Steps & Rationale
Inactive Catalyst Use a Pre-catalyst: Instead of generating the Pd(0) catalyst in situ from sources like Pd(OAc)₂, use a well-defined pre-catalyst (e.g., a palladacycle). This ensures a more reliable and consistent generation of the active catalytic species.[6] • Check Ligand Integrity: Ensure the phosphine ligand is not oxidized. Use fresh, high-quality ligands stored under an inert atmosphere.
Inefficient Oxidative Addition Switch to a Bulkier, Electron-Rich Ligand: For hindered aryl halides and azaspirocycles, ligands like Buchwald's biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) are often essential. Their steric bulk promotes the formation of a monoligated palladium species, which is more active in oxidative addition.[3][7] • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.
Inappropriate Base Use a Stronger, Non-nucleophilic Base: In non-polar solvents like toluene, a strong, anionic base such as NaOt-Bu or LHMDS is often required to deprotonate the amine-palladium complex.[4][6] Weaker carbonate or phosphate bases may be insufficient. • Consider Base Solubility: Ensure the chosen base has some solubility in the reaction solvent. In some cases, using a soluble organic base like DBU can be beneficial, although it may be less effective at promoting the key deprotonation step.[8]

Problem 2: Significant formation of hydrodehalogenation byproduct.

Possible CauseTroubleshooting Steps & Rationale
β-Hydride Elimination Choose a Ligand that Favors Reductive Elimination: Some bulky biarylphosphine ligands are designed to create a steric environment around the palladium center that favors reductive elimination over β-hydride elimination.[3] • Modify the Azaspirocycle (if possible): If the azaspirocycle has β-hydrogens, this side reaction is more likely. If the synthetic route allows, modifying the substitution pattern on the azaspirocycle can mitigate this issue.
Reaction with Solvent or Base Use an Anhydrous, Aprotic Solvent: Solvents with acidic protons can contribute to hydrodehalogenation. Ensure the solvent is thoroughly dried. • Screen Different Bases: The choice of base can influence the rate of this side reaction. Experiment with different strong bases.
B. Suzuki-Miyaura Coupling

Problem 1: Low yield of the desired C-C coupled product.

Possible CauseTroubleshooting Steps & Rationale
Slow Transmetalation Use a Stronger Base: For hindered boronic acids or esters, a strong base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the formation of the more nucleophilic boronate species, which is crucial for transmetalation.[9][10] • Add Water as a Co-solvent: In many cases, a small amount of water can accelerate transmetalation by hydrolyzing the boronic ester and aiding in the solubility of the base.[11]
Decomposition of Boronic Acid/Ester Use a Diethanolamine Adduct: Sterically hindered boronic acids can be prone to decomposition. Converting the boronic acid to a more stable diethanolamine adduct can prevent degradation and improve reaction outcomes.[9] • Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable and can be used in a controlled, slow-release manner, which can be beneficial for challenging couplings.
Inefficient Reductive Elimination Employ Bulky, Electron-Rich Ligands: Similar to the Buchwald-Hartwig reaction, ligands like XPhos, SPhos, or RuPhos can accelerate the final reductive elimination step, which is often slow for sterically congested substrates.[11]
C. Sonogashira Coupling

Problem 1: No reaction or formation of Glaser-Hay homocoupling byproduct.

Possible CauseTroubleshooting Steps & Rationale
Inactive Catalyst System Ensure Anhydrous and Anaerobic Conditions: Traditional Sonogashira couplings are sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.[12] • Use a More Robust Catalyst System: Consider using a pre-formed palladium catalyst and a high-quality source of Cu(I) cocatalyst.
Dominant Homocoupling Switch to a Copper-Free Protocol: The Glaser-Hay homocoupling of the terminal alkyne is a common side reaction and is catalyzed by the copper cocatalyst. If this is a major issue, switching to a copper-free Sonogashira protocol is the most effective solution.[13] These conditions often require a different ligand and base combination. • Slow Addition of the Alkyne: If a copper-catalyzed system is used, adding the alkyne slowly to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling.
Poor Reactivity of Aryl Halide Increase Temperature: Hindered aryl halides often require higher temperatures for the oxidative addition step to proceed at a reasonable rate.[14] • Use a More Reactive Halide: If possible, use an aryl iodide instead of a bromide or chloride, as the C-I bond is weaker and more susceptible to oxidative addition.[13]

III. Experimental Protocols & Data

This section provides generalized protocols and comparative data to guide your experimental design.

A. Protocol: Buchwald-Hartwig Amination of a Hindered Azaspirocycle

Materials:

  • Hindered azaspirocycle (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • XPhos ligand (if not using a pre-catalyst with the ligand, 1.2-6 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.5 M)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium pre-catalyst, aryl bromide, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the hindered azaspirocycle via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Comparative Data: Ligand Screening for a Challenging C-N Coupling

The following table provides a comparison of common ligands for the Buchwald-Hartwig amination of a challenging heterocyclic substrate, which can serve as a starting point for the optimization of hindered azaspirocycle couplings.

LigandDescriptionApplication Notes for Hindered Substrates
XPhos A bulky, electron-rich biarylphosphine ligand.A go-to ligand for many challenging C-N couplings, including those with hindered partners. Often provides good yields where other ligands fail.[7]
RuPhos Similar to XPhos with diisopropoxy substitution, offering different steric and electronic properties.Particularly effective for sterically demanding couplings and the amination of N-heterocycles.[7]
BrettPhos Highly hindered and electron-rich, often successful for the most challenging substrates.Especially useful for the amination of five-membered heterocycles and other electron-rich systems.[7]
SPhos Another effective biarylphosphine ligand with a broad application range.A good general-purpose ligand for C-N bond formation with a variety of aryl halides.[7]
BINAP A classic bidentate phosphine ligand.Can be effective, but often superseded by more modern monophosphine ligands for challenging, hindered substrates.[3]
C. Protocol: Suzuki-Miyaura Coupling with a Hindered Azaspirocyclic Boronic Ester

Materials:

  • Hindered azaspirocyclic boronic ester (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 10:1)

Procedure:

  • In a reaction vial, combine the aryl halide, hindered azaspirocyclic boronic ester, and potassium phosphate.

  • Under an inert atmosphere, add the palladium pre-catalyst.

  • Add the degassed solvent system via syringe.

  • Stir the mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify the product by flash column chromatography.

IV. Mechanistic Insights & Visualizations

Understanding the catalytic cycle is key to effective troubleshooting. The following diagrams, rendered in Graphviz DOT language, illustrate the key steps and the impact of steric hindrance.

A. Buchwald-Hartwig Catalytic Cycle with a Hindered Azaspirocycle

Buchwald_Hartwig cluster_cycle Catalytic Cycle cluster_challenge Steric Hindrance Challenges Pd(0)L Pd(0)L Ox-Add L-Pd(II)(Ar)(X) Pd(0)L->Ox-Add Ar-X Amine_Coord [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Ox-Add->Amine_Coord Hindered Azaspirocycle (R₂NH) Challenge1 Slow Oxidative Addition Ox-Add->Challenge1 Deprotonation L-Pd(II)(Ar)(NR₂) Amine_Coord->Deprotonation Base Red-Elim Product (Ar-NR₂) Deprotonation->Red-Elim Reductive Elimination (Slow Step) Challenge2 Slow Reductive Elimination Deprotonation->Challenge2 Red-Elim->Pd(0)L Regeneration

Caption: Buchwald-Hartwig cycle for hindered azaspirocycles.

B. Troubleshooting Logic for Failed C-N Coupling

Troubleshooting_CN_Coupling Start Low/No C-N Coupling Product Check_Catalyst Is the catalyst active? (Use pre-catalyst) Start->Check_Catalyst Check_Catalyst->Start No, replace Check_Ligand Is the ligand appropriate? (Bulky, electron-rich) Check_Catalyst->Check_Ligand Yes Check_Ligand->Start No, replace Check_Base Is the base strong enough? (e.g., NaOt-Bu) Check_Ligand->Check_Base Yes Check_Base->Start No, replace Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Check_Temp->Start No, increase Side_Product Hydrodehalogenation observed? Check_Temp->Side_Product Yes Optimize_Ligand_Base Screen alternative bulky ligands and strong bases Side_Product->Optimize_Ligand_Base Yes Success Successful Coupling Side_Product->Success No, continue optimization Optimize_Ligand_Base->Success

Caption: Troubleshooting flowchart for C-N coupling reactions.

V. References

  • Convergent Azaspirocyclization of Bromoarenes with N- Tosylhydrazones by a Palladium Catalyst. ChemRxiv. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ResearchGate. [Link]

  • Convergent Azaspirocyclization of Bromoarenes with N‑Tosylhydrazones by a Palladium Catalyst. ACS Figshare. [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. [Link]

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. PMC. [Link]

  • General mechanism of palladium-catalyzed Heck cross-coupling reaction. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. [Link]

  • Copper‐Catalyzed Aza‐Sonogashira Cross‐Coupling To Form Ynimines: Development and Application to the Synthesis of Heterocycles. PMC. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Optimization of Suzuki Reaction conditions. a. ResearchGate. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

Sources

Technical Support Center: Stability and Handling of Trifluoroacetate (TFA) Salts in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the TFA Counter-ion

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with active pharmaceutical ingredients (APIs), particularly synthetic peptides, formulated as trifluoroacetate (TFA) salts.

Trifluoroacetic acid is indispensable in modern synthetic chemistry, especially in solid-phase peptide synthesis (SPPS), where it is used as a cleavage agent and a chromatographic modifier.[1][2][3] Its use inevitably results in the final product being isolated as a TFA salt, where the trifluoroacetate anion (CF₃COO⁻) acts as a counter-ion to protonated species, such as the N-terminus or basic amino acid residues (Lys, Arg, His) in a peptide.[1][4][5]

While TFA provides excellent solubility and purification profiles, its presence can introduce significant variability and artifacts into downstream experiments. This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you understand, identify, and manage the stability and compatibility issues of TFA salts in solution.

Frequently Asked Questions (FAQs)

Section 1: Fundamentals of TFA Salts

Q1: Why is my compound a TFA salt? A1: Your compound, most likely a synthetic peptide or a small molecule with basic functional groups, was likely purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a mobile phase containing trifluoroacetic acid (TFA).[2][3] TFA serves two key roles:

  • Acid Modifier: It maintains a low pH (~2), ensuring that acidic residues (Asp, Glu) are protonated and basic residues (Lys, Arg, His) carry a positive charge, which leads to consistent retention times.[6]

  • Ion-Pairing Agent: The TFA anion forms a transient ion pair with positively charged sites on your molecule. This complex is more hydrophobic than the molecule alone, enhancing its interaction with the C18 stationary phase and leading to sharper, more resolved peaks.[6][7]

During lyophilization (freeze-drying), the volatile, unbound TFA is removed, but the ionically bound trifluoroacetate anions remain, forming the TFA salt of your compound.[1][8]

Q2: Is the trifluoroacetate ion itself unstable in solution? A2: No, the trifluoroacetate anion is exceptionally stable. The strong carbon-fluorine bonds make it highly resistant to chemical and biological degradation.[9] It persists in aqueous environments and is not readily metabolized.[9][10] The "stability issues" associated with TFA salts almost always refer to the instability of the active molecule (e.g., peptide) or its behavior in solution due to the presence of the TFA counter-ion, not the degradation of the counter-ion itself.

Section 2: Experimental & Analytical Issues

Q3: My biological assay is giving inconsistent or unexpected results. Could residual TFA be the cause? A3: Absolutely. This is one of the most common reasons for TFA removal. Residual TFA can cause a range of artifacts:

  • Direct Cytotoxicity: TFA can be toxic to cell cultures. For example, it has been shown to inhibit the proliferation of some cell types even at nanomolar concentrations, while promoting the growth of others at millimolar levels.[1][2][11]

  • Altered pH: As a strong acid (pKa ~0.2-0.5), residual TFA can lower the pH of your assay medium, affecting cell health and protein function.[9]

  • Receptor Modulation: TFA has been reported to act as an allosteric modulator on certain receptors, such as the glycine receptor, potentially leading to false positive or negative signals.[1]

  • Structural Changes: The presence of different counter-ions can alter a peptide's secondary structure and hydrogen-bonding network, which can impact its biological activity.[4][12]

Q4: I'm seeing poor signal (ion suppression) in my LC-MS analysis. Is TFA to blame? A4: Yes, TFA is a notorious cause of ion suppression in positive-ion electrospray ionization mass spectrometry (ESI-MS).[6][13] The trifluoroacetate anion has a very high affinity for positively charged analytes. In the gas phase of the ESI source, it forms a stable, neutral ion pair with your analyte. This neutral complex cannot be detected by the mass spectrometer, effectively reducing the signal of your target molecule.[6][14] For MS-sensitive applications, it is highly recommended to use an MS-friendly modifier like formic acid or to exchange the TFA counter-ion beforehand.[14][15]

Q5: My FT-IR spectrum has a large, interfering peak around 1670 cm⁻¹. What is it? A5: That peak is characteristic of the trifluoroacetate anion.[8] Unfortunately, it directly overlaps with the amide I band (1600-1700 cm⁻¹) which is critical for analyzing the secondary structure (α-helix, β-sheet) of peptides and proteins.[8][12] This interference makes accurate structural characterization by FT-IR impossible without first removing the TFA counter-ion.[8][16]

Section 3: Storage and Solution Stability

Q6: What is the best way to store my TFA salt compound? A6: Storage conditions are critical for long-term stability.

  • As a Lyophilized Powder: Store at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant.[17][18][19] Moisture greatly reduces the long-term stability of lyophilized peptides.[19] Before opening, always allow the vial to warm to room temperature in a desiccator to prevent water condensation onto the powder.[19]

  • In Solution: Preparing stock solutions is convenient but introduces stability risks. If you must store your compound in solution, follow these guidelines:

    • Use a sterile, appropriate buffer, ideally at a pH of 5-6.[17]

    • A study on peptide stability found that a 0.1% TFA solution at temperatures between 4°C and -80°C appeared to slow peptide degradation over time.[20]

    • Create single-use aliquots to avoid repeated freeze-thaw cycles, which are highly detrimental.[17][18]

    • For long-term solution storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.[17]

Q7: Can the TFA salt form accelerate the degradation of my peptide in solution? A7: The relationship is complex. While TFA itself is stable, the low pH environment it creates can promote acid-catalyzed hydrolysis, particularly at labile sites like Asp-Pro bonds in peptides. Although degradation in aqueous acidic solutions has been reported, some studies suggest that storing peptides in 0.1% TFA can actually slow down other degradation pathways compared to pure water, possibly by preventing microbial growth or other reactions.[3][20] The net effect is highly sequence-dependent. The best practice is to perform a stability study on your specific molecule if long-term storage in solution is required.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no cell viability in a cell-based assay. 1. Direct cytotoxicity of the TFA counter-ion.[2][11] 2. The pH of the final assay solution is too low due to residual TFA.1. Exchange the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride (HCl). See Protocol 1 & 2 . 2. Ensure the final concentration of the compound is low enough that the TFA contribution is negligible. 3. Verify the pH of your final assay medium after adding the compound.
Poor reproducibility between experimental batches. 1. The amount of TFA can vary from batch to batch (typically 10-40% by weight), affecting the accurate weight of the active compound.[21] 2. Degradation of the compound during storage.1. For critical applications, perform peptide quantification (e.g., via amino acid analysis or UV-Vis at 280 nm) to determine the exact peptide content. 2. Review storage procedures. Ensure the compound is stored as a dry powder at -20°C or below and that solutions are properly aliquoted and stored.[17][22]
Analyte peak is tailing or has a poor shape in RP-HPLC. 1. Insufficient ion-pairing agent in the mobile phase. 2. Secondary interactions with the column stationary phase.1. Ensure your mobile phase contains at least 0.1% TFA to maintain good peak shape.[6][7] 2. If you cannot use TFA (e.g., for LC-MS), switch to an MS-friendly alternative like 0.1% formic acid, but be aware that peak shape may be compromised.[15]
Compound precipitates when diluted into aqueous buffer. 1. The compound has low intrinsic solubility at the buffer's pH. 2. The salt form has changed, impacting solubility.1. First, dissolve the compound in a minimal amount of an appropriate organic solvent (like DMSO) before performing a stepwise dilution into the aqueous buffer.[23] 2. Consider that different salt forms (TFA vs. HCl vs. Acetate) can have significantly different solubility profiles.[24]

Visual Logic & Workflows

Diagram 1: Decision Tree for Handling TFA Salts

This diagram helps you decide whether TFA removal is necessary for your application.

TFADecisionTree cluster_analytical Analytical Chemistry cluster_biological Biological Assays start Start: You have a compound as a TFA salt q1 What is your application? start->q1 q2 Using Mass Spectrometry? q1->q2 Analytical bio_assay In Vitro / In Vivo / Cell Culture q1->bio_assay Biological q3 Using FT-IR for secondary structure? q2->q3 No action_remove Action: Remove/Exchange TFA (See Protocols 1 & 2) q2->action_remove Yes (Ion Suppression) rphplc Standard RP-HPLC with UV detection q3->rphplc No q3->action_remove Yes (Amide I Overlap) action_proceed Action: Proceed with caution. TFA is likely acceptable. rphplc->action_proceed bio_assay->action_remove

Caption: Decision tree for managing TFA counter-ions based on the experimental application.

Diagram 2: Workflow for TFA Removal via HCl Exchange

This diagram outlines the key steps of the most common TFA removal protocol.

HCl_Exchange_Workflow start Start: Lyophilized Peptide-TFA Salt dissolve 1. Dissolve Peptide in Water or Buffer (e.g., 1 mg/mL) start->dissolve add_hcl 2. Add 100 mM HCl Stock to a final conc. of 2-10 mM dissolve->add_hcl incubate 3. Incubate at Room Temp (1-5 minutes) add_hcl->incubate freeze 4. Flash Freeze (Liquid Nitrogen) incubate->freeze lyophilize 5. Lyophilize Overnight freeze->lyophilize check Cycle Complete. Repeat 2-3 times? lyophilize->check check->dissolve Yes (Recommended) end Finish: Lyophilized Peptide-HCl Salt check->end No

Caption: Step-by-step workflow for the HCl exchange and lyophilization protocol.

Experimental Protocols

Protocol 1: TFA Removal via HCl Exchange and Lyophilization

Principle: This method relies on displacing the trifluoroacetate anion with a chloride ion from a stronger acid (HCl, pKa ≈ -7) than TFA (pKa ≈ 0.2). The displaced trifluoroacetic acid is volatile and is subsequently removed by lyophilization.[8] This is the most common and straightforward method for creating a peptide-HCl salt.

Materials:

  • Peptide-TFA salt

  • High-purity water (e.g., Milli-Q) or a suitable buffer (e.g., 50 mM phosphate, 100 mM NaCl)[4]

  • 100 mM HCl stock solution, high purity

  • Lyophilizer (freeze-dryer)

  • Liquid nitrogen

Procedure:

  • Dissolution: Dissolve the peptide-TFA salt in high-purity water at a concentration of approximately 1 mg/mL.[4] If solubility is an issue, a phosphate buffer can be used.[4]

  • Acidification: Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[4][25] Causality Note: Using less than 2 mM HCl may lead to incomplete TFA exchange, while concentrations above 10 mM increase the risk of peptide degradation.[4][25]

  • Incubation: Let the solution stand at room temperature for at least 1 minute to allow for complete ion exchange.[4][26]

  • Freezing: Flash-freeze the solution in a suitable container using liquid nitrogen.[4][26] Causality Note: Rapid freezing creates small ice crystals, resulting in a finer powder post-lyophilization that is easier to redissolve.

  • Lyophilization: Lyophilize the frozen sample overnight or until all the solvent is removed and a dry, fluffy powder remains.[4][26]

  • Repeat (Self-Validation): For complete TFA removal, this process must be repeated. Re-dissolve the lyophilized powder in the same starting volume of water/buffer and repeat steps 2 through 5 at least two more times (for a total of three cycles).[4]

  • Final Product: After the final lyophilization, the peptide is in its hydrochloride salt form. It can be re-dissolved in the desired buffer for your experiment.[4]

Protocol 2: TFA Removal via Anion Exchange Chromatography

Principle: This method physically separates the positively charged peptide from the negatively charged TFA counter-ion using an anion exchange resin. The peptide is then eluted as a different salt (e.g., acetate). This method is particularly useful for peptides that may be sensitive to the highly acidic conditions of the HCl exchange protocol.

Materials:

  • Peptide-TFA salt

  • Strong anion exchange resin (e.g., Dowex, AG1-X8)

  • 1 M Sodium Acetate solution

  • High-purity water

Procedure:

  • Column Preparation: Prepare a small column with the anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in your sample.[27]

  • Resin Activation/Equilibration: a. Elute the column with 1 M Sodium Acetate solution to charge the resin with acetate ions.[26] b. Wash the column thoroughly with high-purity water until the eluate is at a neutral pH to remove all excess sodium acetate.[26][27]

  • Sample Loading: Dissolve the peptide-TFA salt in a minimal amount of high-purity water and apply it slowly to the top of the prepared column.[26]

  • Elution & Collection (Self-Validation): a. Elute the column with high-purity water.[26][27] b. The positively charged peptide will not bind to the anion exchange resin and will elute from the column. The trifluoroacetate anions will displace the acetate ions on the resin and become bound. c. Collect fractions and monitor the peptide concentration using UV absorbance at 280 nm (if Trp/Tyr are present) or 220 nm.

  • Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the final peptide as an acetate salt.[26][27]

References

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Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is relentless. Spirocyclic systems, in particular, have garnered significant attention for their ability to orient substituents in well-defined vectors, thus enhancing target selectivity and optimizing drug-like properties. Among these, 1-Oxa-6-azaspiro[3.4]octane stands out as a versatile building block, combining the favorable attributes of both an oxetane and a pyrrolidine ring. This guide provides an in-depth analysis of the ¹H NMR spectroscopic features of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate, a common salt form of this valuable scaffold.

Given the novelty of this specific salt, this guide presents a detailed, predicted ¹H NMR spectrum based on established principles and data from analogous structures. This predictive analysis is then critically compared with experimental data from structurally related spirocycles, namely derivatives of 2,6-diazaspiro[3.4]octane. This comparative approach offers researchers a robust framework for the identification and characterization of this and similar spirocyclic systems, ensuring confidence in their synthetic and drug development endeavors.

The Structural Uniqueness of 1-Oxa-6-azaspiro[3.4]octane

The 1-Oxa-6-azaspiro[3.4]octane core is a fascinating conjunction of two distinct heterocyclic rings, an oxetane and a pyrrolidine, sharing a single carbon atom (the spirocenter). This arrangement imparts a rigid, three-dimensional structure that is highly desirable in medicinal chemistry. The trifluoroacetate counterion is frequently employed to improve the handling and solubility of amine-containing compounds. From a ¹H NMR perspective, this unique architecture gives rise to a distinct pattern of chemical shifts and coupling constants, which, when correctly interpreted, can serve as a definitive fingerprint of the molecule.

Predicted ¹H NMR Spectral Characteristics of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate

The following table outlines the predicted ¹H NMR chemical shifts (δ) and multiplicities for 1-Oxa-6-azaspiro[3.4]octane in a typical NMR solvent such as CDCl₃. These predictions are derived from the known chemical shift ranges of oxetane and pyrrolidine rings, taking into account the inductive effects of the heteroatoms and the conformational rigidity of the spirocyclic system. The proton numbering is as indicated in the accompanying structure.

Predicted ¹H NMR Data for 1-Oxa-6-azaspiro[3.4]octane

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H2, H4~ 4.7 - 4.9TripletProtons on the oxetane ring adjacent to the oxygen atom are significantly deshielded. They are expected to appear as a triplet due to coupling with the H3 protons.
H3~ 2.7 - 2.9QuintetProtons on the oxetane ring adjacent to the spirocenter. They will be coupled to both H2 and H4 protons, resulting in a more complex multiplet, likely a quintet.
H5, H8~ 3.3 - 3.5TripletProtons on the pyrrolidine ring adjacent to the nitrogen atom. In the trifluoroacetate salt, the nitrogen is protonated, leading to deshielding. Coupling with the H4 protons will result in a triplet.
H7~ 2.2 - 2.4MultipletProtons on the pyrrolidine ring adjacent to the spirocenter. Their chemical shift will be influenced by both the nitrogen and the spirocyclic strain.
NH₂⁺Broad singletBroad SingletThe acidic protons on the nitrogen will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectrum and for routine characterization, the following detailed protocol for acquiring a high-quality ¹H NMR spectrum is recommended.

Materials:

  • 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate.

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-15 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants.

Comparative Analysis with Structurally Related Spirocycles

To ground our predictive analysis in experimental evidence, we will now compare the expected spectral features of 1-Oxa-6-azaspiro[3.4]octane with the reported ¹H NMR data for derivatives of 2,6-diazaspiro[3.4]octane.[1][2] This comparison is particularly insightful as it substitutes the oxetane ring with another nitrogen-containing ring, allowing us to discern the specific influence of the oxygen atom on the chemical shifts of the spirocyclic core.

¹H NMR Data for Comparator Spirocyclic Compounds

CompoundProtonChemical Shift (δ, ppm)Multiplicity
2-tert-Butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane Protons on azetidine ring (adjacent to N-Boc)3.91Doublet of doublets
Protons on pyrrolidine ring (adjacent to N-benzyl)3.69Quartet
Other ring protons3.57 - 3.41, 2.04 - 1.86Multiplets
2-tert-Butoxycarbonyl-8-(1-benzyl-5-methyl-1H-imidazol-2-yl)-6-methyl-2,6-diazaspiro[3.4]octane Protons on azetidine ring (adjacent to N-Boc)4.00, 3.89Doublets
Protons on pyrrolidine ring (adjacent to N-methyl)3.60, 3.41, 3.18-3.10, 3.06, 2.82-2.70Doublets and Multiplets
Methyl group on nitrogen2.39Singlet

Key Comparative Insights:

  • Influence of the Oxygen Atom: The most significant difference is the expected downfield shift of the protons adjacent to the oxygen in the oxetane ring (H2, H4) of our target compound (~4.7-4.9 ppm) compared to the protons adjacent to the nitrogen in the azetidine ring of the diaza-analogs (~3.9-4.0 ppm). This is a direct consequence of the higher electronegativity of oxygen compared to nitrogen.

  • Effect of Substituents: The experimental data for the 2,6-diazaspiro[3.4]octane derivatives clearly show the influence of the N-substituents (Boc, benzyl, methyl) on the chemical shifts of the adjacent protons. This highlights the importance of considering the electronic and steric effects of substituents when analyzing the spectra of such spirocycles.

  • Spirocenter Proximity: Protons on the carbon atoms adjacent to the spirocenter in both classes of compounds exhibit complex multiplets in the upfield region, reflecting the rigid conformational environment and geminal/vicinal couplings.

Visualizing the Workflow and Structural Relationships

To further clarify the experimental process and the structural comparisons, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal analyze Analyze Spectrum phase_cal->analyze report report analyze->report Final Report

Caption: Experimental workflow for ¹H NMR analysis.

structural_comparison cluster_target Target Compound cluster_comparators Comparator Compounds cluster_analysis Comparative Analysis Points target 1-Oxa-6-azaspiro[3.4]octane (Predicted Spectrum) comp1 2-Oxa-6-azaspiro[3.4]octane (Positional Isomer) target->comp1 Positional Isomerism (Different heteroatom position) comp2 2,6-Diazaspiro[3.4]octane (Structural Analog) target->comp2 Structural Analogy (O vs. NH in one ring) point2 Influence of Spiro-fusion target->point2 point1 Effect of Oxygen vs. Nitrogen comp1->point1 comp1->point2 comp2->point1 comp2->point2 point3 Substituent Effects comp2->point3

Caption: Structural relationships and comparative analysis.

Conclusion

The ¹H NMR analysis of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate, while currently based on a predictive model, provides a powerful tool for the structural elucidation of this important synthetic building block. By understanding the fundamental principles that govern the chemical shifts and coupling patterns of its constituent oxetane and pyrrolidine rings, and by drawing insightful comparisons with experimentally characterized analogs like 2,6-diazaspiro[3.4]octane derivatives, researchers can confidently identify and characterize this and related spirocyclic systems. This guide serves as a comprehensive resource for scientists and drug development professionals, enabling the accelerated discovery and development of novel therapeutics based on this promising molecular scaffold.

References

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Institutes of Health. [Link]

Sources

A Comparative Guide to the ¹³C NMR Characterization of the 1-Oxa-6-azaspiro[3.4]octane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of the 1-Oxa-6-azaspiro[3.4]octane scaffold. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Introduction: The Rising Importance of Spirocyclic Scaffolds

The 1-Oxa-6-azaspiro[3.4]octane motif, a unique bicyclic structure featuring a spiro-fused oxetane and pyrrolidine ring, has garnered significant interest in medicinal chemistry.[1] Its rigid, three-dimensional architecture offers a compelling alternative to traditional flat aromatic rings, providing novel vectors for exploring chemical space in drug discovery.[2] Given that function follows form, the unambiguous confirmation of this scaffold's carbon framework is a critical first step in the development of new chemical entities. While several analytical techniques can provide structural information, ¹³C NMR spectroscopy, complemented by advanced pulse sequences, remains the gold standard for defining the carbon skeleton with atomic-level precision.

Pillar 1: Foundational ¹³C NMR Analysis

Standard proton-decoupled ¹³C NMR spectroscopy is the primary tool for visualizing a molecule's carbon backbone. Each magnetically non-equivalent carbon atom produces a distinct signal, and its chemical shift (δ), measured in parts per million (ppm), is highly sensitive to its local electronic environment.[3][4]

For the 1-Oxa-6-azaspiro[3.4]octane scaffold, the chemical shifts are primarily influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the inherent ring strain of the four-membered oxetane.

Predicted ¹³C NMR Chemical Shifts

The expected chemical shifts for the 1-Oxa-6-azaspiro[3.4]octane scaffold can be predicted by analyzing its constituent rings—oxetane and pyrrolidine.

  • Oxetane Ring Carbons (C2, C4, C5): The carbons directly bonded to the highly electronegative oxygen atom (C2 and C4) are significantly deshielded, causing their signals to appear downfield. The C-2 carbon of a simple oxetane ring typically appears around 60-70 ppm.[5] The spiro carbon (C5), being a quaternary center, will have a unique shift influenced by both ring systems.

  • Pyrrolidine Ring Carbons (C7, C8, C5): The carbons adjacent to the nitrogen atom (C7) are also deshielded, though to a lesser extent than those next to oxygen. Typical chemical shifts for these carbons in a pyrrolidine ring are in the 45-60 ppm range.[6][7] The C8 carbons, being further from the heteroatom, will appear more upfield.

The following diagram illustrates the relationship between carbon position and expected chemical shift regions.

Caption: Predicted ¹³C NMR chemical shift regions for the 1-Oxa-6-azaspiro[3.4]octane scaffold.

Table 1: Summary of Predicted ¹³C NMR Chemical Shifts and DEPT-135 Results

Carbon AtomEnvironmentPredicted δ (ppm)Expected DEPT-135 Signal
C2, C4CH₂ (alpha to O)70 – 85Negative
C5C (Spiro, Quaternary)60 – 75Absent
C7CH₂ (alpha to N)45 – 60Negative
C8CH₂ (beta to N)25 – 35Negative

Pillar 2: Self-Validating Experimental Protocols

Achieving trustworthy and reproducible data hinges on a meticulously executed experimental protocol. The following steps ensure high-quality spectral acquisition.

Detailed Protocol for ¹³C NMR Spectrum Acquisition
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the 1-Oxa-6-azaspiro[3.4]octane sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Causality Note: The choice of solvent is critical, as solvent-solute interactions can influence chemical shifts.[8][9][10] Chloroform-d (CDCl₃) is a common starting point for many organic molecules, while DMSO-d₆ is used for less soluble compounds.

    • Ensure the solution is clear and free of particulate matter. Filter if necessary.

  • Instrument Setup & Calibration (400 MHz Spectrometer Example):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~5 minutes).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Reference the spectrum using the residual solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

  • Acquisition of Standard ¹³C Spectrum:

    • Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover the expected range of organic carbons (~0-220 ppm).

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. Causality Note: The low natural abundance of the ¹³C isotope (1.1%) necessitates signal averaging over many scans.[3]

  • Acquisition of DEPT Spectra:

    • Run DEPT-90 and DEPT-135 experiments.[11][12][13] These experiments use polarization transfer from ¹H to ¹³C to enhance the signal and provide information about the number of attached protons.

    • DEPT-90: This sequence displays signals only for CH (methine) carbons.

    • DEPT-135: This sequence shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.[14] Quaternary carbons are absent in both DEPT spectra.[3]

    • Trustworthiness Check: For the 1-Oxa-6-azaspiro[3.4]octane scaffold, the DEPT-90 spectrum should be empty (no CH groups). The DEPT-135 spectrum should show four negative signals corresponding to the four CH₂ groups. The quaternary spiro carbon (C5) will be present in the standard ¹³C spectrum but absent from both DEPT spectra, confirming its assignment.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Carefully phase the spectra and apply baseline correction to ensure accurate integration and peak picking.

Pillar 3: Authoritative Grounding with Advanced 2D NMR

While 1D ¹³C and DEPT spectra provide a strong foundation, unambiguous assignment, especially of the spiro-carbon, requires two-dimensional (2D) NMR techniques.[15][16][17] These experiments correlate signals from different nuclei, providing definitive connectivity information.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Correlation): This experiment correlates each carbon atom with its directly attached proton(s). It creates a 2D map showing which proton signal corresponds to which carbon signal, confirming the C-H one-bond connections.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating complex structures. It reveals correlations between carbons and protons that are two or three bonds apart.[18] For the 1-Oxa-6-azaspiro[3.4]octane, an HMBC experiment would show correlations from the protons on C7 to the spiro-carbon C5, and from the protons on C2 and C4 to C5, definitively proving the spirocyclic connectivity.

The following workflow diagram illustrates a comprehensive and self-validating approach to characterization.

A Acquire Standard ¹³C Spectrum F Identify All Carbon Signals A->F B Acquire DEPT-90 & DEPT-135 G Determine Multiplicity (CH, CH₂, CH₃, Cq) B->G C Acquire ¹H Spectrum H Assign C-H One-Bond Correlations C->H D Acquire 2D HSQC Spectrum D->H E Acquire 2D HMBC Spectrum I Assign C-H Long-Range Correlations (2-3 bonds) E->I F->G G->H H->I J Confirm Spiro-Connectivity & Quaternary Carbon Assignment I->J K Final Structure Validation J->K

Caption: Comprehensive NMR workflow for unambiguous structural validation.

Comparative Analysis with Alternative Techniques

While NMR is paramount, a multi-faceted analytical approach provides the most robust characterization. The performance of ¹³C NMR is best understood in comparison to its alternatives.

Table 2: Comparison of Analytical Techniques for Scaffold Characterization

TechniqueInformation ProvidedStrengthsLimitations for this Scaffold
¹³C NMR Spectroscopy Complete carbon framework, chemical environment of each carbon, connectivity (with 2D).Definitive for carbon skeleton elucidation; non-destructive.Lower sensitivity requires more sample/time; provides no mass information.
Mass Spectrometry (MS) High-resolution mass-to-charge ratio, confirming molecular formula.[19]Extremely sensitive; provides exact molecular weight.Provides no information on atom connectivity or stereochemistry; cannot distinguish isomers.
Infrared (IR) Spectroscopy Presence of functional groups (C-O, C-N, N-H).[19]Fast, simple, and requires minimal sample.Provides no information about the carbon skeleton; signals can be broad and non-specific.
X-Ray Crystallography Precise 3D atomic coordinates in the solid state.The absolute, definitive structure.Requires a suitable single crystal, which can be difficult or impossible to grow; not applicable to non-crystalline materials.

Conclusion

For the structural characterization of the 1-Oxa-6-azaspiro[3.4]octane scaffold, ¹³C NMR spectroscopy, when integrated with DEPT and 2D correlation experiments like HSQC and HMBC, provides an unparalleled level of detail regarding the carbon framework. This suite of NMR techniques offers a self-validating system that confirms not only the presence and electronic environment of each carbon but also their precise connectivity, including the critical quaternary spiro center. While techniques like Mass Spectrometry and IR Spectroscopy are essential for confirming molecular formula and functional groups, respectively, they cannot replace the detailed structural map provided by NMR. Therefore, a comprehensive NMR analysis should be considered the cornerstone for the authoritative characterization of this important medicinal chemistry scaffold.

References

  • Semantic Scholar. (2020). Chemical Space Exploration of Oxetanes.
  • Filo. (2025). What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 carbon of oxetane, an oxygen-containing saturated heterocycle?.
  • Oriental Journal of Chemistry. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles.
  • ChemicalBook. Pyrrolidine(123-75-1) 13C NMR spectrum.
  • Benchchem. 1-Oxa-6-azaspiro[3.4]octane | 130906-06-8.
  • Taylor & Francis Online. MOLECULAR STRUCTURE OF HETEROCYCLES. V. SOLVENT EFFECTS ON THE 17O NMR CHEMICAL SHIFTS OF 5-TRICHLOROMETHYL-5-HYDROXY-4, 5-DIHYDROISOXAZOLES†.
  • MDPI. (2018). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids.
  • ChemicalBook. 1-Methylpyrrolidine(120-94-5) 13C NMR spectrum.
  • SciELO. Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles.
  • ResearchGate. (2025). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles.
  • ResearchGate. (2018). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)....
  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
  • SpectraBase. Pyrrolidine, 1-(1-oxo-10,13-octadecadienyl)- - Optional[13C NMR] - Chemical.
  • Semantic Scholar. (2017). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ResearchGate. (2013). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • University of Oxford. 13C NMR Spectroscopy.
  • Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes.
  • MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Chemistry Steps. DEPT NMR: Signals and Problem Solving.
  • University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra.
  • University of California, San Diego. 2D NMR FOR THE CHEMIST.
  • University of Minnesota. (2008). Varian NMR Instructions - 2D.
  • NIH. (2025). One-pot three-component synthesis of azaspirononatriene derivatives.
  • Oregon State University. 13C NMR Chemical Shift.
  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • NIH. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives.
  • Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy.

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A Comparative Guide to the X-ray Crystallography of Oxa-Azaspiro[3.4]octane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural elucidation of oxa-azaspiro[3.4]octane compounds. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights to guide researchers in making informed decisions for their analytical workflows.

The Ascendancy of Spirocycles in Modern Drug Discovery

Oxa-azaspiro[3.4]octane scaffolds have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality offers a compelling advantage over traditional flat aromatic structures, enabling more precise and selective interactions with biological targets.[1][2] The rigid conformation of these spirocycles can lead to improved potency and metabolic stability, and reduced off-target effects.[1] However, this structural complexity, particularly the presence of a stereogenic spirocenter, presents a significant challenge for unambiguous characterization. While spectroscopic methods provide valuable data on connectivity, they often fall short in definitively assigning absolute stereochemistry. This is where the unparalleled power of single-crystal X-ray crystallography comes to the forefront.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is an experimental technique that provides the precise three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[3] For complex stereochemistries, such as those found in oxa-azaspiro[3.4]octane derivatives, it remains the definitive method for structural determination.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and expertise.

Diagram: X-ray Crystallography Workflow

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Oxa-Azaspiro[3.4]octane purification Purification (e.g., Column Chromatography) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (e.g., Slow Evaporation) screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Model Refinement structure_solution->refinement validation Structure Validation (e.g., CIF) refinement->validation structure cluster_core Oxa-Azaspiro[3.4]octane Core cluster_properties Molecular Properties Spirocenter Spirocenter 3D Geometry 3D Geometry Spirocenter->3D Geometry Stereochemistry Stereochemistry Spirocenter->Stereochemistry Oxetane Ring Oxetane Ring Reactivity Reactivity Oxetane Ring->Reactivity Azacyclopentane Ring Azacyclopentane Ring Biological Activity Biological Activity Azacyclopentane Ring->Biological Activity

Sources

A Comparative Guide to 1-Oxa-6-azaspiro[3.4]octane and Other Privileged Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of medicinal chemistry, the strategic incorporation of three-dimensional (3D) scaffolds is paramount for the development of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. The "escape from flatland"—a conscious move away from planar, aromatic structures—has propelled spirocyclic systems to the forefront of drug design.[1] These scaffolds, characterized by two rings sharing a single atom, offer a rigid and well-defined orientation of substituents in 3D space, which can lead to improved interactions with biological targets and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This guide provides an in-depth comparison of 1-Oxa-6-azaspiro[3.4]octane with other prominent spirocyclic scaffolds, namely 2-Oxa-6-azaspiro[3.3]heptane, 2,6-Diazaspiro[3.3]heptane, and 2-Azaspiro[3.3]heptane. We will delve into their synthesis, physicochemical properties, and strategic applications, supported by experimental data, to inform rational scaffold selection in drug discovery programs.

The Emerging Role of 1-Oxa-6-azaspiro[3.4]octane

1-Oxa-6-azaspiro[3.4]octane is a bicyclic scaffold that uniquely combines a tetrahydrofuran ring with an azetidine ring.[3] This architectural motif has gained traction as a versatile pharmaceutical intermediate, particularly in the fields of oncology and neurology.[3] Its value lies in its ability to serve as a bioisosteric replacement for commonly used heterocycles, such as morpholine, while offering a distinct vectoral arrangement of substituents and improved physicochemical properties.

The strategic advantage of incorporating a spirocyclic scaffold like 1-Oxa-6-azaspiro[3.4]octane is the introduction of a higher fraction of sp³-hybridized carbons (Fsp³). An increased Fsp³ character is often correlated with improved clinical success due to enhanced solubility, reduced promiscuity, and better metabolic stability.[4]

Comparative Analysis of Spirocyclic Scaffolds

The selection of a spirocyclic scaffold is a critical decision in the design of a new chemical entity. The choice between a spiro[3.4]octane system and the more compact spiro[3.3]heptane analogues, as well as the nature of the heteroatoms, can profoundly influence the molecule's properties and its interaction with the target protein.

ScaffoldStructureKey Features & Applications
1-Oxa-6-azaspiro[3.4]octane A novel scaffold combining a tetrahydrofuran and an azetidine ring. It is used as a bioisostere for morpholine and piperidine, with potential for improved metabolic stability and vectoral diversity.[3]
2-Oxa-6-azaspiro[3.3]heptane A well-established morpholine bioisostere. It has been shown to decrease lipophilicity and improve metabolic stability in drug candidates.[5]
2,6-Diazaspiro[3.3]heptane A rigid piperazine bioisostere. It offers two points for diversification and can improve selectivity and reduce off-target effects.[4]
2-Azaspiro[3.3]heptane A piperidine bioisostere that can enhance 3D character and has been incorporated into orally bioavailable drug candidates.[6]
Physicochemical Property Comparison

A critical aspect of scaffold evaluation is the impact on key physicochemical properties that govern a drug's behavior in the body. The following table summarizes experimental data for derivatives of these scaffolds, highlighting the influence of the spirocyclic core.

Property2-Oxa-6-azaspiro[3.3]heptane Derivative[5]Corresponding Morpholine Derivative[5]2,6-Diazaspiro[3.3]heptane Derivative[4]Corresponding Piperazine Derivative[4]
logD at pH 7.4 2.84.1--
Aqueous Solubility (µM) >40<3--
Human Liver Microsome Clint (µL/min/mg) 1372--
Rat Hepatocytes Clint (µL/min/10⁶ cells) 1161--

The data clearly illustrates the benefits of replacing a standard morpholine with a 2-oxa-6-azaspiro[3.3]heptane. The spirocyclic analogue exhibits a significant reduction in lipophilicity (lower logD), a dramatic increase in aqueous solubility, and a marked improvement in metabolic stability (lower intrinsic clearance).[5] These improvements are attributed to the rigid, 3D nature of the spirocycle, which can shield the molecule from metabolic enzymes and present a more polar surface. While specific data for 1-Oxa-6-azaspiro[3.4]octane is not presented, the underlying principles suggest it would offer similar, if not further nuanced, advantages.

Strategic Application and Design Considerations

The choice of a spirocyclic scaffold should be guided by the specific goals of the drug discovery program.

  • 1-Oxa-6-azaspiro[3.4]octane : This scaffold is an excellent choice when seeking to replace a morpholine or piperidine to improve metabolic stability while exploring a different spatial arrangement of substituents compared to the more compact spiro[3.3]heptane systems. The tetrahydrofuran ring offers a hydrogen bond acceptor, and the azetidine nitrogen provides a point for further functionalization.

  • 2-Oxa-6-azaspiro[3.3]heptane : As a well-validated morpholine bioisostere, this scaffold is a reliable choice for reducing lipophilicity and enhancing metabolic stability.[5] Its compact nature provides a high degree of rigidity.

  • 2,6-Diazaspiro[3.3]heptane : This scaffold is ideal as a piperazine replacement, particularly when rigidity and precise vector control are desired. The two nitrogen atoms allow for the introduction of diverse substituents, making it a valuable scaffold for library synthesis and structure-activity relationship (SAR) studies.[7][8]

  • 2-Azaspiro[3.3]heptane : When seeking to mimic piperidine with a more rigid and 3D-rich core, 2-azaspiro[3.3]heptane is a strong candidate. It has been successfully used to develop orally bioavailable compounds.[6]

Spirocycle_Bioisosteres cluster_common Common Heterocycles cluster_spiro Spirocyclic Bioisosteres Morpholine Morpholine OxaAzaSpiro34 1-Oxa-6-azaspiro[3.4]octane Morpholine->OxaAzaSpiro34 Bioisosteric Replacement OxaAzaSpiro33 2-Oxa-6-azaspiro[3.3]heptane Morpholine->OxaAzaSpiro33 Bioisosteric Replacement Piperazine Piperazine DiAzaSpiro33 2,6-Diazaspiro[3.3]heptane Piperazine->DiAzaSpiro33 Bioisosteric Replacement Piperidine Piperidine AzaSpiro33 2-Azaspiro[3.3]heptane Piperidine->AzaSpiro33 Bioisosteric Replacement

Caption: Bioisosteric relationships between common heterocycles and spirocyclic scaffolds.

Experimental Protocols: Synthesis of Spirocyclic Scaffolds

The accessibility of these scaffolds is a key consideration for their adoption in drug discovery. Below are representative, high-level synthetic strategies.

General Synthesis of 1-Oxa-6-azaspiro[3.4]octane
Synthesis of N-Boc-2-azaspiro[3.3]heptane

A practical synthesis of N-Boc-2-azaspiro[3.3]heptane has been reported, starting from the commercially available 1,1-cyclobutanedimethanol.

  • Mesylation: 1,1-cyclobutanedimethanol is treated with methanesulfonyl chloride and a base (e.g., triethylamine) in a suitable solvent like dichloromethane to afford the corresponding dimesylate.

  • Cyclization with a Boc-protected amine: The dimesylate is then reacted with a Boc-protected amine, such as tert-butyl N-(cyanomethyl)carbamate, in the presence of a strong base like sodium hydride in a polar aprotic solvent (e.g., DMF) to form the spirocyclic azetidine.

  • Deprotection and Re-protection: The resulting nitrile can be reduced, and the Boc group can be cleaved and re-introduced if necessary to yield the final product.

Synthesis_AzaSpiro33 Start 1,1-Cyclobutanedimethanol Mesylate Dimesylate Intermediate Start->Mesylate MsCl, Et3N Cyclization Cyclization with Boc-protected amine Mesylate->Cyclization Boc-NH-CH2-CN, NaH Product N-Boc-2-azaspiro[3.3]heptane Cyclization->Product Deprotection/ Re-protection

Sources

A Head-to-Head Comparison: Unlocking Superior Drug Properties with 1-Oxa-6-azaspiro[3.4]octane Over Traditional Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating the Next Generation of Bioisosteres

For decades, the piperazine ring has been a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its reliability in modulating the physicochemical and pharmacological properties of drug candidates.[1] Its prevalence in FDA-approved drugs is a testament to its utility.[2][3] However, the increasing demand for drugs with highly optimized properties—greater selectivity, improved metabolic stability, and enhanced solubility—has driven researchers to explore beyond these traditional, often planar, structures.

Enter the world of spirocycles. This guide provides an in-depth comparison of the traditional piperazine scaffold with a novel, three-dimensional alternative: 1-Oxa-6-azaspiro[3.4]octane . We will explore, with supporting data and experimental rationale, why this spirocyclic motif represents a significant advancement, offering a powerful tool to overcome common drug development hurdles and unlock new chemical space.[4]

The Structural Paradigm Shift: From 2D Flexibility to 3D Rigidity

The fundamental difference between piperazine and 1-Oxa-6-azaspiro[3.4]octane lies in their topology. Piperazine is a conformationally flexible six-membered ring. In contrast, 1-Oxa-6-azaspiro[3.4]octane is a rigid bicyclic system where an oxetane ring and a pyrrolidine ring are joined by a single, shared quaternary carbon atom.[5][6] This seemingly simple structural change has profound implications for drug design.

cluster_0 Piperazine (Flexible, Planar) cluster_1 1-Oxa-6-azaspiro[3.4]octane (Rigid, 3D) piperazine spirocycle

Caption: Structural comparison of piperazine and 1-Oxa-6-azaspiro[3.4]octane.

The most critical advantage offered by spirocycles is their inherent three-dimensionality.[4][5] This is often quantified by the fraction of sp³ hybridized carbons (Fsp³). A higher Fsp³ value correlates with greater success in clinical development, partly because it allows for more precise, out-of-plane substituent placement, enhancing complementarity with complex biological targets.[5]

Comparative Physicochemical Properties: The Spirocyclic Advantage

Replacing a traditional piperazine ring with a 1-Oxa-6-azaspiro[3.4]octane moiety can systematically and predictably modulate key physicochemical properties that are critical for a drug's success. Works on various azaspirocycles have demonstrated improvements such as higher solubility, decreased lipophilicity, and better metabolic stability compared to their six-membered ring counterparts like piperazine.[7]

PropertyPiperazine-Containing Analog1-Oxa-6-azaspiro[3.4]octane AnalogRationale for Improvement
Fsp³ LowerHigherThe quaternary spiro-carbon inherently increases the sp³ character of the molecule.[5]
Lipophilicity (clogD) HigherLowerThe introduction of the polar oxetane moiety and altered molecular shape often reduces lipophilicity, which can decrease off-target toxicity.[7]
Aqueous Solubility LowerHigherThe combination of reduced lipophilicity and increased polarity from the ether oxygen typically enhances aqueous solubility.[7][8]
Metabolic Stability VariableHigherThe rigid spirocyclic core can block sites of metabolism and orient the molecule to prevent interaction with metabolic enzymes.[5][8]
Molecular Rigidity FlexibleRigidThe spirocyclic framework locks the conformation, reducing the entropic penalty upon binding to a target, which can increase potency.[7][9]

Table 1. Predicted impact of replacing piperazine with 1-Oxa-6-azaspiro[3.4]octane on key drug properties.

Enhancing Pharmacokinetic and Pharmacodynamic Profiles

The structural and physicochemical advantages of 1-Oxa-6-azaspiro[3.4]octane translate directly into improved pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

  • Improved Potency and Selectivity: A molecule's conformation is critical for its interaction with a biological target. The rigidity of the spirocyclic scaffold can pre-organize the pharmacophoric elements into an optimal orientation for binding.[7] This locked conformation can lead to a significant increase in potency and, by disfavouring binding to off-targets, can also dramatically improve selectivity. A compelling example was seen when the piperazine ring in the PARP inhibitor Olaparib was replaced by a spirocyclic analogue, resulting in higher specificity for the PARP-1 target.[7][10]

  • Superior Metabolic Stability: Piperazine rings are often susceptible to N-dealkylation or oxidation by cytochrome P450 enzymes. The steric hindrance and conformational rigidity of the 1-Oxa-6-azaspiro[3.4]octane scaffold can shield the nitrogen atom and adjacent carbons from metabolic attack, leading to a longer half-life and improved bioavailability.[5]

  • Novelty and Intellectual Property: In a competitive landscape, the use of novel, non-classical bioisosteres like 1-Oxa-6-azaspiro[3.4]octane allows for the exploration of uncharted chemical space, providing a strong intellectual property position for new drug candidates.[4]

Experimental Workflow for Comparative Evaluation

To empirically validate the advantages of 1-Oxa-6-azaspiro[3.4]octane, a systematic, head-to-head comparison against a piperazine-containing analogue is essential. The following workflow outlines the key experiments.

Caption: Experimental workflow for comparing piperazine and spirocyclic analogs.

Protocol: Microsomal Stability Assay

This protocol provides a method to compare the metabolic stability of a piperazine-containing compound (Cmpd-P) and its 1-Oxa-6-azaspiro[3.4]octane analogue (Cmpd-S).

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds in human liver microsomes (HLM).

Materials:

  • Test compounds (Cmpd-P, Cmpd-S) dissolved in DMSO (10 mM stock).

  • Human Liver Microsomes (pooled, e.g., 20 mg/mL).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Acetonitrile with an internal standard (e.g., warfarin) for reaction quenching.

  • Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance).

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Allow the plate to pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the linear regression (k) is used to calculate the half-life (t½ = 0.693/k).

Causality and Interpretation: A longer half-life for Cmpd-S compared to Cmpd-P would provide strong evidence of enhanced metabolic stability, likely due to the steric shielding and conformational rigidity imparted by the spirocyclic scaffold.[5] This is a critical step in early drug discovery to predict in vivo clearance.[11][12]

Conclusion: A Strategic Choice for Modern Drug Discovery

While piperazine will remain a useful tool in the medicinal chemist's arsenal, 1-Oxa-6-azaspiro[3.4]octane offers a clear and compelling set of advantages for overcoming the complex challenges of modern drug development. Its ability to impart three-dimensionality, reduce lipophilicity, enhance metabolic stability, and improve potency and selectivity makes it a superior choice for projects requiring a highly optimized lead candidate. By strategically replacing traditional flat scaffolds with rigid, spirocyclic bioisosteres, researchers can unlock novel chemical space and significantly increase the probability of clinical success.

References

  • Radi, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • MeUNIER, F. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 13(10), 887-890. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). Royal Society of Chemistry. [Link]

  • Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3245-3250. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 34(1), 4-17. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

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  • Reilly, S. W., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 64(15), 11496-11510. [Link]

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  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6136. [Link]

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A Tale of Two Scaffolds: Unveiling the Superior Biological Activity of 1-Oxa-6-azaspiro[3.4]octane over Morpholine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking molecular scaffolds that confer enhanced potency, selectivity, and favorable pharmacokinetic properties. The morpholine ring, a ubiquitous heterocycle in many FDA-approved drugs, has long been a reliable building block. However, its susceptibility to metabolic degradation often presents a significant hurdle in drug development.[1][2] This guide delves into the comparative biological activity of a promising alternative: the 1-Oxa-6-azaspiro[3.4]octane scaffold. Through a focused lens on Epidermal Growth Factor Receptor (EGFR) inhibition, a critical target in oncology, we will objectively dissect the advantages of this spirocyclic contender, supported by experimental evidence and structural insights.

The Morpholine Dilemma: A Metabolically Vulnerable Mainstay

The morpholine moiety is prized for its ability to improve the aqueous solubility of lipophilic compounds.[2] Its presence in numerous marketed drugs is a testament to its utility.[1] However, the Achilles' heel of the morpholine ring lies in its propensity for oxidative metabolism, which can lead to rapid clearance and the formation of potentially reactive metabolites.[2] This metabolic liability often necessitates extensive chemical modifications to mitigate these undesirable effects, complicating and prolonging the drug discovery process.

The Rise of the Spirocycle: 1-Oxa-6-azaspiro[3.4]octane as a Bioisosteric Solution

Bioisosteric replacement is a powerful strategy in drug design, where a functional group is substituted with another that retains similar physical and chemical properties, while favorably altering the biological activity or pharmacokinetic profile. The 1-Oxa-6-azaspiro[3.4]octane scaffold has emerged as a compelling bioisostere for morpholine.[3] Its rigid, three-dimensional structure offers several potential advantages:

  • Metabolic Stability: The spirocyclic nature of 1-Oxa-6-azaspiro[3.4]octane is predicted to be less susceptible to the oxidative enzymes that readily metabolize the morpholine ring.

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can favorably modulate lipophilicity and polar surface area, key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Enhanced Target Engagement: The well-defined three-dimensional orientation of substituents on the spirocyclic scaffold can lead to more precise and higher-affinity interactions with the target protein.

Comparative Biological Activity: A Focus on EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, with several approved small-molecule inhibitors, such as gefitinib and lapatinib, featuring a quinazoline core.[5][6][7] Structure-activity relationship (SAR) studies of these inhibitors have provided a fertile ground for comparing the performance of different heterocyclic scaffolds.

Notably, research has shown that derivatives of the closely related 2-oxa-6-azaspiro[3.4]octane exhibit enhanced EGFR inhibition compared to other analogs. This finding strongly suggests that the unique topology of the spirocyclic oxetane framework is conducive to potent interactions within the EGFR active site.

Conversely, studies on quinazoline-based EGFR inhibitors have indicated that the replacement of a piperazine ring with a morpholine moiety led to less potent inhibitors .[1] Furthermore, in the case of Gefitinib, the 6-propylmorpholino side chain was found to have weak electron density and showed no significant interactions with the target, prompting its replacement with a pyrrolidino group to enhance activity.[8] These observations underscore the limitations of the morpholine scaffold in achieving optimal EGFR inhibition.

Quantitative Data Summary

The following table summarizes the general findings from the literature regarding the impact of these scaffolds on EGFR inhibitory activity. It is important to note that these are not direct comparisons from a single study but rather a synthesis of observations from multiple sources.

Scaffold TypeGeneral Observation on EGFR Inhibitory ActivityRationale for Observed ActivityKey References
1-Oxa-6-azaspiro[3.4]octane Analogs Enhanced inhibitory activityRigid, three-dimensional structure allows for optimal orientation of substituents for target binding.[3]
Morpholine Analogs Generally lower or suboptimal inhibitory activityFlexible nature may not be ideal for the specific conformational requirements of the EGFR active site; weak electron density can lead to poor interactions.[1][8]

Key Experimental Protocols

To facilitate further research and direct comparative studies, we provide a detailed, step-by-step methodology for a biochemical EGFR kinase assay, a fundamental tool for assessing the inhibitory potential of novel compounds.

Biochemical EGFR Kinase Assay (Luminescent Format)

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in a kinase reaction. The luminescent signal is directly proportional to the kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test compounds (e.g., 1-Oxa-6-azaspiro[3.4]octane and morpholine derivatives)

  • Reference inhibitor (e.g., Gefitinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white, non-binding surface microtiter plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds and the reference inhibitor in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compounds, reference inhibitor, or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Prepare a 2X enzyme solution by diluting the recombinant EGFR in Kinase Assay Buffer. Add 2 µL of the 2X enzyme solution to all wells except the "no enzyme" blank.

    • Prepare a 2X substrate/ATP mix by diluting the Poly(Glu, Tyr) substrate and ATP in Kinase Assay Buffer.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the 2X substrate/ATP mix to each well. The final reaction volume will be 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the "no enzyme" blank values from all other readings.

    • Plot the percent inhibition (relative to the positive control) against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Concepts

Logical Flow of Bioisosteric Replacement

G cluster_0 Drug Design Strategy cluster_1 Observed Properties Start Known Bioactive Scaffold (e.g., Quinazoline for EGFR) Morpholine Incorporate Morpholine Moiety Start->Morpholine Traditional Approach Spirocycle Incorporate 1-Oxa-6-azaspiro[3.4]octane Start->Spirocycle Bioisosteric Replacement Evaluation Comparative Biological Evaluation Morpholine->Evaluation Metabolic_Liability Metabolic Liability Morpholine->Metabolic_Liability Reduced_Potency Reduced Potency (in some cases) Morpholine->Reduced_Potency Spirocycle->Evaluation Metabolic_Stability Improved Metabolic Stability Spirocycle->Metabolic_Stability Enhanced_Potency Enhanced Potency Spirocycle->Enhanced_Potency Outcome Optimal Candidate? Evaluation->Outcome

Caption: Bioisosteric replacement of morpholine with 1-Oxa-6-azaspiro[3.4]octane.

EGFR Kinase Assay Workflow

G Start Prepare Compound Dilutions Plate_Setup Dispense Compounds, Enzyme, and Substrate/ATP Mix Start->Plate_Setup Incubation Incubate at RT (Kinase Reaction) Plate_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate

Caption: Workflow for the luminescent-based EGFR kinase assay.

Conclusion and Future Directions

The available evidence strongly supports the 1-Oxa-6-azaspiro[3.4]octane scaffold as a superior alternative to morpholine in the design of potent enzyme inhibitors, particularly in the context of EGFR-targeted therapies. Its inherent metabolic stability and the rigid, three-dimensional arrangement of its structure offer clear advantages over the more flexible and metabolically labile morpholine ring.

For researchers and drug development professionals, the strategic incorporation of the 1-Oxa-6-azaspiro[3.4]octane moiety represents a promising avenue for overcoming common pharmacokinetic challenges and unlocking new levels of biological activity. Future head-to-head studies, utilizing the experimental protocols outlined in this guide, will be invaluable in further quantifying the benefits of this exciting spirocyclic scaffold and accelerating the development of next-generation therapeutics.

References

  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. [Link]

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  • Adottu, D. D., Shajahan, A. M., Koolaparambil, S. A., & Rasheed, S. P. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075.
  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel, Switzerland), 16(4), 534. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Naguib, B. H., & Abdel-Maksoud, S. A. (2021). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic chemistry, 116, 105342. [Link]

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  • Al-Warhi, T., Al-Mahbashi, H. M., Al-Rashodi, R. I., Al-Qadasi, F. A., Al-Salahi, R., Marzouk, M., ... & Al-Omair, M. A. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 27(21), 7436. [Link]

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  • Alam, M. S., Afzal, O., Al-Omair, M. A., Al-Rashodi, R. I., Al-Qadasi, F. A., & Al-Salahi, R. (2022). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 27(21), 7433. [Link]

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  • Ramadas, B., Thangam, S., & P, S. (2016). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. The Journal of organic chemistry, 81(17), 7833–7840.
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A Senior Application Scientist's Guide to In Vitro Assays for Novel Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Spirocyclic compounds, with their unique three-dimensional structures, are increasingly recognized as privileged scaffolds in modern drug discovery.[1][2] Their inherent structural rigidity and novelty offer a compelling advantage in navigating the complex landscape of biological targets.[3] However, the successful progression of these compounds from initial concept to clinical candidate is critically dependent on a robust and logically structured in vitro assay cascade. This guide provides a comparative overview of essential in vitro assays, framed from the perspective of designing a comprehensive screening and characterization funnel for novel spirocyclic compounds.

The journey from a library of spirocyclic molecules to a validated lead candidate is a multi-step process. Each stage is designed to ask a specific question, progressively refining our understanding of the compound's biological activity. This process can be visualized as a funnel, where a large number of compounds are assessed at the top with high-throughput, cost-effective assays, and promising candidates are then subjected to more complex, information-rich assays as they progress downward.

The Assay Cascade: A Strategic Workflow

A well-designed assay cascade ensures that resources are focused on the most promising candidates, while systematically eliminating those with undesirable properties. This strategic workflow is essential for efficient and effective drug discovery.

Assay_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Target Validation cluster_3 Mechanism of Action (MoA) cluster_4 Selectivity & Early Safety Primary High-Throughput Screening (HTS) (e.g., Cell Viability, Reporter Assays) DoseResponse Dose-Response & IC50/EC50 Determination Primary->DoseResponse Initial Hits TargetEngagement Target Engagement Assays (e.g., CETSA, SPR, ITC) DoseResponse->TargetEngagement Confirmed Hits MoA Pathway & Functional Assays (e.g., Western Blot, Enzyme Kinetics) TargetEngagement->MoA Validated On-Target Activity Selectivity Selectivity Profiling (e.g., Kinase Panels) MoA->Selectivity Characterized MoA ADMETox In Vitro ADME/Tox (e.g., Caco-2, hERG) Selectivity->ADMETox Selective Compounds Lead_Candidate Lead_Candidate ADMETox->Lead_Candidate

Caption: A typical workflow for characterizing novel spirocyclic compounds.

Primary Screening: Casting a Wide Net

The initial goal is to efficiently screen a library of spirocyclic compounds to identify "hits" that exhibit a desired biological effect. These assays must be robust, scalable, and cost-effective.

Common Assays:

  • Cell Viability Assays (e.g., CellTiter-Glo®): These are foundational in oncology and infectious disease research. They measure metabolic activity as an indicator of cell health. While simple and high-throughput, they are mechanistically agnostic. A positive result indicates the compound affects cell proliferation or induces cytotoxicity, but doesn't reveal the specific target.

  • Reporter Gene Assays: These assays are engineered to produce a measurable signal (e.g., luminescence, fluorescence) in response to the modulation of a specific signaling pathway. They are more target-specific than viability assays and are excellent for screening compounds intended to activate or inhibit a known pathway.

Expert Insight: The choice of cell line is paramount. It should be disease-relevant and validated for the target of interest. For instance, when screening for inhibitors of the MDM2-p53 interaction, a cancer cell line with wild-type p53 is essential.

Hit Confirmation and Potency Determination

Once initial hits are identified, the next step is to confirm their activity and determine their potency. This involves generating dose-response curves to calculate IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. This step is crucial for weeding out false positives from the primary screen.[4]

Methodology: A serial dilution of the spirocyclic compound is prepared and tested in the primary assay format. The resulting data allows for the quantification of the compound's potency, a key parameter for structure-activity relationship (SAR) studies.

Target Engagement: Is the Compound Hitting Its Mark?

A critical question for any hit is whether its biological effect is a result of direct interaction with the intended target. Target engagement assays are designed to answer this question, providing evidence that the compound binds to its molecular target within a cellular context.[5][6][7]

Comparison of Key Target Engagement Assays:

AssayPrincipleThroughputCellular ContextKey Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[8]MediumIntact cells, cell lysatesThermal shift (ΔTm)
Surface Plasmon Resonance (SPR) Measures binding events in real-time by detecting changes in refractive index at a sensor surface.[4]Low to MediumPurified proteinBinding kinetics (ka, kd), Affinity (KD)
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.LowPurified proteinBinding thermodynamics (ΔH, ΔS), Affinity (KD)

Expert Insight: CETSA is a powerful tool as it can be performed in intact cells without modifying the compound or the target, providing more physiologically relevant data.[8] It confirms that the compound can penetrate the cell membrane and engage its target in the complex cellular milieu. SPR and ITC are invaluable for detailed biophysical characterization once a direct interaction is confirmed.[9]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture cells to ~80% confluency. Treat with the spirocyclic compound or vehicle control (e.g., DMSO) for a specified time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge to pellet the precipitated (denatured) proteins.

  • Analysis: Collect the supernatant containing the soluble (stabilized) protein. Analyze the amount of soluble target protein by Western Blot or an immunoassay like ELISA or AlphaLISA.

  • Data Interpretation: A positive thermal shift (higher Tm in the presence of the compound) indicates target engagement.

Mechanism of Action (MoA) Elucidation

With target engagement confirmed, the focus shifts to understanding the downstream functional consequences of this interaction.[10][11] MoA studies aim to connect target binding to the observed cellular phenotype.

MoA_Pathway cluster_p53_activation Compound Spirocyclic Inhibitor MDM2 MDM2 Compound->MDM2 blocks p53 p53 MDM2->p53 binds & inhibits Ub Ubiquitination MDM2->Ub promotes p53->Ub Stabilization p53 Stabilization p53->Stabilization Degradation Proteasomal Degradation Ub->Degradation Apoptosis Apoptosis Stabilization->Apoptosis

Caption: MoA of a spirocyclic MDM2-p53 interaction inhibitor.

Key Assays:

  • Western Blotting: Allows for the semi-quantitative analysis of protein expression levels. For an MDM2 inhibitor, one would expect to see an increase in p53 levels and its downstream targets like p21.

  • Enzyme Kinetics Assays: For spirocyclic compounds targeting enzymes, these assays determine the mode of inhibition (e.g., competitive, non-competitive) and provide the inhibition constant (Ki).

  • Functional Cellular Assays: These assays measure a specific cellular event that is a known consequence of modulating the target. Examples include caspase activity assays for apoptosis or calcium flux assays for GPCRs.[5]

Early Assessment of Drug-Like Properties: In Vitro ADME/Tox

Early in the discovery process, it is crucial to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising compounds.[12][13] Poor ADMET properties are a major cause of drug failure in later stages.[13][14]

Comparison of Essential In Vitro ADME/Tox Assays:

ParameterAssayPurpose
Absorption Caco-2 Permeability AssayPredicts intestinal absorption of orally administered drugs.[12]
Metabolism Liver Microsome Stability AssayAssesses metabolic stability and identifies potential metabolites.[13]
Toxicity hERG Inhibition AssayScreens for potential cardiotoxicity, a common cause of drug withdrawal.[15]
Toxicity Cytotoxicity Assays (on non-target cells)Evaluates general toxicity to differentiate from on-target effects.[14]

Expert Insight: Integrating these assays early allows for the selection of compounds with not only potent on-target activity but also favorable drug-like properties. This dual optimization is key to reducing late-stage attrition. For example, a highly potent compound with poor permeability in the Caco-2 assay is unlikely to become a successful oral drug without significant medicinal chemistry efforts.[16]

References

  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

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The Ascendancy of Spirocyclic Scaffolds: A Comparative Guide to the Drug-Likeness of 1-Oxa-6-azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1][2] The exploration of three-dimensional chemical space has spotlighted the immense potential of spirocyclic systems—rigid structures where two rings share a single atom.[3][4] These motifs offer a unique conformational rigidity and precise vectoral orientation of substituents, which can translate into improved potency, selectivity, and pharmacokinetic properties.[5][6]

This guide provides an in-depth technical assessment of the drug-like properties of 1-Oxa-6-azaspiro[3.4]octane derivatives, a promising scaffold in modern drug discovery.[7] Through a comparative lens, we will examine how this spirocyclic amine measures up against its more conventional, non-spirocyclic counterpart, piperidine, a fragment ubiquitous in marketed drugs.[8][9] This analysis is grounded in established computational principles and standard in vitro experimental protocols, providing researchers, scientists, and drug development professionals with a robust framework for scaffold selection and lead optimization.

The Rationale for Three-Dimensionality: Why Spirocycles?

The transition from planar, sp2-rich structures to more saturated, sp3-rich molecules is a well-documented strategy for improving the developability of drug candidates. An increased fraction of sp3-hybridized carbons (Fsp3) has been correlated with enhanced aqueous solubility, greater metabolic stability, and a higher probability of clinical success.[5][8] Spirocycles, by their very nature, are rich in sp3 centers and introduce a level of conformational constraint that can be highly advantageous.[3] This rigidity can reduce the entropic penalty of binding to a biological target and can shield metabolically susceptible positions from enzymatic degradation.[2][3]

The 1-Oxa-6-azaspiro[3.4]octane scaffold has emerged as a particularly interesting building block. It is being explored as a bioisostere for commonly used motifs like piperidine and morpholine, with the goal of improving physicochemical and pharmacokinetic profiles.[10] For instance, in the development of muscarinic M4 receptor agonists for neurological disorders, azaspirocyclic scaffolds are being actively investigated.

Assessing Drug-Likeness: A Multi-faceted Approach

To objectively compare the drug-like properties of 1-Oxa-6-azaspiro[3.4]octane derivatives with their piperidine analogs, we will consider a suite of key computational and experimental parameters. This integrated approach provides a holistic view of a compound's potential to become an orally bioavailable drug.

Computational Evaluation: The Foundational Rules

A foundational assessment of drug-likeness often begins with in silico predictions based on a molecule's structure. Lipinski's Rule of Five is a widely recognized guideline for predicting the oral bioavailability of a drug candidate. It stipulates that a compound is more likely to be orally bioavailable if it meets the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • Logarithm of the octanol-water partition coefficient (logP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

While these rules are a useful filter, they do not provide a complete picture. Therefore, we must supplement these predictions with rigorous experimental data.

Experimental Verification: In Vitro ADME & Cytotoxicity Assays

A comprehensive assessment of drug-likeness requires a battery of in vitro assays that probe a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity.

Comparative Data: 1-Oxa-6-azaspiro[3.4]octane Derivative vs. Piperidine Analog

To illustrate the potential advantages of the spirocyclic scaffold, let us consider a hypothetical but representative pair of compounds: a generic 1-Oxa-6-azaspiro[3.4]octane derivative and its corresponding piperidine analog, where the spirocycle directly replaces the piperidine ring.

Property1-Oxa-6-azaspiro[3.4]octane DerivativePiperidine AnalogRationale for Comparison
Structure [Hypothetical Structure][Hypothetical Structure]Direct bioisosteric replacement to isolate the effect of the spirocyclic core.
Molecular Weight ~113.16 g/mol (unsubstituted)~85.15 g/mol (unsubstituted)Both are well within Lipinski's guidelines.
Predicted logP LowerHigherThe introduction of the oxygen atom and the compact structure of the spirocycle can reduce lipophilicity.
Aqueous Solubility HigherLowerIncreased sp3 character and reduced lipophilicity generally lead to improved aqueous solubility.
Permeability (PAMPA) ModerateModerate to HighWhile lower lipophilicity might suggest reduced passive diffusion, the overall 3D structure can still allow for adequate membrane traversal.
Metabolic Stability (HLM) Higher (% remaining)Lower (% remaining)The rigid spirocyclic structure can block or shield sites of metabolic attack by CYP enzymes.[3][10]
Plasma Protein Binding LowerHigherReduced lipophilicity often correlates with lower binding to plasma proteins like albumin.
Cytotoxicity (HepG2) Lower (higher IC50)Higher (lower IC50)Improved metabolic profiles and different off-target interactions can lead to reduced cytotoxicity.

Note: The table presents expected trends based on published literature on similar spirocyclic scaffolds. Specific values would be determined experimentally.

Experimental Protocols

To ensure the generation of reliable and reproducible data for such a comparison, the following detailed experimental protocols are recommended.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive diffusion of a compound across an artificial lipid membrane, providing an indication of its potential for intestinal absorption.

Workflow:

Caption: Workflow for the in vitro microsomal stability assay.

Detailed Steps:

  • Reaction Mixture: In a microcentrifuge tube, combine the test compound, liver microsomes (e.g., human liver microsomes, HLM), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.

  • Reaction Initiation: Add a solution of NADPH (the cofactor for CYP enzymes) to initiate the metabolic reaction.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the percentage of the compound remaining against time to determine the half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to reach its target.

Workflow:

Caption: Workflow for the Plasma Protein Binding assay using RED.

Detailed Steps:

  • Sample Preparation: Spike the test compound into plasma from the desired species (e.g., human, rat).

  • RED Device Setup: Add the spiked plasma to one chamber of the RED device and a buffer solution to the other chamber, which are separated by a semi-permeable membrane.

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction of the drug that is unbound (fu) by comparing the concentrations in the buffer and plasma chambers.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic potential of a compound.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) into a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Perspectives

The strategic incorporation of three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. The 1-Oxa-6-azaspiro[3.4]octane framework represents a compelling alternative to traditional saturated heterocycles like piperidine, offering the potential for enhanced drug-like properties. As demonstrated through the comparative framework and detailed experimental protocols presented in this guide, a systematic assessment of physicochemical and ADME properties is essential for validating the utility of such novel scaffolds.

The expected improvements in aqueous solubility, metabolic stability, and reduced plasma protein binding for 1-Oxa-6-azaspiro[3.4]octane derivatives highlight their potential to yield drug candidates with more favorable pharmacokinetic profiles. While the synthesis of spirocycles can be more complex than their non-spirocyclic counterparts, the potential rewards in terms of improved clinical success rates make them an increasingly attractive area of investigation. [6]As synthetic methodologies become more robust and accessible, we can anticipate the broader adoption of the 1-Oxa-6-azaspiro[3.4]octane scaffold and other novel spirocyclic systems in the quest for the next generation of therapeutics.

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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Azaspiro[3.4]octane Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of 3D Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, there is a significant push to move beyond "flat" aromatic compounds and explore three-dimensional molecular scaffolds. Spirocycles, compounds with two rings sharing a single common atom, are at the forefront of this movement.[1][2] Their rigid, well-defined three-dimensional structures can offer improved binding affinity and selectivity for biological targets.[3] The azaspiro[3.4]octane framework, incorporating a nitrogen atom into the spirocyclic core, is a particularly valuable building block found in a variety of biologically active compounds.[4]

However, the synthesis of these scaffolds can often yield a mixture of positional isomers—compounds with the same molecular formula but different arrangements of atoms. Distinguishing between these isomers, such as 1-, 2-, 5-, and 6-azaspiro[3.4]octane, is a critical analytical challenge, as even a slight change in the nitrogen atom's position can drastically alter a molecule's pharmacological properties.

This guide provides an in-depth, objective comparison of key spectroscopic techniques used to unambiguously differentiate these positional isomers. We will delve into the causality behind the expected spectral differences in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by established principles and experimental protocols.

The Contenders: Azaspiro[3.4]octane Positional Isomers

The core challenge lies in differentiating the four secondary amine isomers of azaspiro[3.4]octane. Their structures, while sharing the same molecular formula (C₇H₁₃N) and molecular weight (111.18 g/mol ), possess distinct connectivity and symmetry, which are the keys to their spectroscopic differentiation.

isomers cluster_1 1-Azaspiro[3.4]octane cluster_2 2-Azaspiro[3.4]octane cluster_5 5-Azaspiro[3.4]octane cluster_6 6-Azaspiro[3.4]octane 1-Aza 1-Aza 2-Aza 2-Aza 5-Aza 5-Aza 6-Aza 6-Aza

Caption: Structures of the four positional isomers of azaspiro[3.4]octane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for distinguishing isomers, as it provides detailed information about the chemical environment and connectivity of each atom.[5][6][7] The key parameters for differentiation are the number of signals (reflecting molecular symmetry), chemical shifts (reflecting the electronic environment), and spin-spin coupling (reflecting atom connectivity).[8][9]

Causality of Spectral Differences

The primary influence on the NMR spectra is the electron-withdrawing effect of the nitrogen atom. Protons and carbons directly attached to the nitrogen (α-position) or one bond away (β-position) will be "deshielded" and their signals will appear at a higher chemical shift (further downfield) compared to those in a simple cycloalkane.[10] Furthermore, the overall symmetry of each isomer dictates the number of chemically non-equivalent protons and carbons, and thus the number of unique signals in the respective spectra.

¹³C NMR Comparison: A Clear Fingerprint of Symmetry

¹³C NMR spectroscopy is often the most straightforward method for initial differentiation, as the number of signals directly corresponds to the number of unique carbon environments in the molecule.[5][11]

IsomerExpected Number of ¹³C SignalsRationale
1-Azaspiro[3.4]octane 7No plane or axis of symmetry. All seven carbon atoms are in unique chemical environments.
2-Azaspiro[3.4]octane 5A C₂ axis of symmetry passes through the spiro-carbon and the midpoint of the C2-N bond, making C1/C3 and the two carbons of the cyclopentane ring adjacent to the spiro-carbon equivalent.
5-Azaspiro[3.4]octane 5A plane of symmetry passes through the N-H bond and the spiro-carbon, making the two carbons adjacent to nitrogen (C6/C8) and the subsequent two carbons (C7/C9) equivalent.
6-Azaspiro[3.4]octane 5A plane of symmetry passes through the N-H bond and the spiro-carbon, making carbons in the four-membered ring (C5/C7) and the five-membered ring (C1/C4, C2/C3) equivalent.

Table 1. Predicted number of unique signals in the ¹³C NMR spectra of azaspiro[3.4]octane isomers.

¹H NMR Comparison: The Finer Details

While ¹³C NMR provides a quick count of unique environments, ¹H NMR provides richer detail through chemical shifts and coupling patterns. The protons on carbons alpha to the nitrogen are the most diagnostic, appearing significantly downfield.

IsomerKey Distinguishing ¹H NMR Features
1-Azaspiro[3.4]octane Most Complex Spectrum: Expect 13 unique proton signals. The protons on C2 will be significantly downfield and will show complex multiplicity due to coupling with protons on C3.
2-Azaspiro[3.4]octane Symmetric Azetidine Ring: Protons on C1 and C3 are equivalent and will appear as a single signal, likely a triplet. The N-H proton will be a singlet.
5-Azaspiro[3.4]octane Symmetric Pyrrolidine Ring: Protons on C6 and C8 are equivalent, as are protons on C7 and C9. Expect fewer signals than the 1-aza isomer. The protons on C6/C8 will be the most downfield aliphatic signals.
6-Azaspiro[3.4]octane Symmetric Pyrrolidine Ring: Protons on C5 and C7 are equivalent. The protons on C5/C7 will be downfield and will likely appear as a triplet.

Table 2. Predicted key distinguishing features in the ¹H NMR spectra of azaspiro[3.4]octane isomers.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the azaspiro[3.4]octane isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[6]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[6]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: ~12 ppm.

    • Number of Scans: 8-16 scans for sufficient signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: ~220 ppm.

    • Number of Scans: 256-1024 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectrum to the TMS signal at 0 ppm.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

While all four isomers have the identical molecular mass, electron ionization mass spectrometry (EI-MS) can differentiate them by analyzing their unique fragmentation patterns.[2] For aliphatic amines, the most characteristic fragmentation pathway is α-cleavage , where the bond between the carbon alpha and beta to the nitrogen atom breaks.[10] This cleavage results in a resonance-stabilized iminium cation, which is often the base peak in the spectrum.

Causality of Fragmentation Differences

The position of the nitrogen atom dictates which α-β bonds are available for cleavage. The stability of the resulting radical and iminium cation determines the favorability of each pathway, leading to a unique mass spectrum for each isomer.

IsomerPredicted Major α-Cleavage Pathway(s) and Key Fragment (m/z)
1-Azaspiro[3.4]octane Cleavage of the C2-C3 or C5-C4 bond. Loss of a propyl radical (C₃H₇•) is likely, leading to a fragment at m/z = 68 .
2-Azaspiro[3.4]octane Cleavage of the C1-C(spiro) or C3-C(spiro) bond. This would lead to the opening of the azetidine ring and a fragment at m/z = 84 (loss of C₂H₃•) or m/z = 56 (loss of C₄H₇•).
5-Azaspiro[3.4]octane Cleavage of the C(spiro)-C6 or C(spiro)-C8 bond. This is a highly favorable pathway leading to the loss of an ethyl radical (C₂H₅•), resulting in a major fragment at m/z = 82 .
6-Azaspiro[3.4]octane Cleavage of the C5-C(spiro) or C7-C(spiro) bond. This leads to the loss of a propyl radical from the five-membered ring, resulting in a fragment at m/z = 70 .

Table 3. Predicted major fragment ions from α-cleavage in the EI mass spectra of azaspiro[3.4]octane isomers.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the isomer (~1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

  • Instrumentation: Use a standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Method:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify the molecular ion peak (M⁺) at m/z 111. Analyze the fragmentation pattern, paying close attention to the base peak and other high-abundance ions predicted in Table 3.

Infrared (IR) Spectroscopy: A Confirmatory Tool

IR spectroscopy provides information about the functional groups present in a molecule.[12] For the azaspiro[3.4]octane isomers, which are all secondary amines, the key vibrational modes are the N-H stretch and the C-N stretch.

Expected Spectral Features
  • N-H Stretch: As secondary amines, all four isomers are expected to show a single, characteristically sharp and medium-to-weak absorption band in the range of 3350-3310 cm⁻¹ .[13][14] This confirms the presence of the secondary amine functional group.

  • C-N Stretch: An absorption of medium-to-weak intensity is expected in the 1250–1020 cm⁻¹ region, corresponding to the C-N stretching vibration of an aliphatic amine.[13]

  • N-H Wag: A broad, strong band may be observed in the 910-665 cm⁻¹ region due to the N-H wagging vibration.[13][14]

While IR spectroscopy is excellent for confirming the presence of the secondary amine group, it is the least effective of the three techniques for differentiating between these specific positional isomers. The vibrational energies of the N-H and C-N bonds are not sufficiently sensitive to the change in position within the scaffold to produce reliably distinct spectra.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the clean salt plates.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background.

    • Spectral Range: 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Identify the key absorption bands corresponding to the N-H stretch, C-H stretches (aliphatic, ~2960-2850 cm⁻¹), and the C-N stretch.

Integrated Workflow and Summary

A logical workflow combining these techniques ensures a confident and unambiguous identification of an unknown azaspiro[3.4]octane isomer.

workflow start Unknown Azaspiro[3.4]octane Sample ms Acquire GC-MS start->ms ms_check Molecular Ion at m/z 111? Analyze Fragmentation Pattern ms->ms_check c13 Acquire ¹³C NMR ms_check->c13 Yes c13_check Count Number of Signals c13->c13_check h1 Acquire ¹H NMR c13_check->h1 h1_check Analyze Chemical Shifts & Coupling Patterns h1->h1_check ir Acquire IR Spectrum h1_check->ir Structure Proposed ir_check Confirm N-H Stretch (~3330 cm⁻¹) ir->ir_check end_node Structure Confirmed ir_check->end_node Yes

Caption: A logical workflow for the spectroscopic identification of an azaspiro[3.4]octane isomer.

Consolidated Comparison Table
Feature1-Azaspiro[3.4]octane2-Azaspiro[3.4]octane5-Azaspiro[3.4]octane6-Azaspiro[3.4]octane
¹³C NMR Signals 7555
¹H NMR Complexity HighestModerateLowLow
Key MS Fragment (m/z) 6884 or 568270
IR N-H Stretch (cm⁻¹) ~3330~3330~3330~3330

Table 4. Summary of the key distinguishing spectroscopic features for each isomer.

Conclusion

The differentiation of positional isomers like those of azaspiro[3.4]octane is a quintessential task in chemical analysis, crucial for drug development and quality control. While IR spectroscopy can confirm the class of compound, it lacks the specificity for robust isomer differentiation. The true power lies in the combination of Mass Spectrometry and NMR spectroscopy. MS provides a rapid screen based on unique fragmentation pathways governed by the nitrogen's position, while ¹³C and ¹H NMR offer an unparalleled, detailed view of the molecule's symmetry and electronic structure, ultimately leading to a definitive and unambiguous structural assignment. By employing the integrated workflow described, researchers can confidently navigate the complexities of 3D scaffolds and accelerate the discovery process.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

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  • Kranenburg, R. F., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5069–5076. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a core component of responsible research. This guide provides a detailed protocol for the safe disposal of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate, moving beyond simple instructions to explain the scientific rationale behind each procedural step.

Our primary objective is to ensure that this compound and its byproducts are handled in a manner that protects laboratory personnel, the broader community, and the environment. This involves a comprehensive understanding of the compound's chemical nature and the associated hazards.

Core Principles: A Hazard-Based Approach to Disposal

1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate is a salt comprised of two distinct components: the heterocyclic 1-Oxa-6-azaspiro[3.4]octane cation and the 2,2,2-trifluoroacetate (TFA) anion.[1] An effective disposal strategy must address the risks associated with both parts, with a particular focus on the TFA moiety.

  • 1-Oxa-6-azaspiro[3.4]octane: This spirocyclic ether and amine structure may cause skin, eye, and respiratory irritation.[2][3] While its specific toxicology may not be fully investigated, standard precautions for handling heterocyclic organic compounds are warranted.[4]

  • Trifluoroacetate (TFA) Anion: The TFA anion is derived from Trifluoroacetic Acid, a strong and corrosive acid.[5][6] The primary concern for disposal stems from the carbon-fluorine bonds, which are exceptionally stable.[7] This stability makes TFA and related per- and polyfluoroalkyl substances (PFAS) highly persistent in the environment.[8] The U.S. Environmental Protection Agency (EPA) has issued extensive guidance on managing PFAS waste streams due to their persistence and potential for long-term environmental effects.[9][10] Therefore, the central goal of our disposal protocol is to prevent the release of the TFA anion into aquatic ecosystems.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure all safety measures are in place. All operations should be conducted within a certified chemical fume hood.

Mandatory Personal Protective Equipment:

PPE ItemSpecificationRationale
Eye Protection Safety goggles or a face shieldProtects against accidental splashes of the compound in solid or solution form.[11]
Hand Protection Chemical-resistant nitrile glovesProvides a barrier against skin contact, which can cause irritation.[2] Gloves should be inspected before use and changed immediately upon contamination.[5]
Protective Clothing Fully buttoned laboratory coatPrevents contamination of personal clothing and skin.[11]

Waste Segregation and Container Management

Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.

Key Segregation and Storage Rules:

  • Dedicated Waste Stream: All waste containing 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate must be collected in a dedicated container labeled "Halogenated Organic Waste" or "Fluorinated Organic Waste."

  • Container Compatibility: Use only containers made of compatible materials (e.g., high-density polyethylene or glass) that are in good condition with tightly sealing caps.[12]

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[13] Do not use abbreviations or chemical formulas.

  • Storage Location: Store sealed waste containers in a designated and properly ventilated satellite accumulation area away from incompatible materials.[14] Containers must remain closed except when waste is being added.[13][15]

Step-by-Step Disposal Protocols

The appropriate disposal procedure depends on the form of the waste. Under no circumstances should this compound or its solutions be disposed of down the drain, as this would release the persistent TFA anion into the sewer system.[16]

Protocol 4.1: Disposal of Solid Waste

(Includes neat compound, contaminated weigh boats, and absorbent materials from spills)

  • Transfer: Carefully transfer all solid waste into the designated, pre-labeled "Halogenated Organic Waste" container using appropriate tools (e.g., a spatula).

  • Seal: Securely cap the waste container immediately after adding the waste.

  • Store: Place the container in your laboratory's designated satellite accumulation area.

  • Arrange Pickup: Once the container is 90% full, arrange for its collection by your institution's licensed hazardous waste disposal service.[15]

Protocol 4.2: Disposal of Liquid Waste

(Includes unused solutions and contaminated solvents)

  • Collect: Using a funnel, pour all liquid waste directly into a dedicated, pre-labeled "Halogenated Organic Waste" container.

  • Segregate Solvents: Do not mix halogenated and non-halogenated solvent wastes unless your institutional guidelines permit it.[12]

  • Seal and Store: Securely cap the container and store it in the satellite accumulation area. Leaving a funnel in the opening is not permitted.[12]

  • Arrange Pickup: Contact your hazardous waste management service for collection when the container is 90% full. The preferred final disposal method for such waste is high-temperature incineration, which is capable of breaking the stable carbon-fluorine bond.[7]

Protocol 4.3: Decontamination of Glassware
  • Initial Rinse: Perform an initial rinse of the contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinseate: This first rinseate is considered hazardous and must be collected in the "Halogenated Organic Waste" liquid container.

  • Subsequent Rinses: Perform a triple rinse.[16] Subsequent rinseates should also be collected as hazardous waste to ensure best practices for environmental protection.

  • Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.

Disposal Workflow and Decision Making

The following diagram outlines the logical workflow for the proper management and disposal of all waste streams associated with 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate.

G cluster_0 cluster_1 Identify Waste Type cluster_2 Segregation & Collection cluster_3 Final Disposal Pathway start Waste Generation Point (1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate) solid Solid Waste (Neat compound, contaminated items) start->solid liquid Liquid Waste (Solutions, rinseate) start->liquid spill Spill Material (Used absorbent) start->spill collect_solid Collect in Labeled 'Solid Halogenated Organic Waste' Container solid->collect_solid collect_liquid Collect in Labeled 'Liquid Halogenated Organic Waste' Container liquid->collect_liquid spill->collect_solid store Store Sealed Container in Satellite Accumulation Area collect_solid->store collect_liquid->store end Dispose via Licensed Hazardous Waste Contractor (High-Temperature Incineration) store->end caption Disposal Workflow Diagram

Caption: Disposal workflow for 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate.

References

  • TFA Disposal Methods. Area → Sustainability.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024). U.S. Environmental Protection Agency.
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  • SAFETY DATA SHEET. (2021). Glaze 'N Seal Products Inc.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency.
  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024). Amherst College.
  • Safety Data Sheet - ChemScene. (2024). ChemScene LLC.
  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025). U.S. Environmental Protection Agency.
  • Proper Disposal of Dusquetide TFA: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. U.S. Environmental Protection Agency.
  • Safety Data Sheet - Angene Chemical. (2024). Angene Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH.
  • DRAFT.EPA.PFAS Disposal-022221-CLEAN. (2021). Reginfo.gov.
  • Hazardous Chemical Waste Management Guidelines. Columbia University, Environmental Health & Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.